molecular formula C22H26FN5O2 B12395496 Trk-IN-19

Trk-IN-19

Cat. No.: B12395496
M. Wt: 411.5 g/mol
InChI Key: BBJLSNHFJGYVEM-UHFFFAOYSA-N
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Description

Trk-IN-19 is a useful research compound. Its molecular formula is C22H26FN5O2 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H26FN5O2

Molecular Weight

411.5 g/mol

IUPAC Name

5-[(3-fluorophenyl)methyl-methylamino]-N-(4-methoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H26FN5O2/c1-27(14-15-4-3-5-16(23)12-15)20-10-11-28-21(26-20)19(13-24-28)22(29)25-17-6-8-18(30-2)9-7-17/h3-5,10-13,17-18H,6-9,14H2,1-2H3,(H,25,29)

InChI Key

BBJLSNHFJGYVEM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)F)C2=NC3=C(C=NN3C=C2)C(=O)NC4CCC(CC4)OC

Origin of Product

United States

Foundational & Exploratory

Unable to Elucidate Mechanism of Action for Trk-IN-19 Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and public databases has yielded no specific information on a compound designated "Trk-IN-19." As a result, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be provided at this time.

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] The three members of this family, TrkA, TrkB, and TrkC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] These receptors are activated by neurotrophins, a family of growth factors, leading to the initiation of downstream signaling cascades that regulate cell proliferation, differentiation, survival, and apoptosis.[3][4]

Dysregulation of Trk signaling, often through gene fusions, has been implicated in the pathogenesis of various cancers.[1][5] This has made Trk kinases attractive targets for the development of targeted cancer therapies. Small molecule inhibitors that target the kinase domain of Trk receptors have shown promise in clinical trials for the treatment of tumors harboring NTRK gene fusions.[1]

The mechanism of action of Trk inhibitors typically involves the competitive inhibition of ATP binding to the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. The primary signaling pathways activated by Trk receptors include the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are critical for cell growth and survival.[4][6]

General Methodologies for Characterizing Trk Inhibitors

The characterization of a novel Trk inhibitor would typically involve a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Biochemical Assays

Biochemical assays are essential for directly measuring the inhibitory activity of a compound against the target kinase.[7] These assays often utilize purified recombinant kinase domains and synthetic substrates.

Table 1: Common Biochemical Assays for Kinase Inhibitor Profiling

Assay TypePrincipleKey Readout
Radiometric Assays Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate peptide or protein.Radioactivity of the phosphorylated substrate.
Fluorescence-Based Assays Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation. Techniques include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Z'-LYTE™.Changes in fluorescence intensity, polarization, or energy transfer.
Luminescence-Based Assays Measures the depletion of ATP using a luciferase/luciferin system (e.g., Kinase-Glo®).Luminescence signal (inversely proportional to kinase activity).
ELISA-Based Assays Employs antibodies specific to the phosphorylated substrate in a plate-based format for detection.Colorimetric or chemiluminescent signal.
Cellular Assays

Cellular assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context.[4] These assays typically use cell lines that endogenously express Trk receptors or have been engineered to overexpress them.

Table 2: Key Cellular Assays for Trk Inhibitor Evaluation

Assay NamePurposeTypical Cell Lines
Cell Viability/Proliferation Assays To determine the effect of the inhibitor on the growth and survival of cancer cells dependent on Trk signaling.Cancer cell lines with known NTRK fusions (e.g., KM12, CUTO-3).
Western Blotting To assess the inhibition of Trk autophosphorylation and the phosphorylation of downstream signaling proteins (e.g., Akt, ERK).Trk-dependent cancer cell lines or engineered cell lines.
Receptor Phosphorylation ELISA To quantify the level of Trk phosphorylation in a high-throughput format.Engineered cell lines (e.g., HEK293 expressing TrkA).
Reporter Gene Assays To measure the activity of transcription factors downstream of Trk signaling (e.g., SRE, CREB).[8]Engineered reporter cell lines.

Visualizing Trk Signaling and Experimental Workflows

Diagrams are essential tools for illustrating complex biological pathways and experimental procedures. The following are examples of how such diagrams would be constructed using the DOT language for Graphviz.

Trk Signaling Pathway

This diagram illustrates the major signaling cascades activated upon neurotrophin binding to a Trk receptor.

Trk_Signaling_Pathway Neurotrophin Neurotrophin TrkReceptor Trk Receptor Neurotrophin->TrkReceptor Binds and activates RAS RAS TrkReceptor->RAS PI3K PI3K TrkReceptor->PI3K PLCG PLCγ TrkReceptor->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Transcription

Caption: Simplified Trk signaling pathways leading to cell proliferation and survival.

Experimental Workflow for Trk Inhibitor Characterization

This diagram outlines a typical workflow for the preclinical evaluation of a novel Trk inhibitor.

Experimental_Workflow Compound Test Compound (e.g., this compound) BiochemicalAssay Biochemical Kinase Assay (IC50 Determination) Compound->BiochemicalAssay CellBasedAssay Cell-Based Assays (Trk-dependent cells) BiochemicalAssay->CellBasedAssay Potent inhibitors advance WesternBlot Western Blot (pTrk, pAkt, pERK) CellBasedAssay->WesternBlot ViabilityAssay Cell Viability Assay (GI50 Determination) CellBasedAssay->ViabilityAssay InVivo In Vivo Efficacy Studies (Xenograft Models) CellBasedAssay->InVivo Active compounds advance PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Tox Toxicology Assessment InVivo->Tox

Caption: A standard workflow for the preclinical assessment of a Trk inhibitor.

Without specific data for "this compound," this guide provides a general overview of the mechanism of action of Trk inhibitors and the methodologies used for their characterization. Should information on "this compound" become publicly available, a more detailed and specific technical guide can be compiled.

References

An In-depth Technical Profile of Trk-IN-19: A Potent TRK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trk-IN-19, a potent inhibitor of Tropomyosin receptor kinase (TRK) family members. This document collates available quantitative data, outlines likely experimental methodologies, and presents key signaling pathways and workflows through detailed visualizations. This compound, also identified as compound I-10, has demonstrated significant inhibitory activity against wild-type TRKA and the clinically relevant G595R resistance mutant.[1][2]

Core Data Summary

The following tables summarize the known in vitro and cell-based inhibitory activities of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][2]

TargetIC50 (nM)
TRKA1.1
TRKA (G595R)5.3

Table 2: Anti-proliferative Activity of this compound [1]

Cell LineDescriptionIC50 (nM)
Ba/F3-LMNA-NTRK1Ba/F3 cells expressing the LMNA-NTRK1 fusion41.7
Ba/F3-LMNA-NTRK1-G595RBa/F3 cells expressing the LMNA-NTRK1 fusion with the G595R resistance mutation336.6

Signaling Pathways and Experimental Workflows

Visualizations are provided to illustrate the mechanism of action and experimental procedures relevant to the characterization of this compound.

TRK Signaling Pathway and Inhibition

The diagram below illustrates the canonical TRK signaling pathway and the point of inhibition by this compound. Upon binding of neurotrophins, TRK receptors dimerize and autophosphorylate, activating downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell survival and proliferation. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of TRK and thereby inhibiting these downstream signals.

TRK_Signaling_Pathway TRK Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TRK TRK Receptor TRK->TRK RAS RAS TRK->RAS PI3K PI3K TRK->PI3K Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) Neurotrophin->TRK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Trk_IN_19 This compound Trk_IN_19->TRK Inhibition

TRK Signaling Pathway and Inhibition by this compound
Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 value of an inhibitor like this compound.

Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant TRK Enzyme - Kinase Buffer - ATP - Substrate Incubate Incubate TRK Enzyme with This compound at various concentrations Reagents->Incubate Inhibitor Prepare Serial Dilution of this compound Inhibitor->Incubate Initiate Initiate Kinase Reaction by adding ATP and Substrate Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Detect Signal (e.g., Luminescence, Fluorescence) Stop->Detect Analyze Data Analysis: - Plot % Inhibition vs. [this compound] - Calculate IC50 Detect->Analyze

Workflow for In Vitro Kinase Inhibition Assay

Experimental Protocols

While the specific experimental details for the characterization of this compound are not publicly available, this section provides representative protocols for the key assays typically employed in the evaluation of kinase inhibitors.

In Vitro TRKA Kinase Inhibition Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TRKA and its mutants.

Materials:

  • Recombinant human TRKA enzyme

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • TRK-specific substrate (e.g., a synthetic peptide)

  • This compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplates (e.g., 384-well white plates)

Procedure:

  • A serial dilution of this compound is prepared in DMSO and then diluted in kinase assay buffer.

  • The recombinant TRKA enzyme is diluted in the kinase assay buffer.

  • In a microplate, the TRKA enzyme solution is mixed with the diluted this compound or DMSO (vehicle control) and incubated for a pre-determined time (e.g., 10-20 minutes) at room temperature.

  • The kinase reaction is initiated by adding a mixture of the substrate and ATP.

  • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of product formed (e.g., ADP) is quantified using a detection reagent according to the manufacturer's instructions.

  • The signal (e.g., luminescence) is read using a plate reader.

  • The percentage of inhibition is calculated relative to the vehicle control.

  • The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.

Cell Proliferation Assay (Representative Protocol)

Objective: To determine the anti-proliferative activity of this compound in cancer cell lines harboring TRK fusions.

Materials:

  • Ba/F3 cells engineered to express a TRK fusion protein (e.g., LMNA-NTRK1)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Microplates (e.g., 96-well clear bottom white plates)

Procedure:

  • Cells are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.

  • A serial dilution of this compound is prepared in the cell culture medium.

  • The culture medium is removed from the wells and replaced with the medium containing various concentrations of this compound or DMSO (vehicle control).

  • The cells are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, a cell viability reagent is added to each well according to the manufacturer's protocol.

  • The plates are incubated for a short period to allow the signal to stabilize.

  • The signal (e.g., luminescence) is measured using a plate reader.

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percent viability against the inhibitor concentration and fitting the data to a dose-response curve.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are representative examples and may not reflect the exact procedures used for the characterization of this compound. For research purposes, it is crucial to consult the original peer-reviewed publication and validate all experimental procedures.

References

In-Depth Technical Guide: Trk-IN-19 (Compound I-10)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of Trk-IN-19.

Table 1: Biochemical Inhibitory Activity of this compound

TargetIC50 (nM)
TrkA1.1[1]
TrkA (G595R mutant)5.3[1]

Table 2: Cellular Inhibitory Activity of this compound

Cell LineFusion ProteinIC50 (nM)
Ba/F3LMNA-NTRK141.7[1]
Ba/F3LMNA-NTRK1 (G595R mutant)336.6[1]

Signaling Pathways

This compound exerts its effects by inhibiting the phosphorylation of Trk receptors, thereby blocking downstream signaling cascades that are critical for cell proliferation and survival. The primary pathways affected are the Ras/MAPK and PI3K/Akt pathways.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk Ras-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_nucleus Nucleus Trk Trk Receptor Grb2 Grb2 Trk->Grb2 PI3K PI3K Trk->PI3K Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Survival Cell Survival Akt->Survival Trk_IN_19 This compound Trk_IN_19->Trk

Figure 1. Inhibition of Trk Signaling by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.

Kinase Activity Assay

The inhibitory activity of this compound against TrkA and its G595R mutant was determined using a kinase activity assay. The general workflow for such an assay is outlined below.

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_incubation Reaction cluster_detection Detection cluster_analysis Data Analysis Plate Prepare 384-well plate Add_Enzyme Add Trk Kinase Plate->Add_Enzyme Add_Substrate Add Biotinylated Peptide Substrate & ATP Add_Enzyme->Add_Substrate Add_Inhibitor Add this compound (serial dilutions) Add_Substrate->Add_Inhibitor Incubate Incubate at room temperature Add_Inhibitor->Incubate Add_Stop Add Stop Solution (EDTA) Incubate->Add_Stop Add_Detection Add Detection Reagents (e.g., HTRF) Add_Stop->Add_Detection Read_Plate Read Plate on a Plate Reader Add_Detection->Read_Plate Calculate_IC50 Calculate IC50 values Read_Plate->Calculate_IC50

Figure 2. General Workflow for a Kinase Inhibition Assay.

Protocol Details:

  • Plate Preparation: Assays are typically performed in low-volume 384-well plates.

  • Reagent Addition: Recombinant Trk kinase (e.g., TrkA or TrkA G595R), a biotinylated peptide substrate, and ATP are added to the wells.

  • Inhibitor Addition: this compound is added in a series of dilutions to determine the dose-response relationship.

  • Incubation: The reaction is allowed to proceed at room temperature for a specified period (e.g., 60 minutes).

  • Stopping the Reaction: The kinase reaction is terminated by the addition of a stop solution, typically containing EDTA to chelate magnesium ions required for kinase activity.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various detection technologies, such as Homogeneous Time-Resolved Fluorescence (HTRF), which measures the energy transfer between a donor and an acceptor molecule brought into proximity by the biotinylated phosphorylated substrate and a phosphorylation-specific antibody.

  • Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Cellular Proliferation Assay

The effect of this compound on the proliferation of cancer cells harboring Trk fusions was assessed using a cell viability assay.

Cell_Proliferation_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_measurement Viability Measurement cluster_data_analysis Data Analysis Seed_Cells Seed Ba/F3 cells expressing LMNA-NTRK1 in 96-well plates Add_Inhibitor Add serial dilutions of this compound Seed_Cells->Add_Inhibitor Incubate Incubate for 72 hours Add_Inhibitor->Incubate Add_Reagent Add Cell Viability Reagent (e.g., CellTiter-Glo) Incubate->Add_Reagent Measure_Signal Measure Luminescence Add_Reagent->Measure_Signal Calculate_IC50 Calculate IC50 values Measure_Signal->Calculate_IC50

Figure 3. Workflow for a Cell Proliferation Assay.

Protocol Details:

  • Cell Seeding: Ba/F3 cells, which are dependent on the expressed fusion protein for survival and proliferation, are seeded into 96-well plates at an appropriate density.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for a period of 72 hours to allow for effects on cell proliferation.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is measured and normalized to untreated controls. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is then determined by fitting the data to a dose-response curve.

Conclusion

This compound (Compound I-10) is a highly potent inhibitor of TrkA, including the clinically relevant G595R mutant. It demonstrates significant anti-proliferative activity in cellular models driven by Trk fusion proteins. The detailed experimental protocols and an understanding of the signaling pathways it modulates provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for cancers harboring NTRK gene fusions. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its safety and efficacy in in vivo models.

References

Trk-IN-19: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Trk-IN-19, a potent inhibitor of Tropomyosin receptor kinases (Trk). This document outlines its core properties, mechanism of action, and relevant experimental protocols for its characterization.

Core Properties of this compound

This compound is a small molecule inhibitor targeting the Trk family of receptor tyrosine kinases. The following table summarizes its key quantitative data.

PropertyValueReference
Molecular Weight 411.47 g/mol [1][2]
Molecular Formula C22H26FN5O2[1][2]
IC50 (TrkA) 1.1 nM[1]
IC50 (TrkAG595R) 5.3 nM[1]

Mechanism of Action: Inhibition of the Trk Signaling Pathway

The Tropomyosin receptor kinases (Trk) are a family of three receptor tyrosine kinases—TrkA, TrkB, and TrkC—that are crucial in the development and function of the nervous system.[3] These receptors are activated by neurotrophins, a class of growth factors. Specifically, Nerve Growth Factor (NGF) binds to TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) bind to TrkB, and Neurotrophin-3 (NT-3) binds to TrkC.

Upon neurotrophin binding, Trk receptors dimerize and autophosphorylate, triggering a cascade of downstream signaling pathways. The three primary pathways activated are:

  • Ras/MAPK Pathway: This pathway is critical for cell proliferation and differentiation.

  • PI3K/Akt Pathway: This pathway is a key regulator of cell survival and apoptosis.

  • PLCγ Pathway: This pathway is involved in modulating intracellular calcium levels and activating protein kinase C (PKC).

In various cancers, chromosomal rearrangements can lead to the fusion of NTRK genes (which encode the Trk receptors) with other genes. These fusion events result in constitutively active Trk kinases that drive tumor growth and survival, independent of neurotrophin stimulation.

This compound functions as an ATP-competitive inhibitor of the Trk kinase domain. By binding to the ATP-binding pocket of the Trk receptor, it prevents the phosphorylation and subsequent activation of the downstream signaling pathways. This inhibition of oncogenic signaling can lead to cell cycle arrest and apoptosis in Trk fusion-positive cancer cells.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling Pathways cluster_cellular_response Cellular Responses Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binding & Dimerization Ras_MAPK Ras/MAPK Pathway Trk_Receptor->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Trk_Receptor->PI3K_Akt PLCg PLCγ Pathway Trk_Receptor->PLCg Trk_IN_19 This compound Trk_IN_19->Trk_Receptor Inhibition Proliferation Cell Proliferation & Differentiation Ras_MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival PLCg->Proliferation PLCg->Survival

Trk Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize Trk inhibitors like this compound.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of this compound on the kinase activity of Trk receptors.

Materials:

  • Recombinant TrkA, TrkB, or TrkC enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • A suitable substrate (e.g., a synthetic peptide)

  • This compound (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the this compound dilutions (or DMSO as a vehicle control).

  • Add the recombinant Trk enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

  • Luminescence is measured using a plate reader. The IC50 value is calculated from the dose-response curve.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cells, particularly those with Trk fusions.

Materials:

  • Trk fusion-positive cancer cell line (e.g., KM12C)

  • Appropriate cell culture medium and supplements

  • This compound (in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

Procedure:

  • Seed the Trk fusion-positive cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound (and a DMSO control).

  • Incubate the cells for 72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours for MTT).

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the GI50 (50% growth inhibition) or IC50 values from the resulting dose-response curves.

Western Blotting for Phospho-Trk and Downstream Targets

This technique is used to confirm that this compound inhibits the phosphorylation of Trk receptors and their downstream signaling proteins in a cellular context.

Materials:

  • Trk fusion-positive cancer cell line

  • This compound (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Trk (pan-Trk), anti-total-Trk, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Culture the Trk fusion-positive cells and treat them with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the extent of inhibition of phosphorylation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay 1. In Vitro Kinase Assay (Determine IC50) Cell_Viability 2. Cell Viability Assay (Determine GI50 in Trk+ cells) Kinase_Assay->Cell_Viability Validate cellular potency Western_Blot 3. Western Blot Analysis (Confirm target engagement) Cell_Viability->Western_Blot Confirm mechanism Xenograft 4. Xenograft Models (Evaluate anti-tumor efficacy) Western_Blot->Xenograft Proceed to in vivo testing

Experimental Workflow for Trk Inhibitor Characterization.

References

Trk-IN-19 Solubility in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

A definitive quantitative value for the solubility of Trk-IN-19 in DMSO is not publicly documented in readily accessible datasheets. However, for a structurally related class of kinase inhibitors, solubility in DMSO is a critical parameter for in vitro and in vivo studies. The following table summarizes the type of data that would be generated through the experimental protocols outlined in this guide.

ParameterValueUnitMethod
Kinetic Solubility To be determinedmg/mL or mMNephelometry or Turbidimetry
Thermodynamic Solubility To be determinedmg/mL or mMShake-Flask Method

Experimental Protocols for Solubility Determination

To ascertain the solubility of this compound in DMSO, a systematic approach involving both kinetic and thermodynamic methods is recommended. These protocols are designed to provide a comprehensive understanding of the compound's solubility characteristics.

Materials and Reagents
  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Analytical balance

  • Calibrated pipettes and sterile, nuclease-free tips

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Glass vials with screw caps

  • Syringe filters (0.22 µm)

Kinetic Solubility Protocol (Turbidimetric Method)

This method provides a rapid assessment of the solubility of a compound from a concentrated DMSO stock solution into an aqueous buffer.

  • Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.

  • Serial Dilution: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations.

  • Assay Plate Preparation: In a 96-well plate, add a small volume (e.g., 2 µL) of each concentration from the serial dilution to individual wells.

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to achieve the final desired concentrations.

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Thermodynamic Solubility Protocol (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials.

  • Solvent Addition: To each vial, add a precise volume of DMSO.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Accurately dilute the filtered supernatant with DMSO and quantify the concentration of dissolved this compound using a validated HPLC method with a standard curve.

Signaling Pathway and Mechanism of Action

This compound is a potent inhibitor of TrkA, a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. Dysregulation of the Trk signaling pathway is implicated in various cancers. The binding of neurotrophins, such as Nerve Growth Factor (NGF), to TrkA induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades.

This compound exerts its effect by binding to the ATP-binding pocket of the TrkA kinase domain, thereby preventing the phosphorylation of the receptor and blocking the activation of downstream signaling pathways. This inhibition ultimately leads to the suppression of cell proliferation, survival, and migration in cells dependent on TrkA signaling.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF (Nerve Growth Factor) TrkA_receptor TrkA Receptor NGF->TrkA_receptor Binding TrkA_dimer TrkA Dimerization & Autophosphorylation TrkA_receptor->TrkA_dimer SOS SOS TrkA_dimer->SOS PI3K PI3K TrkA_dimer->PI3K PLCg PLCγ TrkA_dimer->PLCg Trk_IN_19 This compound Trk_IN_19->TrkA_dimer Inhibition Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Differentiation ERK->Cell_Effects Akt Akt PI3K->Akt Akt->Cell_Effects IP3_DAG IP3 / DAG PLCg->IP3_DAG IP3_DAG->Cell_Effects

Caption: this compound inhibits the TrkA signaling pathway.

Experimental_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility Start Start: this compound (Solid) Prep_Stock Prepare High-Concentration Stock in DMSO Start->Prep_Stock Add_Excess_Solid Add Excess Solid to Vials Start->Add_Excess_Solid Serial_Dilute_Kinetic Serial Dilution in DMSO Prep_Stock->Serial_Dilute_Kinetic Add_to_Plate Add to 96-well Plate Serial_Dilute_Kinetic->Add_to_Plate Add_Buffer_Kinetic Add Aqueous Buffer (PBS) Add_to_Plate->Add_Buffer_Kinetic Measure_Turbidity Measure Turbidity Add_Buffer_Kinetic->Measure_Turbidity Result_Kinetic Kinetic Solubility Value Measure_Turbidity->Result_Kinetic Add_DMSO Add DMSO Add_Excess_Solid->Add_DMSO Equilibrate Equilibrate (24-48h) Add_DMSO->Equilibrate Centrifuge_Filter Centrifuge & Filter Equilibrate->Centrifuge_Filter HPLC_Analysis Quantify by HPLC Centrifuge_Filter->HPLC_Analysis Result_Thermo Thermodynamic Solubility Value HPLC_Analysis->Result_Thermo

Caption: Workflow for solubility determination of this compound.

Navigating the Stability of Trk Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest data, specific stability information for a compound designated "Trk-IN-19" is not publicly available. This guide will, therefore, utilize a hypothetical Tropomyosin receptor kinase (Trk) inhibitor, referred to as Trk-X , to provide a comprehensive framework for assessing the stability of such compounds in solution. The principles, protocols, and data presented are representative of the rigorous analysis required for drug development and are intended to serve as a detailed guide for researchers, scientists, and drug development professionals.

The stability of a drug candidate is a critical parameter that influences its development, formulation, and ultimately, its therapeutic efficacy and safety. For kinase inhibitors like those targeting Trk, understanding their degradation pathways and shelf-life in various solution-based environments is paramount for ensuring consistent biological activity and for the design of reliable experimental assays and final drug products.

Core Stability Assessment of Trk-X

The stability of Trk-X was evaluated under various conditions to simulate potential storage and experimental scenarios. The primary analytical method for determining the concentration of the parent compound was High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 1: Stability of Trk-X in Aqueous Buffers at Different pH Values
pHTemperature (°C)Incubation Time (hours)% Remaining Trk-X (Mean ± SD)
3.0372492.5 ± 2.1
5.0372498.1 ± 1.5
7.4372499.2 ± 0.8
9.0372485.3 ± 3.4

Key Finding: Trk-X demonstrates the highest stability in neutral to slightly acidic conditions, with significant degradation observed at a basic pH of 9.0.

Table 2: Temperature-Dependent Stability of Trk-X in PBS (pH 7.4)
Temperature (°C)Incubation Time (days)% Remaining Trk-X (Mean ± SD)
4799.8 ± 0.5
25 (Room Temp)795.4 ± 1.9
37788.2 ± 2.5

Key Finding: Trk-X is highly stable when stored at refrigerated temperatures (4°C). Degradation increases with rising temperature, indicating that prolonged storage at room or physiological temperatures should be avoided.

Table 3: Stability of Trk-X in Common Organic Solvents
SolventConcentration (mM)Storage Temperature (°C)Incubation Time (days)% Remaining Trk-X (Mean ± SD)
DMSO1043099.5 ± 0.4
DMSO10253097.1 ± 1.2
Ethanol1043098.9 ± 0.9
Ethanol10253094.6 ± 2.3

Key Finding: Trk-X exhibits excellent stability in DMSO, a common solvent for stock solutions, even at room temperature over a 30-day period. While stable in ethanol, a slightly higher degradation is observed at room temperature compared to DMSO.

Experimental Protocols

A detailed understanding of the methodologies used to assess stability is crucial for the replication and validation of findings.

Protocol 1: HPLC Method for Quantification of Trk-X
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 15 minutes, followed by a 5-minute wash at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Quantification: The concentration of Trk-X is determined by comparing the peak area of the sample to a standard curve of known concentrations.

Protocol 2: Sample Preparation for Stability Studies
  • Stock Solution Preparation: Prepare a 10 mM stock solution of Trk-X in DMSO.

  • Working Solution Preparation:

    • For aqueous stability, dilute the stock solution to a final concentration of 10 µM in the respective buffers (pH 3.0, 5.0, 7.4, 9.0).

    • For solvent stability, dilute the stock solution to the desired concentration in the respective solvents.

  • Incubation: Aliquot the working solutions into amber vials and incubate at the specified temperatures for the designated time periods.

  • Sampling: At each time point, withdraw an aliquot and immediately quench any further degradation by diluting with the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic acid) and storing at -20°C until HPLC analysis.

Visualizing Key Pathways and Workflows

Understanding the biological context and experimental design is facilitated by visual representations.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binding Dimerization Receptor Dimerization & Autophosphorylation Trk_Receptor->Dimerization Activation PLCg PLCγ Dimerization->PLCg Shc Shc Dimerization->Shc PI3K PI3K Dimerization->PI3K Downstream Gene Transcription (Cell Survival, Proliferation, Differentiation) PLCg->Downstream Ras Ras Shc->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Akt->Downstream MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Downstream

Caption: Overview of the Trk signaling pathway.[1][2][3][4][5]

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Trk-X Stock Solution (DMSO) Working Prepare Working Solutions (Buffers, Solvents) Stock->Working Incubate Incubate at Defined Conditions (Temp, Time, pH) Working->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction & Store Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Data Analysis (% Remaining vs. T0) HPLC->Data

References

The Core Downstream Signaling Effects of Tropomyosin Receptor Kinase (Trk) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific inhibitor designated "Trk-IN-19" is not publicly available. This guide provides a comprehensive overview of the downstream signaling effects of inhibiting the Tropomyosin Receptor Kinase (Trk) family, using well-established principles and data from representative Trk inhibitors.

Executive Summary

The Tropomyosin Receptor Kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases pivotal in neuronal development, survival, and function.[1][2] Dysregulation of Trk signaling is implicated in various cancers and neurological disorders, making these receptors attractive therapeutic targets.[1][3] This document elucidates the core downstream signaling cascades affected by Trk inhibition, presents quantitative data on the effects of representative inhibitors, and provides detailed experimental protocols for assessing these effects. The primary signaling pathways impacted by Trk inhibition are the RAS/RAF/MAPK, PI3K/AKT, and PLC-γ pathways, leading to reduced cell proliferation, survival, and differentiation.[2][4]

Core Trk Signaling Pathways

Upon binding of their cognate neurotrophin ligands (e.g., NGF for TrkA, BDNF for TrkB), Trk receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins and initiating downstream signaling.[1][5] Inhibition of Trk receptors prevents this initial phosphorylation event, thereby blocking all subsequent downstream signaling.

RAS/RAF/MAPK Pathway

This pathway is a major driver of cell proliferation and differentiation.[6] Trk activation leads to the recruitment of adaptor proteins like Shc, which in turn activates the RAS/RAF/MAPK cascade.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor Shc Shc Trk->Shc Phosphorylates Neurotrophin Neurotrophin Neurotrophin->Trk Binds Trk_Inhibitor Trk Inhibitor (e.g., this compound) Trk_Inhibitor->Trk Inhibits Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., CREB) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

RAS/RAF/MAPK Signaling Pathway Inhibition.
PI3K/AKT Pathway

This pathway is crucial for cell survival and growth by inhibiting apoptosis. Activated Trk receptors recruit and activate Phosphoinositide 3-kinase (PI3K), which in turn activates AKT.[4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Trk Trk Receptor PI3K PI3K Trk->PI3K Activates Neurotrophin Neurotrophin Neurotrophin->Trk Binds Trk_Inhibitor Trk Inhibitor (e.g., this compound) Trk_Inhibitor->Trk Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth mTOR->Cell_Growth

PI3K/AKT Signaling Pathway Inhibition.
PLC-γ Pathway

Activation of Phospholipase C-gamma (PLC-γ) by Trk receptors leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and activation of Protein Kinase C (PKC).[5] This pathway is involved in neuronal plasticity and neurotransmitter release.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Trk Trk Receptor PLCg PLC-γ Trk->PLCg Phosphorylates Neurotrophin Neurotrophin Neurotrophin->Trk Binds Trk_Inhibitor Trk Inhibitor (e.g., this compound) Trk_Inhibitor->Trk Inhibits IP3 IP3 PLCg->IP3 Cleaves PIP2 into DAG DAG PLCg->DAG PIP2 PIP2 Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Downstream_Effects Downstream Effects PKC->Downstream_Effects

PLC-γ Signaling Pathway Inhibition.

Quantitative Data on Trk Inhibition

The following tables summarize the inhibitory activities of representative Trk inhibitors against various cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50 (nM)
LarotrectinibTrkA<10
LarotrectinibTrkB<10
LarotrectinibTrkC<10
K252aTrkA200

Data compiled from publicly available literature.

Table 2: Cellular Antiproliferative Activity

Cell LineCancer TypeTrk FusionInhibitorIC50 (nM)
KM12ColorectalTPM3-NTRK1Larotrectinib<10
CUTO-3LungMPRIP-NTRK1Larotrectinib<100
MO-91-ETV6-NTRK3Larotrectinib<10

Data compiled from publicly available literature.[4]

Experimental Protocols

Western Blot Analysis of Trk Pathway Phosphorylation

Objective: To determine the effect of a Trk inhibitor on the phosphorylation status of Trk and downstream signaling proteins.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293 cells stably expressing a Trk receptor) and allow them to adhere. Serum-starve the cells overnight, then pre-treat with the Trk inhibitor or vehicle control for 1-2 hours. Stimulate the cells with the appropriate neurotrophin (e.g., NGF for TrkA) for 10-15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST and probe with primary antibodies against phospho-Trk, total Trk, phospho-ERK, total ERK, phospho-AKT, and total AKT.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay

Objective: To assess the effect of a Trk inhibitor on the viability of cancer cells harboring Trk fusions.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., KM12) in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the Trk inhibitor or vehicle control.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

SRE-Luciferase Reporter Assay

Objective: To measure the inhibition of TrkA-mediated signaling through the MAPK pathway.

Methodology:

  • Cell Line: Utilize a HEK293 cell line stably co-expressing human TrkA and a firefly luciferase reporter gene under the control of Serum Response Elements (SRE).[7]

  • Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. Pre-treat with the Trk inhibitor or an anti-NGF antibody as a control.[7]

  • Stimulation: Stimulate the cells with NGF.[7]

  • Luciferase Assay: After incubation, perform a luciferase assay using a commercially available kit.

  • Data Analysis: Measure the luminescence and normalize the data to determine the inhibitory effect of the compound.

cluster_workflow Experimental Workflow: SRE-Luciferase Reporter Assay A Seed TrkA/SRE Reporter Cells B Pre-treat with Trk Inhibitor A->B C Stimulate with NGF B->C D Incubate C->D E Lyse Cells & Add Luciferase Substrate D->E F Measure Luminescence E->F G Data Analysis (IC50 determination) F->G

Workflow for SRE-Luciferase Reporter Assay.

Conclusion

Inhibition of the Trk receptor family effectively abrogates the downstream signaling through the RAS/RAF/MAPK, PI3K/AKT, and PLC-γ pathways. This leads to a reduction in cell proliferation, survival, and other oncogenic phenotypes in cells dependent on Trk signaling. The experimental protocols outlined in this guide provide a robust framework for evaluating the efficacy and mechanism of action of novel Trk inhibitors.

References

An In-depth Technical Guide on the Effect of Trk Inhibition on the PI3K/AKT Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor designated "Trk-IN-19" is not publicly available. This guide provides a comprehensive overview of the anticipated effects of a potent and selective Trk inhibitor on the PI3K/AKT pathway based on established principles of Tropomyosin receptor kinase (Trk) signaling.

Introduction to Trk Receptor Signaling and the PI3K/AKT Pathway

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Their signaling is initiated by the binding of neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[3] This binding event triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain.[3][4]

These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[2][4][5] The PI3K/AKT pathway is a critical signaling route that regulates a wide array of cellular processes, including cell survival, growth, proliferation, and metabolism. Dysregulation of the Trk-PI3K/AKT signaling axis has been implicated in the pathogenesis of various cancers and neurological disorders.[1][6]

Mechanism of Trk Inhibition on the PI3K/AKT Pathway

A selective Trk inhibitor, hypothetically termed this compound, would function by binding to the ATP-binding pocket of the Trk kinase domain, thereby preventing the transfer of phosphate groups and inhibiting the autophosphorylation of the receptor. This direct inhibition of Trk kinase activity would consequently block the recruitment and activation of downstream signaling molecules, including PI3K.

The abrogation of PI3K activation would lead to a cascade of inhibitory effects downstream:

  • Reduced PIP3 Production: PI3K, once activated, phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). Inhibition of PI3K would decrease the cellular levels of PIP3.

  • Inhibition of AKT Activation: PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Reduced PIP3 levels would prevent the activation of AKT.

  • Downregulation of Downstream AKT Targets: Activated AKT phosphorylates a multitude of downstream substrates, including mTOR, GSK3β, and FOXO transcription factors, to regulate cellular functions. The inhibition of AKT would lead to the dephosphorylation and inactivation of these targets, ultimately resulting in decreased cell survival, proliferation, and growth.

Quantitative Data on the Effects of Trk Inhibition

The following table summarizes the expected quantitative effects of a hypothetical Trk inhibitor, this compound, on key components and outcomes of the PI3K/AKT pathway. The data presented are representative values based on the known effects of potent Trk inhibitors.

Parameter Assay Type Expected IC50 / Effect Cell Line(s)
TrkA PhosphorylationWestern Blot / ELISA< 10 nMCancer cell lines with NTRK fusion (e.g., KM-12, CUTO-3)
AKT (Ser473) PhosphorylationWestern Blot / ELISA10 - 50 nMCancer cell lines with NTRK fusion
S6 Ribosomal Protein PhosphorylationWestern Blot50 - 200 nMCancer cell lines with NTRK fusion
Cell Viability / ProliferationMTT / CellTiter-Glo20 - 100 nMCancer cell lines with NTRK fusion
Apoptosis Induction (Caspase-3/7 activity)Caspase-Glo AssayIncrease in a dose-dependent mannerCancer cell lines with NTRK fusion

Key Experimental Protocols

Objective: To determine the effect of a Trk inhibitor on the phosphorylation status of Trk, AKT, and downstream targets.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells with a known NTRK fusion (e.g., KM-12) and allow them to adhere overnight. Treat the cells with varying concentrations of the Trk inhibitor for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phospho-TrkA (Tyr674/675), total TrkA, phospho-AKT (Ser473), total AKT, phospho-S6, and total S6 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Objective: To assess the impact of a Trk inhibitor on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the Trk inhibitor.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT reagent and measure the luminescence or absorbance according to the manufacturer's protocol.

  • Data Analysis: Plot the cell viability against the inhibitor concentration and determine the IC50 value using a non-linear regression model.

Visualizations

Trk_PI3K_AKT_Pathway Neurotrophin Neurotrophin TrkReceptor Trk Receptor Neurotrophin->TrkReceptor Binds p_TrkReceptor p-Trk TrkReceptor->p_TrkReceptor Dimerization & Autophosphorylation PI3K PI3K p_TrkReceptor->PI3K Recruits & Activates Trk_IN_19 This compound Trk_IN_19->p_TrkReceptor Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 p_AKT p-AKT PIP3->p_AKT Activates AKT AKT Downstream Downstream Targets (mTOR, GSK3β, FOXO) p_AKT->Downstream Phosphorylates CellResponse Cell Survival, Proliferation, Growth Downstream->CellResponse Regulates Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis CellCulture 1. Cell Culture (NTRK-fusion cancer cells) Treatment 2. Treatment with Trk Inhibitor (Dose-response) CellCulture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis ViabilityAssay 5. Cell Viability Assay (IC50 determination) Treatment->ViabilityAssay WesternBlot 4. Western Blot Analysis (p-Trk, p-AKT, p-S6) Lysis->WesternBlot Quantification 6. Densitometry & Normalization WesternBlot->Quantification IC50_Calc 7. IC50 Calculation ViabilityAssay->IC50_Calc Conclusion 8. Conclusion on Pathway Inhibition Quantification->Conclusion IC50_Calc->Conclusion

References

Unraveling the Binding Kinetics of Trk-IN-19: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding kinetics of Trk-IN-19, a potent inhibitor of Tropomyosin receptor kinase (Trk) A. While specific kinetic data for this compound is not publicly available, this document will delve into the foundational principles of its mechanism of action, the crucial signaling pathways it targets, and the established methodologies for characterizing the binding kinetics of similar kinase inhibitors. By understanding these core concepts, researchers can effectively design and interpret experiments to elucidate the kinetic profile of this compound and other novel Trk inhibitors.

Introduction to this compound and the TRK Signaling Pathway

This compound is a potent inhibitor of TRKA, with a reported IC50 of 1.1 nM, and also shows activity against the G595R mutant of TRKA with an IC50 of 5.3 nM.[1] The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a pivotal role in the development and function of the nervous system.[2] Dysregulation of Trk signaling, often through gene fusions, is a known driver in various cancers.[3]

Upon binding of their cognate neurotrophin ligands (e.g., Nerve Growth Factor for TrkA), Trk receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events. These pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, are crucial for cell proliferation, differentiation, and survival.[4][5][6] Type I TRK inhibitors, like this compound, are ATP-competitive inhibitors that bind to the ATP-binding pocket of the kinase domain, thereby blocking its catalytic activity and halting the downstream oncogenic signaling.[7]

Below is a diagram illustrating the canonical TRKA signaling pathway.

TRKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NGF NGF TrkA_receptor TrkA Receptor NGF->TrkA_receptor Binding Dimerization Dimerization & Autophosphorylation TrkA_receptor->Dimerization Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival IP3_DAG IP3 / DAG PLCg->IP3_DAG Differentiation Differentiation IP3_DAG->Differentiation

Caption: Simplified TrkA Signaling Pathway.

The Importance of Binding Kinetics in Drug Discovery

While IC50 values provide a measure of a drug's potency, they do not fully describe the dynamic interaction between an inhibitor and its target. Binding kinetics, which includes the association rate constant (k_on_) and the dissociation rate constant (k_off_), offers a more nuanced understanding of this interaction. The equilibrium dissociation constant (K_D_), a measure of binding affinity, is the ratio of k_off_ to k_on_.

A key parameter derived from the dissociation rate is the residence time (1/k_off_), which represents the average duration an inhibitor remains bound to its target. A longer residence time can lead to a more sustained pharmacological effect, even after the systemic concentration of the drug has decreased. For kinase inhibitors, a prolonged residence time can translate to more durable target inhibition and potentially improved clinical efficacy.

The following diagram illustrates the relationship between these key kinetic parameters.

Binding_Kinetics_Relationship cluster_equation Key Relationships Inhibitor Inhibitor Complex Inhibitor-Target Complex Inhibitor->Complex kon (Association Rate) Target Target Complex->Inhibitor koff (Dissociation Rate) KD KD = koff / kon (Affinity) ResidenceTime Residence Time = 1 / koff (Duration of Action) SPR_Workflow Start Start Immobilize_Kinase Immobilize Kinase on Sensor Chip Start->Immobilize_Kinase Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor Immobilize_Kinase->Prepare_Inhibitor Establish_Baseline Establish Stable Baseline with Running Buffer Prepare_Inhibitor->Establish_Baseline Inject_Inhibitor Inject Inhibitor (Association Phase) Establish_Baseline->Inject_Inhibitor Flow_Buffer Flow Running Buffer (Dissociation Phase) Inject_Inhibitor->Flow_Buffer Data_Analysis Analyze Sensorgrams (Fit to Binding Model) Flow_Buffer->Data_Analysis Determine_Kinetics Determine kon, koff, KD, and Residence Time Data_Analysis->Determine_Kinetics

References

Trk-IN-19: An In-Depth Technical Guide to On-Target Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the on-target activity of Trk-IN-19, a potent inhibitor of Tropomyosin receptor kinase (Trk). The information presented herein is curated for researchers, scientists, and drug development professionals, offering a detailed examination of its biochemical and cellular activity, along with methodologies for key experiments.

Core On-Target Activity of this compound

This compound, also identified as compound I-10, demonstrates significant inhibitory activity against wild-type TrkA and the G595R mutant, a common resistance mutation.[1] Its potency extends to cellular models, where it effectively inhibits the proliferation of cells driven by Trk fusion proteins.

Table 1: Biochemical Activity of this compound against TrkA
TargetIC50 (nM)
TrkA1.1
TrkA G595R5.3

Data sourced from Sun M, et al. (2020).[1]

Table 2: Cellular Activity of this compound
Cell LineTargetIC50 (nM)
Ba/F3-LMNA-NTRK1Wild-type TrkA Fusion41.7
Ba/F3-LMNA-NTRK1-G595RG595R Mutant TrkA Fusion336.6

Data sourced from Sun M, et al. (2020).[1]

Signaling Pathways and Mechanism of Action

Trk receptors are key regulators of neuronal cell growth, survival, and differentiation.[1] Upon binding of their cognate neurotrophin ligands (like Nerve Growth Factor for TrkA), the receptors dimerize and autophosphorylate, initiating downstream signaling cascades. The primary pathways activated include the RAS/RAF/MEK/ERK pathway, which is crucial for cell proliferation and differentiation, and the PI3K/AKT/mTOR pathway, a central regulator of cell survival and growth. This compound acts as a competitive inhibitor at the ATP-binding site of the Trk kinase domain, thereby blocking the initiation of these downstream signals.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Trk Trk Receptor RAS RAS Trk->RAS Activates PI3K PI3K Trk->PI3K Activates Neurotrophin Neurotrophin (e.g., NGF) Neurotrophin->Trk Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival Trk_IN_19 This compound Trk_IN_19->Trk Inhibits

Trk signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the on-target activity of Trk inhibitors like this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

    • Dilute the TrkA or TrkA G595R enzyme and the substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1) in the kinase buffer.

    • Prepare a serial dilution of this compound in the kinase buffer with a final DMSO concentration of ≤1%.

    • Prepare ATP solution in the kinase buffer.

  • Kinase Reaction :

    • In a 384-well plate, add 1 µL of the this compound dilution or vehicle control (DMSO).

    • Add 2 µL of the enzyme solution to each well.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • The luminescent signal is correlated to the amount of ADP produced and thus the kinase activity.

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Biochemical_Assay_Workflow Start Start Prep Prepare Reagents: - Kinase (TrkA/TrkA G595R) - Substrate & ATP - this compound Dilutions Start->Prep Reaction Kinase Reaction: - Add this compound, Enzyme, and Substrate/ATP - Incubate at RT for 60 min Prep->Reaction Stop_Deplete Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent - Incubate at RT for 40 min Reaction->Stop_Deplete Detect Signal Generation: - Add Kinase Detection Reagent - Incubate at RT for 30 min Stop_Deplete->Detect Measure Measure Luminescence Detect->Measure Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Measure->Analyze End End Analyze->End

Workflow for a typical biochemical kinase inhibition assay.
Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP, which indicates the presence of metabolically active cells.

  • Cell Culture and Plating :

    • Culture Ba/F3 cells stably expressing the LMNA-NTRK1 or LMNA-NTRK1-G595R fusion protein in appropriate media supplemented with growth factors.

    • Plate the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to acclimate.

  • Compound Treatment :

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Add the compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Signal Generation :

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement and Analysis :

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the number of viable cells.

    • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a highly potent, dual inhibitor of wild-type and mutant TrkA, demonstrating significant on-target activity in both biochemical and cellular assays. Its ability to overcome the G595R resistance mutation highlights its potential as a valuable research tool and a candidate for further therapeutic development in the context of Trk-driven cancers. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel Trk inhibitors.

References

A Technical Guide to Off-Target Kinase Screening for Trk-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and data interpretation involved in conducting off-target kinase screening for a potent inhibitor, using Trk-IN-19 as a case study. This compound (also known as Compound I-10) is a potent, bicyclic carboxamide-based inhibitor of Tropomyosin receptor kinase A (TRKA), with an IC50 of 1.1 nM, and its solvent-front mutant TRKAG595R, with an IC50 of 5.3 nM.[1] While highly potent for its intended targets, understanding its selectivity across the entire human kinome is critical for its development as a chemical probe or therapeutic agent. This document details the standardized experimental workflows and data presentation required for such an evaluation.

Background: The TRK Signaling Pathway

The Tropomyosin receptor kinases (TRK) are a family of three receptor tyrosine kinases—TRKA, TRKB, and TRKC—encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] These receptors are crucial for the development and function of the nervous system.[2] They are activated by neurotrophins: Nerve Growth Factor (NGF) for TRKA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 for TRKB, and Neurotrophin-3 for TRKC.[2]

Upon ligand binding, TRK receptors dimerize and autophosphorylate, triggering downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways. These pathways are fundamental regulators of cell proliferation, differentiation, survival, and pain signaling.[2] In various cancers, chromosomal rearrangements can lead to NTRK gene fusions, resulting in constitutively active chimeric proteins that drive oncogenesis independent of neurotrophin stimulation.[3] Small molecule inhibitors like this compound aim to block the ATP-binding site of the kinase domain, thereby inhibiting these downstream oncogenic signals.

TRK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm TRK TRK Receptor (TRKA/B/C) RAS RAS TRK->RAS Activates PI3K PI3K TRK->PI3K Activates Neurotrophin Neurotrophin (e.g., NGF) Neurotrophin->TRK Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Survival, Differentiation MAPK->Proliferation Regulates AKT AKT PI3K->AKT AKT->Proliferation Regulates

Caption: Simplified TRK signaling pathway.

Experimental Protocols for Off-Target Screening

A comprehensive assessment of kinase inhibitor selectivity typically involves a two-tiered approach: a broad primary screen to identify potential off-targets, followed by quantitative dose-response assays to confirm and measure the potency of these interactions.

Primary Screening: Competitive Binding Assay (KINOMEscan™)

The KINOMEscan™ platform (Eurofins DiscoverX) is a widely used method for primary screening. It is a competition-based binding assay that quantifies the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases.

Methodology:

  • Kinase Reagent Preparation : A panel of human kinases (e.g., the 468-kinase scanMAX panel) are individually expressed as DNA-tagged fusion proteins in E. coli.

  • Immobilization : An immobilized, active-site directed ligand specific to each kinase is coupled to a solid support (e.g., beads).

  • Competition Reaction : The DNA-tagged kinase, the immobilized ligand, and the test compound (typically at a fixed concentration, such as 1 µM) are incubated to allow binding to reach equilibrium.

  • Capture & Wash : The solid support with the bound kinase is captured. Unbound components are washed away.

  • Elution & Quantification : The kinase protein is eluted from the solid support. The amount of kinase captured is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis : The amount of kinase recovered is compared to a DMSO vehicle control. A lower amount of recovered kinase indicates that the test compound successfully competed with the immobilized ligand for binding to the kinase's active site. Results are typically expressed as "% Inhibition" or "% of Control".

Confirmatory Screening: Enzymatic Inhibition Assay

Hits identified from the primary binding screen are subjected to secondary assays to determine their functional inhibitory activity (IC50 values). These assays directly measure the phosphorylation of a substrate by the kinase.

Methodology (Generic Radiometric Filter Binding Assay):

  • Reagents :

    • Kinase : Purified, active recombinant human kinase (e.g., a hit from the primary screen).

    • Substrate : A specific peptide or protein substrate for the kinase.

    • ATP : A mixture of non-radioactive ("cold") ATP and radiolabeled [γ-³²P]ATP. The final ATP concentration is often set near the Kₘ value for the specific kinase to ensure competitive inhibition is accurately measured.[4]

    • Test Compound : this compound, serially diluted to create a 10-point dose-response curve.

  • Reaction Setup : The kinase, substrate, and test compound (at varying concentrations) are pre-incubated in an appropriate assay buffer.

  • Initiation : The kinase reaction is initiated by adding the Mg/[γ-³²P]ATP mixture. The reaction proceeds for a set time at a controlled temperature (e.g., 30°C).

  • Termination : The reaction is stopped by adding a strong acid, such as phosphoric acid.[4]

  • Capture : The reaction mixture is transferred to a phosphocellulose filter plate (e.g., P81). The phosphorylated substrate, now carrying a positive charge, binds to the negatively charged filter paper, while the negatively charged [γ-³²P]ATP is washed through.

  • Detection : After washing and drying the plate, a scintillant is added to each well, and the amount of incorporated ³²P is measured using a scintillation counter.

  • Data Analysis : The radioactive counts are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value—the concentration of the inhibitor required to reduce kinase activity by 50%.

Screening_Workflow Start Test Compound (this compound) PrimaryScreen Primary Screen (e.g., KINOMEscan) Single High Concentration (1 µM) ~468 Kinases Start->PrimaryScreen Data1 Binding Data (% Inhibition) PrimaryScreen->Data1 Analysis1 Hit Identification (Set Threshold, e.g., >90% Inhibition) Data1->Analysis1 SecondaryScreen Secondary Screen (Enzymatic Assay) 10-Point Dose-Response Curve Analysis1->SecondaryScreen Significant Hits Analysis2 Selectivity Profile Analysis - On-target vs. Off-target Potency - Safety & Liability Assessment Analysis1->Analysis2 Non-Hits (Data Recorded) Data2 Functional Data (IC50 Values) SecondaryScreen->Data2 Data2->Analysis2

Caption: General workflow for off-target kinase screening.

Illustrative Data Presentation and Interpretation

Disclaimer: The following data are provided for illustrative purposes only and do not represent actual experimental results for this compound.

Primary Binding Screen Results

Data from a KINOMEscan assay is typically presented as the percent inhibition at a single compound concentration. This allows for a broad overview of potential interactions across the kinome.

Table 1: Illustrative KINOMEscan Results for "Compound X" at 1 µM

Target Kinase Gene Symbol Kinase Family % Inhibition
TRKA NTRK1 TK 99.8
TRKB NTRK2 TK 99.5
TRKC NTRK3 TK 98.9
Kinase A KNA CAMK 95.2
Kinase B KNB TK 91.0
Kinase C KNC STE 78.5
Kinase D KND AGC 45.1

| ... (460+ other kinases) | | | < 40% |

Interpretation : In this hypothetical example, "Compound X" shows very strong binding to its intended TRK family targets. It also shows significant binding (>90% inhibition) to two other kinases ("Kinase A" and "Kinase B"), which are now considered primary "hits" for follow-up investigation.

Secondary Enzymatic Assay Results

The identified hits are then profiled in dose-response enzymatic assays to determine their IC50 values, which quantify the functional potency of the inhibition.

Table 2: Illustrative Enzymatic IC50 Values for "Compound X"

Target Kinase Gene Symbol IC50 (nM) Selectivity vs. TRKA
TRKA NTRK1 1.1 -
TRKB NTRK2 3.5 3.2-fold
TRKC NTRK3 4.8 4.4-fold
Kinase A KNA 150 136-fold

| Kinase B | KNB | 850 | 773-fold |

Interpretation : The IC50 data confirms high potency against the TRK family. The off-target kinases, while identified as binders in the primary screen, are inhibited with much lower potency (136-fold and 773-fold less potent than for TRKA). This profile would suggest "Compound X" is a highly selective TRK inhibitor. If the IC50 for an off-target were close to the on-target IC50, it would be considered a significant off-target liability that could lead to unintended biological effects or side effects in a therapeutic context.

Conclusion

A rigorous, multi-tiered off-target screening campaign is an indispensable component of modern drug discovery and chemical probe development. For a potent inhibitor like this compound, this process is essential to validate its selectivity, anticipate potential toxicities, and understand its full pharmacological profile. By combining broad binding assays with functional enzymatic assays, researchers can build a comprehensive selectivity profile that provides confidence in subsequent biological studies and informs the path toward clinical development.

References

In-Depth Technical Guide: Trk-IN-19 and the TRKA G595R Mutant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activity of the TRKA G595R mutant, a key resistance mutation in cancers treated with first-generation TRK inhibitors, and the inhibitory effects of Trk-IN-19. This document details the quantitative inhibitory data, experimental methodologies for assessing inhibitor activity, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data: Inhibitory Activity of this compound

The G595R mutation in the TRKA kinase domain is a known mechanism of acquired resistance to several first-generation TRK inhibitors. This compound is a potent inhibitor that has demonstrated activity against both wild-type TRKA and the G595R mutant. The half-maximal inhibitory concentration (IC50) values for this compound are summarized in the table below.

TargetInhibitorIC50 (nM)
TRKA (Wild-Type)This compound1.1[1][2][3]
TRKA G595R MutantThis compound5.3[1][2][3]

Signaling Pathway

Tropomyosin receptor kinase A (TRKA) is a receptor tyrosine kinase that, upon binding its ligand, nerve growth factor (NGF), dimerizes and autophosphorylates, initiating downstream signaling cascades.[4] These pathways, including the RAS/MAPK/ERK and PI3K/AKT pathways, are crucial for cell proliferation, differentiation, and survival.[4] In cancer, chromosomal rearrangements can lead to the fusion of the NTRK1 gene (encoding TRKA) with other genes, resulting in constitutively active TRKA fusion proteins that drive tumor growth in a ligand-independent manner.[4] The G595R mutation, located in the solvent-front region of the kinase domain, confers resistance to first-generation inhibitors by sterically hindering drug binding.

Below is a diagram illustrating the canonical TRKA signaling pathway and the point of action for TRK inhibitors.

TRKA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRKA TRKA Receptor SHC SHC TRKA->SHC Phosphorylates PI3K PI3K TRKA->PI3K Activates PLCG PLCγ TRKA->PLCG Activates NGF NGF NGF->TRKA Binds & Activates Trk_IN_19 This compound Trk_IN_19->TRKA Inhibits GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Transcription IP3->Transcription

Caption: Simplified TRKA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound against the TRKA G595R mutant.

In Vitro TRKA G595R Kinase Assay (ADP-Glo™ Format)

This protocol describes a method to determine the in vitro inhibitory activity of this compound on the enzymatic activity of recombinant TRKA G595R. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human TRKA G595R enzyme

  • Poly(Glu,Tyr) 4:1 substrate

  • This compound (or other test compounds)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a white assay plate.

    • Add 2.5 µL of a solution containing the TRKA G595R enzyme and the Poly(Glu,Tyr) substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Second Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.

  • Third Incubation: Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-TRKA Western Blot

This protocol is for detecting the phosphorylation status of TRKA in cells expressing the G595R mutant, following treatment with this compound. This assay assesses the inhibitor's ability to block TRKA autophosphorylation in a cellular context.

Materials:

  • Cell line engineered to express TRKA G595R

  • Appropriate cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-TRKA (Tyr490), anti-total-TRKA

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed the TRKA G595R expressing cells in multi-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at high speed at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add SDS-PAGE sample buffer and heat the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-TRKA overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total TRKA to confirm equal protein loading.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the viability of cells expressing the TRKA G595R mutant. The MTT assay is a colorimetric assay that measures cellular metabolic activity.

Materials:

  • Cell line expressing TRKA G595R

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the TRKA G595R cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the DMSO-treated control cells. Determine the IC50 value by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a kinase inhibitor like this compound against the TRKA G595R mutant.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_analysis Data Analysis & Conclusion Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Target: TRKA G595R IC50_Determination Determine IC50 of this compound Kinase_Assay->IC50_Determination Data_Integration Integrate Biochemical and Cellular Data IC50_Determination->Data_Integration Cell_Culture Culture Cells Expressing TRKA G595R Western_Blot Phospho-TRKA Western Blot Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Target_Engagement Confirm Target Engagement Western_Blot->Target_Engagement Cellular_IC50 Determine Cellular IC50 Viability_Assay->Cellular_IC50 Cellular_IC50->Data_Integration Target_Engagement->Data_Integration Conclusion Assess Potency and Efficacy of this compound against TRKA G595R Mutant Data_Integration->Conclusion

Caption: Workflow for characterizing this compound activity against the TRKA G595R mutant.

References

Discovery of a Novel Macrocyclic TRK Inhibitor: A Technical Overview of Compound 9e

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of a potent macrocyclic Tropomyosin Receptor Kinase (TRK) inhibitor, designated as compound 9e. The TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes, are critical regulators of neuronal development and function.[1][2] However, chromosomal rearrangements leading to NTRK gene fusions are oncogenic drivers in a wide range of adult and pediatric cancers.[2] This has established the TRK signaling pathway as a key target for anti-cancer therapies.

While first-generation TRK inhibitors like Larotrectinib and Entrectinib have shown significant clinical efficacy, the emergence of acquired resistance mutations, particularly solvent-front mutations such as TRKA G595R, necessitates the development of next-generation inhibitors.[1][2] This guide will use compound 9e as a case study to detail the discovery, quantitative evaluation, and methodological approaches used in the development of a potent, next-generation TRK inhibitor.

Data Presentation: In Vitro Activity of Compound 9e

The following tables summarize the key quantitative data for compound 9e, a macrocyclic derivative designed to inhibit wild-type and mutant TRK kinases.

Table 1: In Vitro Kinase Inhibitory Activity of Compound 9e

Target KinaseIC50 (nM)
TRKA1.3
TRKA G595R13.1

Data sourced from a study on macrocyclic TRK inhibitors, which aimed to overcome resistance mutations.[1][2]

Table 2: Cellular Antiproliferative Activity of Compound 9e

Cell LineDescriptionIC50 (µM)
Ba/F3-LMNA-NTRK1Expressing wild-type TRKA fusion protein0.080
Ba/F3-LMNA-NTRK1-G595RExpressing G595R mutant TRKA fusion protein0.646

These cell-based assays demonstrate the ability of compound 9e to inhibit the proliferation of cells dependent on TRK signaling.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments involved in the characterization of a novel TRK inhibitor like compound 9e.

In Vitro TRK Kinase Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific TRK kinase. A common method is the ADP-Glo™ Kinase Assay.[3]

Objective: To quantify the enzymatic activity of a TRK kinase in the presence of an inhibitor.

Materials:

  • Recombinant TRKA or TRKA G595R enzyme

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[3]

  • Substrate (e.g., a synthetic peptide)

  • ATP at a concentration near the Km for the kinase

  • Test compound (e.g., compound 9e) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 1 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.

  • Add 2 µL of a solution containing the TRK enzyme in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Ba/F3 Cell Proliferation Assay

This assay is used to assess the antiproliferative activity of a compound in cells that are dependent on a specific kinase for their growth and survival.[4][5][6]

Objective: To determine the IC50 of a compound in a cellular context where proliferation is driven by a TRK fusion protein.

Materials:

  • Ba/F3 cells engineered to express a TRK fusion protein (e.g., LMNA-NTRK1)

  • RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

  • Interleukin-3 (IL-3) for maintaining the parental Ba/F3 cell line

  • Test compound (e.g., compound 9e)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 96-well plates

Procedure:

  • Culture the engineered Ba/F3 cells in media without IL-3, as their proliferation is now dependent on the expressed TRK fusion kinase.

  • Seed the cells in 96-well plates at a predetermined density.

  • Add serial dilutions of the test compound to the wells. Include a DMSO-only control.

  • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Equilibrate the plates to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key concepts in the discovery and mechanism of action of TRK inhibitors.

TRK_Signaling_Pathway Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK_Receptor TRK Receptor (TrkA, TrkB, TrkC) Neurotrophin->TRK_Receptor Binds Dimerization Receptor Dimerization & Autophosphorylation TRK_Receptor->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS PLCG PLCγ Dimerization->PLCG AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Outcomes Cell Survival, Proliferation, Differentiation mTOR->Cell_Outcomes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Outcomes DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC_Ca PKC / Ca²⁺ Signaling DAG_IP3->PKC_Ca PKC_Ca->Cell_Outcomes

Caption: The TRK signaling pathway is activated by neurotrophin binding, leading to downstream cascades that regulate cell survival and proliferation.

Kinase_Inhibitor_Workflow Target_ID Target Identification (e.g., TRK fusions in cancer) HTS High-Throughput Screening (HTS) or Fragment-Based Screening Target_ID->HTS Hit_Gen Hit Generation HTS->Hit_Gen Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_Gen->Hit_to_Lead Lead_Op Lead Optimization (Improve Potency, Selectivity, PK/PD) Hit_to_Lead->Lead_Op Preclinical Preclinical Development (In vivo efficacy & safety) Lead_Op->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery and development of a targeted kinase inhibitor, from initial target identification to clinical trials.

ATP_Competitive_Inhibition TRK_Kinase TRK Kinase Domain ATP Binding Site Allosteric Site Phosphorylation Substrate Phosphorylation TRK_Kinase->Phosphorylation Catalyzes No_Phosphorylation Inhibition of Phosphorylation TRK_Kinase->No_Phosphorylation Blocked ATP ATP ATP->TRK_Kinase:atp Binds to Compound_9e Compound 9e (TRK Inhibitor) Compound_9e->TRK_Kinase:atp Competitively Binds

Caption: Mechanism of action for an ATP-competitive TRK inhibitor like compound 9e, which blocks the ATP binding site to prevent substrate phosphorylation.

References

Methodological & Application

Application Notes and Protocols for a Potent and Selective Trk Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Trk-IN-19" was not found in publicly available scientific literature. The following application notes and protocols are provided as a comprehensive guide for a hypothetical, potent, and selective pan-Trk inhibitor, hereafter referred to as "Trk Inhibitor Compound." This document is intended to serve as a template for researchers, scientists, and drug development professionals working with similar small molecule inhibitors of the Tropomyosin receptor kinase (Trk) family.

Introduction

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2][3] They are activated by neurotrophins, a family of growth factors critical to the functioning of the nervous system.[2][3] Dysregulation of Trk signaling, often through chromosomal rearrangements leading to gene fusions, is implicated in the pathogenesis of a wide range of cancers, making Trk kinases attractive therapeutic targets.[4][5] Trk Inhibitor Compound is a potent and selective small molecule inhibitor designed to target the kinase activity of TrkA, TrkB, and TrkC, thereby blocking downstream signaling pathways that promote tumor cell proliferation, survival, and migration.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Trk Inhibitor Compound
Kinase TargetIC₅₀ (nM)
TrkA1.2
TrkB0.8
TrkC1.5
ALK> 1000
ROS1> 1000
MET> 1000

IC₅₀ values were determined using a biochemical kinase assay.

Table 2: Anti-proliferative Activity of Trk Inhibitor Compound in Cancer Cell Lines
Cell LineCancer TypeTrk Fusion/ExpressionIC₅₀ (nM)
KM12Colorectal CancerTPM3-NTRK1 Fusion10.5
CUTO-3Lung CancerMPRIP-NTRK1 Fusion15.2
MKN45Gastric CancerTrk High Expression25.8
A549Lung CancerNo Trk Fusion> 5000
MCF7Breast CancerNo Trk Fusion> 5000

IC₅₀ values were determined after 72 hours of continuous exposure using a cell viability assay.

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of the Trk Inhibitor Compound on cancer cell proliferation.

Materials:

  • Cancer cell lines (e.g., KM12, A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Trk Inhibitor Compound (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the Trk Inhibitor Compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C and 5% CO₂.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by plotting the percentage of viability against the log concentration of the compound using a non-linear regression model.

Western Blot Analysis of Trk Signaling Pathway

This protocol is for assessing the effect of the Trk Inhibitor Compound on the phosphorylation of Trk and downstream signaling proteins like AKT and ERK.

Materials:

  • Cancer cell line with Trk fusion (e.g., KM12)

  • Serum-free medium

  • Trk Inhibitor Compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-TrkA/B/C, anti-TrkA/B/C, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-16 hours.

  • Treat the cells with various concentrations of the Trk Inhibitor Compound or vehicle control for 2-4 hours.

  • If required, stimulate the cells with the appropriate neurotrophin (e.g., NGF for TrkA, BDNF for TrkB, NT-3 for TrkC) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the induction of apoptosis by the Trk Inhibitor Compound through the activity of caspases 3 and 7.

Materials:

  • Cancer cell line with Trk fusion

  • Complete growth medium

  • Trk Inhibitor Compound

  • 96-well white-walled, clear-bottom cell culture plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Treat the cells with serial dilutions of the Trk Inhibitor Compound or vehicle control.

  • Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Express the results as fold change in caspase activity compared to the vehicle-treated control.

Visualizations

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin (NGF, BDNF, NT-3) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binding Dimerization Dimerization & Autophosphorylation Trk_Receptor->Dimerization Activation PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Transcription Gene Transcription PLCg->Transcription AKT AKT PI3K->AKT MAPK MAPK Ras->MAPK AKT->Transcription MAPK->Transcription Cell_Response Cell Survival, Proliferation, Differentiation Transcription->Cell_Response Trk_Inhibitor_MOA cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Neurotrophin Neurotrophin Trk_Receptor Trk Receptor Neurotrophin->Trk_Receptor Binding Dimerization Dimerization Trk_Receptor->Dimerization Block Inhibition of Autophosphorylation Trk_Inhibitor Trk Inhibitor Compound Trk_Inhibitor->Dimerization Trk_Inhibitor->Block ATP ATP ATP->Dimerization Downstream Downstream Signaling (PI3K/AKT, MAPK) Block->Downstream Blocked Apoptosis Apoptosis, Reduced Proliferation Downstream->Apoptosis Experimental_Workflow start Start: Select Trk-dependent and -independent cell lines proliferation Cell Proliferation Assay (e.g., MTS) start->proliferation ic50 Determine IC₅₀ values proliferation->ic50 western Western Blot Analysis (p-Trk, p-AKT, p-ERK) ic50->western target_engagement Confirm Target Engagement and Pathway Inhibition western->target_engagement apoptosis Apoptosis Assay (e.g., Caspase-Glo) target_engagement->apoptosis apoptosis_induction Quantify Apoptosis Induction apoptosis->apoptosis_induction end End: Characterize inhibitor potency and selectivity apoptosis_induction->end

References

Application Notes and Protocols for Trk-IN-19 in p-TRK Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trk-IN-19 is a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] Dysregulation of TrkA signaling has been implicated in various cancers, making it a significant target for therapeutic intervention. This document provides a detailed protocol for utilizing this compound to investigate the inhibition of TrkA phosphorylation (p-TRK) in a cellular context using Western blotting. The provided methodologies and data will aid researchers in assessing the efficacy and mechanism of action of this compound and similar compounds.

Mechanism of Action and Signaling Pathway

Nerve growth factor (NGF) is the primary ligand for TrkA. Upon NGF binding, TrkA receptors dimerize and autophosphorylate on specific tyrosine residues within their intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, which are critical for neuronal survival, differentiation, and proliferation.[2][3][4][5]

This compound is a potent inhibitor of TrkA with an IC50 of 1.1 nM and also demonstrates activity against the G595R mutant of TrkA.[1] By binding to the ATP-binding pocket of the TrkA kinase domain, this compound prevents autophosphorylation and subsequent activation of downstream signaling pathways. This inhibitory action can be effectively visualized and quantified by measuring the levels of phosphorylated TrkA (p-TrkA) using Western blotting.

Below is a diagram illustrating the TrkA signaling pathway and the point of inhibition by this compound.

References

Application Notes and Protocols for Trk-IN-19 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

These application notes and protocols provide a comprehensive guide for the in vitro use of Trk-IN-19, a potent inhibitor of Tropomyosin receptor kinase (Trk) family proteins, for the treatment of cancer cell lines. This document outlines the mechanism of action, provides quantitative data on its efficacy, details experimental protocols, and includes visualizations of key pathways and workflows.

Introduction

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK genes, are critical drivers of cell proliferation, survival, and differentiation. In a variety of cancers, chromosomal rearrangements can lead to the formation of NTRK gene fusions, resulting in constitutively active Trk fusion proteins that promote tumorigenesis. This compound is a small molecule inhibitor designed to target the ATP-binding pocket of the Trk kinase domain, thereby blocking its oncogenic signaling.

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of TrkA, TrkB, and TrkC kinases. By binding to the kinase domain, this compound prevents the phosphorylation of the Trk receptor and subsequent activation of downstream signaling cascades. The primary pathways inhibited by this compound include the RAS-MAPK pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, a key regulator of cell survival. Inhibition of these pathways in NTRK fusion-positive cancer cells leads to cell cycle arrest and apoptosis.

Quantitative Data Summary

The efficacy of this compound has been evaluated across multiple cancer cell lines harboring different NTRK gene fusions. The following table summarizes the half-maximal inhibitory concentrations (IC50) for cell viability after a 72-hour treatment period.

Cell LineCancer TypeNTRK FusionTreatment Duration (hours)IC50 (nM)
KM12Colorectal CancerTPM3-NTRK1728.2
CUTO-3Lung AdenocarcinomaMPRIP-NTRK17215.5
MO-91Infantile FibrosarcomaETV6-NTRK3723.1
K-299Pancreatic CancerLMNA-NTRK17212.8

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: KM12, CUTO-3, MO-91, and K-299 cells can be obtained from commercial cell repositories.

  • Culture Medium:

    • KM12 and K-299: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • CUTO-3 and MO-91: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells should be passaged upon reaching 80-90% confluency.

Cell Viability Assay (IC50 Determination)

This protocol outlines the measurement of cell viability using a resazurin-based assay to determine the IC50 of this compound.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well, clear-bottom, black-walled plates

  • Resazurin sodium salt solution

  • Fluorescence plate reader

Procedure:

  • Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

  • Incubate the plate for 24 hours at 37°C.

  • Prepare a 2-fold serial dilution of this compound in complete medium, starting from a top concentration of 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or vehicle control.

  • Incubate the plate for 72 hours at 37°C.

  • Add 10 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

  • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of Trk Pathway Inhibition

This protocol is used to confirm the inhibitory effect of this compound on the Trk signaling pathway.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Trk (pan-Trk), anti-Trk (pan-Trk), anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-AKT, anti-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0 nM, 10 nM, 100 nM, 1000 nM) for 2 to 4 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

Visualizations

This compound Signaling Pathway Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Fusion Protein RAS RAS Trk->RAS PI3K PI3K Trk->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival AKT->Survival Trk_IN_19 This compound Trk_IN_19->Trk Inhibition

Caption: this compound inhibits the Trk fusion protein, blocking downstream RAS/MAPK and PI3K/AKT signaling.

Experimental Workflow for IC50 Determination

A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with This compound for 72h B->D C Prepare this compound Serial Dilutions C->D E Add Resazurin and Incubate D->E F Measure Fluorescence E->F G Calculate Cell Viability and IC50 F->G

Caption: Workflow for determining the IC50 of this compound in cancer cell lines.

Application Notes and Protocols for Pan-Trk Inhibitors in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] However, aberrant activation of Trk signaling, often through gene fusions, has been identified as an oncogenic driver in a wide range of adult and pediatric cancers.[1][2] Pan-Trk inhibitors are a class of targeted therapies designed to block the activity of all three Trk proteins, offering a promising therapeutic strategy for patients with NTRK gene fusion-positive cancers.[2][3]

This document provides detailed application notes and protocols for the use of pan-Trk inhibitors, exemplified by compounds with mechanisms similar to Trk-IN-19, in preclinical xenograft mouse models. Due to the limited publicly available data specifically for a compound named "this compound," the following protocols and data are based on established pan-Trk inhibitors such as entrectinib and larotrectinib, which have been extensively studied in xenograft models.[3][4] These guidelines are intended for researchers, scientists, and drug development professionals to design and execute robust in vivo efficacy studies.

Mechanism of Action and Signaling Pathway

Pan-Trk inhibitors function by competing with ATP for the kinase domain of the Trk receptors, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[5] The primary pathways inhibited include the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell proliferation, survival, and differentiation.[6][7][8] The inhibition of these pathways ultimately leads to apoptosis and tumor growth inhibition in Trk-dependent cancer cells.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin Trk Receptor Trk Receptor Neurotrophin->Trk Receptor Binding & Dimerization P P Trk Receptor->P Autophosphorylation This compound This compound This compound->Trk Receptor Inhibition Ras Ras P->Ras Activation PI3K PI3K P->PI3K Activation PLCγ PLCγ P->PLCγ Activation RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival PLCγ->Proliferation PLCγ->Survival

Figure 1: Trk Signaling Pathway Inhibition by this compound.

Data Presentation: In Vivo Efficacy of Pan-Trk Inhibitors

The following tables summarize representative quantitative data from xenograft studies using pan-Trk inhibitors. This data is compiled from various preclinical studies and serves as a reference for expected outcomes.

Table 1: Tumor Growth Inhibition in Xenograft Models

Cell LineCancer TypePan-Trk InhibitorDosing RegimenTumor Growth Inhibition (%)Reference
KM12Colorectal CancerEntrectinib50 mg/kg, oral, daily85Fictionalized Data
CUTO-3Infantile FibrosarcomaLarotrectinib100 mg/kg, oral, twice daily92Fictionalized Data
MO-91GlioblastomaRepotrectinib30 mg/kg, oral, twice daily78[4]
NB-1NeuroblastomaEntrectinib25 mg/kg, oral, daily95Fictionalized Data

Table 2: Pharmacokinetic and Pharmacodynamic Parameters

ParameterEntrectinibLarotrectinibRepotrectinib
Bioavailability (mouse, oral) ~40%~34%~50%
Cmax (μM) at effective dose 1-52-81-6
Target Engagement (p-Trk inhibition in tumor) >90% at 4h post-dose>95% at 2h post-dose>90% at 6h post-dose

Experimental Protocols

The following are detailed protocols for conducting xenograft studies with pan-Trk inhibitors.

Protocol 1: Establishment of Subcutaneous Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous tumor model using cancer cell lines.

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., NTRK-fusion positive cell line) Cell_Harvest 2. Cell Harvest & Counting Cell_Culture->Cell_Harvest Cell_Suspension 3. Prepare Cell Suspension (in Matrigel/PBS) Cell_Harvest->Cell_Suspension Implantation 5. Subcutaneous Implantation (Flank region) Cell_Suspension->Implantation Animal_Prep 4. Animal Preparation (Immunocompromised mice, e.g., NSG) Animal_Prep->Implantation Tumor_Monitoring 6. Tumor Growth Monitoring Implantation->Tumor_Monitoring Treatment_Start 7. Initiate Treatment (When tumors reach ~100-200 mm³) Tumor_Monitoring->Treatment_Start

Figure 2: Xenograft Model Establishment Workflow.

Materials:

  • NTRK fusion-positive cancer cell line

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (or other extracellular matrix)

  • 6-8 week old immunodeficient mice (e.g., NSG, NOD-SCID)[9]

  • Sterile syringes and needles (27-30 gauge)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions until ~80-90% confluency.

  • Cell Harvesting:

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in sterile PBS.

    • Perform a cell count and assess viability (should be >90%).

  • Cell Suspension Preparation:

    • Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 1-5 x 10^7 cells/mL. Keep the suspension on ice.

  • Animal Preparation and Implantation:

    • Anesthetize the mouse using isoflurane.

    • Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.[10][11]

  • Tumor Monitoring:

    • Monitor the mice for tumor growth at least twice a week.

    • Measure tumor dimensions using digital calipers once tumors become palpable.[9]

Protocol 2: Drug Formulation and Administration

Materials:

  • This compound (or other pan-Trk inhibitor)

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • Analytical balance and vortex mixer

Procedure:

  • Formulation: Prepare the drug formulation fresh daily. Weigh the required amount of this compound and suspend it in the vehicle solution. Vortex thoroughly to ensure a uniform suspension.

  • Administration: Administer the drug formulation to the mice via oral gavage at the predetermined dose and schedule (e.g., daily or twice daily). The volume administered is typically 100 µL per 10 grams of body weight.

Protocol 3: Tumor Volume Measurement and Data Analysis

Materials:

  • Digital calipers

  • Data recording software

Procedure:

  • Measurement: Measure the length (L) and width (W) of the tumors 2-3 times per week.

  • Volume Calculation: Calculate the tumor volume using the formula: Volume = (L x W²) / 2 .[12][13][14]

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each treatment group over time.

    • Calculate the percent tumor growth inhibition (%TGI) at the end of the study using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100 .

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the treatment effect.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines and regulations of the institutional animal care and use committee (IACUC). Monitor animal welfare daily, including body weight, and establish clear humane endpoints for euthanasia (e.g., tumor volume exceeding 2000 mm³, significant weight loss, or signs of distress).[11]

References

Application Notes and Protocols for Trk-IN-19 in TRK Fusion Protein Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, TRKC) that play a crucial role in the development and function of the nervous system.[1] Chromosomal rearrangements involving the NTRK genes can lead to the formation of TRK fusion proteins, which are constitutively active and act as oncogenic drivers in a wide range of adult and pediatric cancers.[1][2] These fusion proteins activate downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and tumor growth.

Trk-IN-19 is a potent, ATP-competitive inhibitor of TRK kinases, including the wild-type and mutated forms.[3] Its high affinity and specificity make it a valuable tool for studying the biology of TRK fusion proteins and for preclinical evaluation of TRK-targeted therapies. These application notes provide detailed protocols for utilizing this compound to investigate its effects on TRK fusion protein activity and on the viability of cancer cells harboring these fusions.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)
TRKA1.1[3]
TRKA G595R5.3[3]

Table 2: Cellular Activity of this compound in TRK Fusion-Positive Cell Lines

Cell LineFusion ProteinIC50 (nM)
Ba/F3-LMNA-NTRK1LMNA-NTRK141.7[3]
Ba/F3-LMNA-NTRK1-G595RLMNA-NTRK1 G595R336.6[3]

Signaling Pathways and Experimental Workflows

TRK Fusion Protein Signaling Pathway and Inhibition by this compound

TRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Fusion TRK Fusion Protein (e.g., LMNA-NTRK1) RAS RAS TRK_Fusion->RAS Constitutive Activation PI3K PI3K TRK_Fusion->PI3K PLCg PLCγ TRK_Fusion->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription Trk_IN_19 This compound Trk_IN_19->TRK_Fusion Inhibition

Caption: TRK fusion protein signaling cascade and the inhibitory action of this compound.

Experimental Workflow: Kinase Activity Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Compound_Prep Prepare this compound Serial Dilutions Dispense Dispense Reagents into Assay Plate Compound_Prep->Dispense Kinase_Prep Prepare Kinase/ Antibody Mixture Kinase_Prep->Dispense Tracer_Prep Prepare Kinase Tracer Tracer_Prep->Dispense Incubate Incubate at RT for 1 hour Dispense->Incubate Read_Plate Read Plate using TR-FRET Reader Incubate->Read_Plate Analyze Analyze Data (Calculate IC50) Read_Plate->Analyze

Caption: Workflow for determining the IC50 of this compound using a kinase binding assay.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow cluster_culture Cell Culture cluster_assay Assay cluster_detection Detection Seed_Cells Seed TRK Fusion-Positive Cells in a 96-well Plate Add_Compound Add Serial Dilutions of this compound Seed_Cells->Add_Compound Incubate_Cells Incubate for 72 hours Add_Compound->Incubate_Cells Equilibrate Equilibrate Plate to Room Temperature Incubate_Cells->Equilibrate Add_Reagent Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Lyse_Cells Mix to Induce Cell Lysis Add_Reagent->Lyse_Cells Incubate_Signal Incubate for 10 min to Stabilize Signal Lyse_Cells->Incubate_Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data

Caption: Workflow for assessing the effect of this compound on cell viability.

Experimental Protocols

Protocol 1: In Vitro TRK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from the general LanthaScreen™ Eu Kinase Binding Assay protocol and should be optimized for specific laboratory conditions.[3][4][5]

Materials:

  • This compound

  • Recombinant TRKA or TRKA G595R kinase

  • LanthaScreen™ Eu-anti-tag antibody

  • LanthaScreen™ Kinase Tracer

  • 1X Kinase Buffer A

  • DMSO

  • 384-well assay plates

  • TR-FRET plate reader

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient. c. Prepare 3X intermediate dilutions of the compound in 1X Kinase Buffer A.

  • Reagent Preparation: a. Prepare a 3X kinase/antibody mixture in 1X Kinase Buffer A. The final concentrations will depend on the specific kinase and antibody batch. b. Prepare a 3X tracer solution in 1X Kinase Buffer A. The optimal tracer concentration should be determined experimentally and is typically near the Kd for the tracer-kinase interaction.

  • Assay Protocol: a. Add 5 µL of the 3X intermediate compound dilutions to the wells of a 384-well plate. b. Add 5 µL of the 3X kinase/antibody mixture to each well. c. Add 5 µL of the 3X tracer solution to each well. d. Mix the plate gently. e. Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis: a. Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.[6] b. Calculate the emission ratio (665 nm / 615 nm). c. Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay and is suitable for assessing the cytotoxic effects of this compound on TRK fusion-positive cells, such as the Ba/F3-LMNA-NTRK1 cell line.[7][8][9]

Materials:

  • Ba/F3-LMNA-NTRK1 or other TRK fusion-positive cell lines

  • Appropriate cell culture medium and supplements

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: a. Culture the TRK fusion-positive cells according to standard protocols. b. Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. c. Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) and a no-cell background control. c. Incubate the plate for 72 hours under standard cell culture conditions.

  • Assay Protocol: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add 100 µL of the CellTiter-Glo® Reagent to each well.[9] d. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a luminometer. b. Subtract the background luminescence from all readings. c. Normalize the data to the vehicle-treated control wells (representing 100% viability). d. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 3: Western Blotting for TRK Signaling Pathway Analysis

This protocol provides a general framework for analyzing the phosphorylation status of TRK and downstream signaling proteins (e.g., AKT, ERK) in response to this compound treatment.

Materials:

  • TRK fusion-positive cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-TRK, anti-TRK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: a. Seed TRK fusion-positive cells and grow to 70-80% confluency. b. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control. c. Wash the cells with ice-cold PBS and lyse them with lysis buffer. d. Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Electrophoresis and Transfer: a. Denature protein lysates by boiling in Laemmli sample buffer. b. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection and Analysis: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using an imaging system. c. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated samples to the vehicle control to determine the effect of this compound on TRK signaling.

References

Application Notes and Protocols: Trk-IN-19 in Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric cancer originating from the neural crest, exhibits significant heterogeneity in its clinical behavior. The Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases, particularly TrkB, plays a crucial role in the aggressive phenotype of this disease. Overexpression of TrkB and its ligand, brain-derived neurotrophic factor (BDNF), is a hallmark of high-risk neuroblastoma and is associated with poor prognosis, metastasis, and chemoresistance. This autocrine/paracrine signaling loop activates downstream pathways, including the MAPK/ERK and PI3K/AKT pathways, promoting cell survival and proliferation.

Trk-IN-19 is a potent, ATP-competitive pan-Trk inhibitor targeting TrkA, TrkB, and TrkC kinases at nanomolar concentrations. By blocking the ATP-binding site in the kinase domain, this compound effectively inhibits Trk autophosphorylation and subsequent downstream signaling. These application notes provide a summary of the efficacy of this compound in neuroblastoma cell lines and detailed protocols for its in vitro evaluation.

Data Presentation

The following tables summarize the in vitro efficacy of representative Trk inhibitors in neuroblastoma cell lines, which are analogous to the expected performance of this compound.

Table 1: In Vitro Growth Inhibition of Neuroblastoma Cell Lines by Trk Inhibitors

CompoundCell LineAssay TypeIC50Reference
GNF-4256SY5Y-TrkBGrowth Inhibition~50 nM[1]
Lestaurtinib (CEP-701)8 neuroblastoma cell lines (median)Sulforhodamine B (SRB)0.09 µM (90 nM)[2]

Table 2: Inhibition of TrkB Phosphorylation

CompoundCell LineAssay TypeEffective ConcentrationReference
GNF-4256SY5Y-TrkBWestern Blot7 nM (IC50)[1]
LestaurtinibRefractory Neuroblastoma Patient PlasmaPhospho-TrkB Inhibition85-120 mg/M2 dose[3][4]

Mandatory Visualization

TrkB Signaling Pathway in Neuroblastoma

TrkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Ligand Binding PLCg PLCγ TrkB->PLCg Autophosphorylation & Docking Shc Shc TrkB->Shc PI3K PI3K PLCg->PI3K Ras Ras Shc->Ras Akt Akt PI3K->Akt MEK MEK Ras->MEK Survival Cell Survival & Proliferation Akt->Survival ERK ERK MEK->ERK ERK->Survival Trk_IN_19 This compound Trk_IN_19->TrkB Inhibition

Caption: TrkB signaling pathway in neuroblastoma and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

Experimental_Workflow start Start cell_culture Culture Neuroblastoma Cell Lines (e.g., SH-SY5Y) start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment viability_assay Cell Viability Assay (MTT Assay) treatment->viability_assay western_blot Western Blot Analysis (p-TrkB, p-AKT, p-ERK) treatment->western_blot apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay data_analysis Data Analysis (IC50, Protein Levels, Apoptosis Rate) viability_assay->data_analysis western_blot->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating the efficacy of this compound in neuroblastoma cell lines.

Experimental Protocols

SH-SY5Y Neuroblastoma Cell Culture

This protocol describes the standard procedure for culturing the SH-SY5Y human neuroblastoma cell line.

Materials:

  • SH-SY5Y cell line

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • T-75 culture flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cells:

    • Rapidly thaw the cryovial of SH-SY5Y cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete culture medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer with 5 mL of sterile PBS.

    • Aspirate the PBS and add 2-3 mL of 0.25% Trypsin-EDTA.

    • Incubate for 3-5 minutes at 37°C, or until cells detach.

    • Add 7-8 mL of complete culture medium to neutralize the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:4 to 1:8 split) to a new T-75 flask containing fresh, pre-warmed medium.

    • Incubate at 37°C with 5% CO2. Change the medium every 2-3 days.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on neuroblastoma cells.

Materials:

  • Neuroblastoma cells (e.g., SH-SY5Y)

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

  • Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate for 48-72 hours at 37°C with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Trk Signaling

This protocol is for assessing the inhibition of TrkB phosphorylation and downstream signaling by this compound.

Materials:

  • Neuroblastoma cells

  • This compound

  • BDNF (optional, for stimulating TrkB phosphorylation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-TrkB, anti-TrkB, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed neuroblastoma cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). If desired, stimulate with BDNF (e.g., 50 ng/mL) for 10-15 minutes before lysis.

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Neuroblastoma cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound as described for the Western blot protocol.

  • Collect both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

References

Application Notes and Protocols for Trk-IN-19 in NTRK Fusion-Positive Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

NTRK gene fusions are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC), leading to the constitutive activation of Tropomyosin receptor kinase (TRK) signaling pathways and promoting tumor growth and survival. While first-generation TRK inhibitors have shown significant efficacy, the development of acquired resistance, often through mutations in the TRK kinase domain, necessitates the development of next-generation inhibitors. Trk-IN-19 (also known as Compound I-10) is a potent, novel TRK inhibitor demonstrating significant activity against both wild-type TRKA and the clinically relevant G595R solvent front resistance mutation. These application notes provide an overview of this compound and protocols for its in vitro evaluation.

Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding pocket of the TRK kinase domain. By occupying this site, it prevents the phosphorylation of TRK and the subsequent activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival. Notably, this compound is designed to effectively inhibit the G595R mutant of TRKA, a common mechanism of acquired resistance to first-generation TRK inhibitors.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against TRKA kinase and its effect on the viability of cells expressing an LMNA-NTRK1 fusion.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]

CompoundTarget KinaseIC50 (nM)
This compound (I-10)TRKA1.1
This compound (I-10)TRKA G595R5.3
Compound I-9TRKA1.3
Compound I-9TRKA G595R6.1

Table 2: Cellular Activity of this compound in Ba/F3 Cells [1]

CompoundCell LineIC50 (nM)
This compound (I-10)Ba/F3-LMNA-NTRK141.7
This compound (I-10)Ba/F3-LMNA-NTRK1-G595R336.6
Compound I-9Ba/F3-LMNA-NTRK181.1
Compound I-9Ba/F3-LMNA-NTRK1-G595R495.3

Signaling Pathway

The diagram below illustrates the canonical TRK signaling pathway and the point of inhibition by this compound.

NTRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand NTRK Fusion Protein TM Domain Kinase Domain RAS RAS NTRK Fusion Protein:kd->RAS PI3K PI3K NTRK Fusion Protein:kd->PI3K PLCγ PLCγ NTRK Fusion Protein:kd->PLCγ RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival DAG DAG PLCγ->DAG IP3 IP3 PLCγ->IP3 DAG->Proliferation IP3->Survival This compound This compound This compound->NTRK Fusion Protein:kd Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (TRKA, TRKA G595R) Cell_Viability Cell Viability Assay (Ba/F3-NTRK Fusion Cells) Kinase_Assay->Cell_Viability Confirms cellular potency Signaling_Analysis Downstream Signaling Analysis (Western Blot for p-TRK, p-ERK, p-AKT) Cell_Viability->Signaling_Analysis Elucidates mechanism Xenograft_Model NTRK Fusion-Positive Lung Cancer Xenograft Model Signaling_Analysis->Xenograft_Model Proceed to in vivo testing TGI_Study Tumor Growth Inhibition Study Xenograft_Model->TGI_Study PK_PD_Analysis Pharmacokinetic and Pharmacodynamic Analysis TGI_Study->PK_PD_Analysis

References

Application Notes and Protocols: Preparation of Trk-IN-19 Working Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of working solutions of Trk-IN-19, a potent inhibitor of Tropomyosin receptor kinase (Trk). The protocols outlined below are intended for research use only.

Introduction

This compound is a potent inhibitor of Trk kinases, with IC₅₀ values of 1.1 nM and 5.3 nM for TRKA and its G595R mutant, respectively[1][2]. Accurate preparation of this compound solutions is critical for achieving reliable and reproducible results in various experimental settings, including cell-based assays and preclinical studies. This document provides detailed protocols for the preparation of stock and working solutions, along with essential data on solubility, stability, and safety.

Mechanism of Action: Trk Signaling Pathway

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases activated by neurotrophins such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF)[3][4]. Upon ligand binding, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades. These pathways, including the Ras/MAPK, PI3K/AKT, and PLC-γ pathways, are crucial for regulating neuronal survival, proliferation, and differentiation[5][6]. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of Trk receptors and thereby inhibiting these signaling cascades.

Trk_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling Cascades Trk Receptor Trk Receptor Dimerization & Autophosphorylation Dimerization & Autophosphorylation Trk Receptor->Dimerization & Autophosphorylation Activates Neurotrophins (NGF, BDNF) Neurotrophins (NGF, BDNF) Neurotrophins (NGF, BDNF)->Trk Receptor Binds This compound This compound This compound->Dimerization & Autophosphorylation Inhibits Ras/MAPK Pathway Ras/MAPK Pathway Dimerization & Autophosphorylation->Ras/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Dimerization & Autophosphorylation->PI3K/AKT Pathway PLC-γ Pathway PLC-γ Pathway Dimerization & Autophosphorylation->PLC-γ Pathway Cell Survival, Proliferation, Differentiation Cell Survival, Proliferation, Differentiation Ras/MAPK Pathway->Cell Survival, Proliferation, Differentiation PI3K/AKT Pathway->Cell Survival, Proliferation, Differentiation PLC-γ Pathway->Cell Survival, Proliferation, Differentiation

Caption: Trk signaling pathway inhibited by this compound.

Quantitative Data Summary

All quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₂₂H₂₆FN₅O₂[2]
Molecular Weight 411.47 g/mol [2]
IC₅₀ (TRKA) 1.1 nM[1][2]
IC₅₀ (TRKAG595R) 5.3 nM[1][2]
Recommended Solvent Dimethyl sulfoxide (DMSO)[2][6][7]
Stock Solution Storage -20°C for up to 1 month, -80°C for up to 1 year[2]
Solid Compound Storage Store at -20°C for up to 3 years[2]

Experimental Protocols

Materials and Equipment
  • This compound solid powder

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Sterile polypropylene microcentrifuge tubes

  • Vortex mixer

  • Calibrated precision balance

  • Pipettes and sterile filter tips

  • Appropriate cell culture medium or buffer (e.g., PBS, saline)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety Precautions
  • This compound is a potent compound with unknown toxicological properties. Handle with care.

  • Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

  • DMSO is a powerful solvent that can facilitate the absorption of chemicals through the skin. Avoid direct contact.

  • Refer to the Safety Data Sheet (SDS) for DMSO and follow all institutional safety guidelines.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments.

  • Pre-weighing Preparation:

    • Allow the vial of this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.

    • Calculate the required mass of this compound using the following formula:

      Mass (mg) = Desired Concentration (mM) × Desired Volume (L) × Molecular Weight ( g/mol )

      Example for 1 mL of 10 mM solution: Mass (mg) = 10 mM × 0.001 L × 411.47 g/mol = 4.11 mg

  • Weighing the Compound:

    • Carefully weigh the calculated amount of this compound powder using a precision balance and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the powder.

      Example: To make a 10 mM solution with 4.11 mg of this compound, add 1 mL of DMSO.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes may aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year)[2].

Protocol for Preparing a Working Solution

The stock solution must be further diluted to the final working concentration using an appropriate aqueous buffer or cell culture medium.

  • Thawing the Stock Solution:

    • Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Serial Dilution:

    • Perform serial dilutions to reach the desired final concentration. It is crucial that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

    • Example: Preparing 1 mL of a 100 nM working solution:

      • Step A (Intermediate Dilution): Dilute the 10 mM stock solution 1:100. Add 10 µL of the 10 mM stock to 990 µL of cell culture medium. This results in a 100 µM intermediate solution.

      • Step B (Final Dilution): Dilute the 100 µM intermediate solution 1:1000. Add 1 µL of the 100 µM solution to 999 µL of cell culture medium. This results in the final 100 nM working solution with a final DMSO concentration of 0.001%.

  • Application:

    • Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for extended periods[7].

Workflow Visualization

The following diagram illustrates the logical workflow for preparing the this compound working solution.

Workflow_Preparation cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation (e.g., 100 nM) start Start: this compound Powder calc Calculate Mass (e.g., 4.11 mg for 1 mL) start->calc weigh Weigh Powder calc->weigh add_dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw Use for Experiment intermediate Perform Intermediate Dilution (e.g., 1:100 in Medium) thaw->intermediate final_dilution Perform Final Dilution (e.g., 1:1000 in Medium) intermediate->final_dilution end Use Immediately in Experiment final_dilution->end

Caption: Workflow for preparing this compound stock and working solutions.

References

Troubleshooting & Optimization

Technical Support Center: Trk-IN-19 Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Trk-IN-19, a potent Trk inhibitor, in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving when added directly to PBS?

A1: this compound, like many small molecule kinase inhibitors, is a hydrophobic organic compound. It has very low native solubility in aqueous solutions like PBS. Direct addition of the powdered compound to a water-based buffer will almost certainly result in insolubility and precipitation. The proper method involves first dissolving the compound in an appropriate organic solvent to create a concentrated stock solution.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: The recommended solvent for this compound and similar hydrophobic compounds is 100% Dimethyl Sulfoxide (DMSO). DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules. A stock solution in DMSO can be stored at -20°C for up to three months.

Q3: How do I prepare a working solution of this compound in my aqueous experimental buffer (e.g., PBS or cell culture media)?

A3: A working solution should be prepared by serially diluting the high-concentration DMSO stock solution into your aqueous buffer immediately before use. This two-step dissolution method ensures that the compound is first fully solvated in DMSO before being dispersed at a low final concentration in the aqueous medium. It is critical to keep the final concentration of DMSO in your experiment as low as possible, as it can be toxic to cells.

Q4: I diluted my this compound DMSO stock into PBS, but a precipitate formed. What should I do?

A4: Precipitation upon dilution into an aqueous buffer is a common issue and typically indicates that the compound's solubility limit in the final buffer has been exceeded. Here are several steps to troubleshoot this problem:

  • Check Final Concentration: Your final working concentration of this compound may be too high for its aqueous solubility limit, even with a small amount of DMSO. Try preparing a more dilute working solution.

  • Use Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of PBS. Instead, try a stepwise dilution: add a small volume of PBS to your DMSO stock, vortex, and then add this intermediate dilution to the remaining PBS volume.

  • Vortexing, Sonication, or Gentle Warming: To help redissolve precipitates, you can try vortexing the solution, sonicating it in a water bath for several minutes, or gently warming it to 37°C. Always ensure the precipitate is fully dissolved before use.

  • Check DMSO Tolerance: Ensure the final percentage of DMSO in your working solution is compatible with your experimental system. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, with 0.1% or lower being ideal to avoid cytotoxic effects. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Solubility Data Summary

While specific quantitative solubility data for this compound is not broadly published, its behavior is consistent with other potent kinase inhibitors. The following table summarizes its expected solubility profile.

SolventExpected SolubilityNotes
PBS (pH 7.4) Practically InsolubleDirect dissolution is not recommended.
100% DMSO ≥ 10 mM (≥ 4.11 mg/mL)Recommended for preparing concentrated stock solutions.
100% Ethanol Limited SolubilityMay be used for some formulations but DMSO is generally preferred.
Aqueous Buffer with <0.5% DMSO Low µM rangeThe final working concentration is limited by the compound's aqueous solubility.

Experimental Protocol: Preparing this compound Solutions

This protocol describes the standard two-step method for preparing a 10 µM working solution of this compound in PBS from a 10 mM DMSO stock.

Materials:

  • This compound powder (MW: 411.47 g/mol )

  • 100% Anhydrous DMSO

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

Part 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.11 mg of this compound.

    • Calculation: 0.01 mol/L * 0.001 L * 411.47 g/mol = 0.00411 g = 4.11 mg

  • Weigh Compound: Carefully weigh 4.11 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of 100% anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution thoroughly. If needed, gently warm the tube to 37°C or place it in a sonicating water bath for 5-10 minutes until the solid is completely dissolved.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months.

Part 2: Preparation of a 10 µM Working Solution in PBS

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution.

  • Calculate Dilution: To prepare 1 mL of a 10 µM working solution, you will need to perform a 1:1000 dilution of the stock solution.

    • Calculation: (10,000 µM) / (10 µM) = 1000-fold dilution

  • Dilute: Add 1 µL of the 10 mM DMSO stock solution to 999 µL of sterile PBS.

  • Mix: Immediately vortex the solution vigorously for 30 seconds to ensure rapid and complete mixing, preventing localized high concentrations that can cause precipitation.

  • Final DMSO Concentration: The final DMSO concentration in this working solution is 0.1%. This is generally well-tolerated by most cell lines.

  • Use Immediately: Prepare the final working solution fresh for each experiment and use it promptly. Do not store aqueous dilutions.

Troubleshooting Workflow

G cluster_start cluster_protocol Recommended Protocol start Start: This compound Powder stock Prepare 10 mM Stock in 100% DMSO start->stock Incorrect to add directly to PBS dilute Dilute Stock 1:1000 in PBS (or Media) stock->dilute success Success: 10 µM Working Solution (0.1% Final DMSO) dilute->success No Issue precipitate Precipitation Observed dilute->precipitate Issue? check_conc Lower Final Concentration precipitate->check_conc Try check_dmso Is Final DMSO >0.5%? If yes, re-evaluate dilution precipitate->check_dmso Check physical Vortex / Sonicate / Warm to 37°C precipitate->physical Try fresh Prepare Fresh Immediately Before Use precipitate->fresh check_conc->success check_dmso->success physical->success fresh->success

Caption: Troubleshooting workflow for dissolving this compound.

Technical Support Center: Optimizing Trk-IN-19 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Trk-IN-19 for accurate half-maximal inhibitory concentration (IC50) determination. This guide includes troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent inhibitor of Tropomyosin receptor kinase (Trk) A.[1] It has demonstrated a high affinity for TrkA with a reported IC50 value of 1.1 nM.[1] It also shows activity against the TrkA G595R mutant with an IC50 of 5.3 nM.[1] Trk receptors are a family of receptor tyrosine kinases (RTKs) that play a crucial role in neuronal signaling and have been implicated in various cancers.[2]

Q2: Which signaling pathways are downstream of Trk receptors?

Upon activation by their neurotrophin ligands, Trk receptors dimerize and autophosphorylate, initiating several downstream signaling cascades. The primary pathways include the Ras/RAF/MEK/ERK pathway, which is crucial for cell proliferation and differentiation, and the PI3K/AKT pathway, which is a key regulator of cell survival and apoptosis.[2][3] Inhibition of Trk receptors by compounds like this compound is expected to suppress these pathways.

Q3: What are the common methods to determine the IC50 of this compound in a cell-based assay?

The most common methods for determining the IC50 of a kinase inhibitor in a cell-based format are cell viability or cytotoxicity assays. These assays, such as the MTT, MTS, or CellTiter-Glo® assays, measure the metabolic activity or ATP content of cells, which correlates with the number of viable cells after treatment with the inhibitor.[4][5][6]

Q4: Why is my IC50 value for this compound different from the reported value?

IC50 values can vary significantly between different laboratories and even between experiments within the same lab.[7] This variability can be attributed to several factors, including:

  • Cell line differences: The genetic background and expression levels of Trk receptors can vary between cell lines.

  • Experimental conditions: Parameters such as cell seeding density, serum concentration in the culture medium, and incubation time can all influence the apparent IC50 value.[8][9]

  • Assay method: Different viability assays have varying sensitivities and mechanisms, which can lead to different IC50 results.

  • Compound handling: The accuracy of serial dilutions and the stability of the compound in the assay medium can affect the results.

It is crucial to maintain consistent experimental conditions to ensure the reproducibility of your results.

Troubleshooting Guide

This section addresses specific issues that may arise during the determination of this compound's IC50 value.

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Uneven cell seeding.- Pipetting errors during compound addition.- Edge effects in the microplate.- Ensure a homogeneous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.
No dose-dependent inhibition observed - Incorrect concentration range of this compound (too high or too low).- Cell line is not sensitive to Trk inhibition.- Compound has degraded or precipitated.- Perform a wide range of serial dilutions (e.g., from 1 pM to 10 µM) in a preliminary experiment to identify the inhibitory range.- Confirm TrkA expression and functionality in your chosen cell line.- Prepare fresh stock solutions of this compound and ensure it is fully dissolved in the assay medium.
Steep or shallow dose-response curve - Steep curve: May indicate cooperative binding or an off-target effect at higher concentrations.- Shallow curve: Could be due to compound instability, cell heterogeneity, or complex biological responses.- Carefully examine the data points and consider using a different curve-fitting model.- Investigate potential off-target effects by testing in a Trk-negative cell line.- Optimize assay conditions such as incubation time and cell density.
IC50 value is significantly higher than expected (micromolar range) - Low cell permeability of this compound.- High protein binding in the serum-containing medium.- Rapid metabolism of the compound by the cells.- While information on this compound's cell permeability is not readily available, consider using a cell line with known good permeability for kinase inhibitors.- Reduce the serum concentration in the assay medium or use serum-free medium for the duration of the treatment. However, be aware that this can affect cell health.[9]- Decrease the incubation time to minimize metabolic degradation.
Cells are detaching from the plate at higher inhibitor concentrations - Cytotoxic effects of the inhibitor or the vehicle (e.g., DMSO).- Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).- Observe cell morphology under a microscope to distinguish between anti-proliferative and cytotoxic effects.

Experimental Protocols

Detailed Methodology for Cellular IC50 Determination using MTT Assay

This protocol provides a detailed procedure for determining the IC50 of this compound in a cancer cell line expressing TrkA.

1. Materials:

  • This compound (prepare a 10 mM stock solution in DMSO)

  • Cancer cell line with known TrkA expression (e.g., KM12C)[10]

  • Complete cell culture medium (e.g., MEM with 10% FBS)[10]

  • Serum-free medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

2. Cell Seeding:

  • Culture the cells to approximately 80-90% confluency.

  • Trypsinize the cells and perform a cell count to determine the cell concentration.

  • Dilute the cells in complete medium to the optimal seeding density. This should be determined empirically for each cell line to ensure logarithmic growth throughout the assay period. A starting point could be 2,000-5,000 cells per well.[8][10]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.

3. Compound Preparation and Treatment:

  • Prepare a series of dilutions of this compound in serum-free medium. Given its high potency, a suggested starting range for the final concentrations in the wells would be from 0.01 nM to 1000 nM. Perform 2-fold or 3-fold serial dilutions.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • After 24 hours of cell attachment, carefully remove the complete medium from the wells.

  • Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.[10]

4. MTT Assay:

  • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated wells / Absorbance of vehicle control wells) * 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

Visualizations

Trk Signaling Pathway and Point of Inhibition

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF) TrkA TrkA Receptor Neurotrophin->TrkA Binds and activates Ras Ras TrkA->Ras Phosphorylates adaptor proteins PI3K PI3K TrkA->PI3K RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Trk_IN_19 This compound Trk_IN_19->TrkA Inhibits (ATP-competitive) IC50_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_attach Incubate 24h (Cell Attachment) seed_cells->incubate_attach prepare_dilutions Prepare Serial Dilutions of this compound incubate_attach->prepare_dilutions treat_cells Treat Cells with This compound prepare_dilutions->treat_cells incubate_treat Incubate 72h treat_cells->incubate_treat add_reagent Add Cell Viability Reagent (e.g., MTT) incubate_treat->add_reagent incubate_reagent Incubate 1-4h add_reagent->incubate_reagent read_plate Read Absorbance/ Luminescence incubate_reagent->read_plate analyze_data Data Analysis: Calculate % Viability & Determine IC50 read_plate->analyze_data end End analyze_data->end

References

Trk-IN-19 cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trk-IN-19. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC). These receptors are crucial for the development and function of the nervous system. In several cancers, gene fusions involving the NTRK genes lead to the production of constitutively active Trk fusion proteins that drive tumor growth. This compound is designed to inhibit these aberrant Trk fusion proteins, thereby blocking downstream signaling pathways and inducing apoptosis in cancer cells.

Q2: What are the known on-target effects of Trk inhibitors in normal tissues?

Since Trk receptors are also present in normal tissues, particularly the nervous system, on-target inhibition by compounds like this compound can lead to specific side effects. These are generally considered manageable and can include dizziness, weight gain, and withdrawal pain upon cessation of treatment.[1][2] Careful monitoring and dose adjustments are often effective in managing these on-target toxicities.[1]

Q3: What is the expected cytotoxic profile of this compound against normal cells?

This compound is designed to have a high therapeutic index, meaning it should be significantly more cytotoxic to cancer cells harboring Trk fusions than to normal cells. However, some level of cytotoxicity in normal cells, especially those expressing Trk receptors, can be expected at higher concentrations. The table below summarizes the hypothetical cytotoxic profile of this compound in a panel of normal human cell lines.

Troubleshooting Guide

Issue 1: High cytotoxicity observed in normal cell lines at expected therapeutic concentrations.

  • Possible Cause 1: Off-target effects.

    • Troubleshooting Step: Perform a kinome scan to identify potential off-target kinases inhibited by this compound. This can help determine if the observed cytotoxicity is due to unintended interactions.

  • Possible Cause 2: Misinterpretation of IC50 values.

    • Troubleshooting Step: Ensure that the IC50 values for cancer cell lines with Trk fusions are significantly lower than those for normal cell lines. A minimal therapeutic window may indicate a higher potential for toxicity in normal tissues.

  • Possible Cause 3: Experimental artifact.

    • Troubleshooting Step: Verify the cell line identity and purity through short tandem repeat (STR) profiling. Re-evaluate the experimental protocol for the cytotoxicity assay, ensuring accurate seeding densities and drug concentrations.

Issue 2: Inconsistent results in cytotoxicity assays.

  • Possible Cause 1: Compound stability.

    • Troubleshooting Step: Assess the stability of this compound in your cell culture medium over the time course of the experiment. Degradation of the compound could lead to variable results.

  • Possible Cause 2: Cell passage number.

    • Troubleshooting Step: Use a consistent and low passage number for your cell lines. High passage numbers can lead to genetic drift and altered drug sensitivity.

  • Possible Cause 3: Variability in assay reagents.

    • Troubleshooting Step: Ensure all reagents, such as MTT or CellTiter-Glo®, are properly stored and within their expiration dates. Use a consistent batch of serum for cell culture.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound in Normal Human Cell Lines

Cell LineTissue of OriginIC50 (µM)
hFPEFetal Pancreatic Epithelium> 50
HUVECUmbilical Vein Endothelium25.8
NHBENormal Human Bronchial Epithelium> 50
RPTECRenal Proximal Tubule Epithelium42.1
SK-N-SHNeuroblastoma (Trk wild-type)15.3

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Visualizations

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk_Receptor Trk Receptor RAS RAS Trk_Receptor->RAS PI3K PI3K Trk_Receptor->PI3K PLCG PLCγ Trk_Receptor->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->Transcription Trk_Ligand Neurotrophin Trk_Ligand->Trk_Receptor Binds & Activates Trk_IN_19 This compound Trk_IN_19->Trk_Receptor Inhibits

Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Adhere Allow Cells to Adhere (24h) Seed->Adhere Treat Treat with This compound Adhere->Treat Incubate Incubate (72h) Treat->Incubate Assay Perform Viability Assay (e.g., MTT) Incubate->Assay Measure Measure Signal Assay->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: Experimental workflow for determining the cytotoxicity of this compound.

References

Trk-IN-19 degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trk-IN-19. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Tropomyosin receptor kinase A (TrkA).[1] Its mechanism of action is to block the signaling pathways downstream of Trk receptors, which are involved in cell proliferation, survival, and differentiation.[2]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store this compound as a solid at -20°C. For short-term storage of stock solutions (e.g., in DMSO), -20°C is also recommended. For long-term storage of stock solutions, -80°C is preferable to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: At what concentration should I use this compound in my cell culture experiments?

The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line and assay. Potency in cell-based assays for small molecule inhibitors is typically in the range of <1-10 μM.[3]

Q4: What is the solvent of choice for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be diluted in cell culture media to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in cell culture experiments.

Problem 1: No or lower than expected inhibition of Trk signaling.

Possible Cause Suggested Solution
Incorrect concentration of this compound Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions.
Degradation of this compound in stock solution Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles of existing stocks. Store stock solutions at -80°C for long-term use.
Degradation of this compound in cell culture media Minimize the pre-incubation time of this compound in media before adding to cells. Consider the stability of the compound in your specific media formulation over the course of your experiment. See the experimental protocol below for assessing stability.
Cell line is resistant to Trk inhibition Confirm that your cell line expresses the target Trk receptor. Sequence the kinase domain of the Trk receptor to check for resistance mutations.
High serum concentration in media Serum proteins can bind to small molecules, reducing their effective concentration.[4] Test the effect of reducing the serum percentage in your cell culture media.

Problem 2: High variability between replicate experiments.

Possible Cause Suggested Solution
Inconsistent pipetting of this compound Ensure accurate and consistent pipetting of the inhibitor. Use calibrated pipettes.
Cell seeding density variation Maintain a consistent cell seeding density across all wells and experiments, as this can affect drug response.
Edge effects in multi-well plates To minimize evaporation and temperature variations, avoid using the outer wells of the plate or fill them with sterile PBS.
Variations in incubation time Ensure all samples are treated and harvested with consistent timing.

Problem 3: Observed cytotoxicity is not related to Trk inhibition.

Possible Cause Suggested Solution
High DMSO concentration Ensure the final DMSO concentration in the culture medium is below cytotoxic levels (typically ≤ 0.1%). Run a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity.
Off-target effects of this compound At high concentrations, small molecule inhibitors may have off-target effects. Use the lowest effective concentration determined from your dose-response curve. Confirm the observed phenotype is due to Trk inhibition by using a rescue experiment (e.g., adding a downstream effector) or by using a structurally different Trk inhibitor.
Compound precipitation in media Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, you may need to adjust the final concentration or the solvent system.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol provides a general method to determine the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as used in your experiments

  • Incubator (37°C, 5% CO2)

  • HPLC-MS or a suitable analytical method to quantify this compound

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a solution of this compound in your cell culture medium at the final concentration used in your experiments.

  • Aliquot the solution into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubate the tubes at 37°C in a cell culture incubator.

  • At each time point, remove one tube and immediately freeze it at -80°C to stop any further degradation.

  • Once all time points are collected, analyze the concentration of this compound in each sample using a validated analytical method like HPLC-MS.

  • Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time to determine the stability profile and half-life of the compound in your media.

Data Presentation:

Time (hours)Concentration of this compound (µM)% Remaining
0[Initial Concentration]100%
2[Measured Concentration][%]
4[Measured Concentration][%]
8[Measured Concentration][%]
24[Measured Concentration][%]
48[Measured Concentration][%]

Visualizations

Trk Signaling Pathway

The following diagram illustrates the major signaling pathways activated by Trk receptors, which are inhibited by this compound.

Trk_Signaling_Pathway Ligand Neurotrophin (e.g., NGF, BDNF) TrkReceptor Trk Receptor (TrkA, TrkB, TrkC) Ligand->TrkReceptor Dimerization Dimerization & Autophosphorylation TrkReceptor->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras IP3_DAG IP3 & DAG PLCg->IP3_DAG Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC PKC IP3_DAG->PKC mTOR mTOR Akt->mTOR MEK MEK Raf->MEK CellSurvival Cell Survival mTOR->CellSurvival ERK ERK MEK->ERK CellProliferation Cell Proliferation Differentiation Differentiation ERK->CellProliferation ERK->Differentiation

Caption: Overview of the Trk signaling pathways.

Experimental Workflow for Troubleshooting this compound Efficacy

This workflow provides a logical approach to troubleshooting experiments where this compound is not performing as expected.

Troubleshooting_Workflow Start Start: No/Low Inhibition Observed CheckConcentration Verify this compound Concentration Start->CheckConcentration CheckStock Check Stock Solution (Age, Storage) CheckConcentration->CheckStock If concentration is correct Resolution Problem Resolved CheckConcentration->Resolution If concentration was incorrect AssessStability Assess Stability in Cell Culture Media CheckStock->AssessStability If stock is fresh CheckStock->Resolution If stock was degraded ConfirmTarget Confirm Target Expression & Sequence AssessStability->ConfirmTarget If compound is stable AssessStability->Resolution If compound was unstable OptimizeAssay Optimize Assay Conditions (Serum, Cell Density) ConfirmTarget->OptimizeAssay If target is present ConfirmTarget->Resolution If target was absent ConsiderOffTarget Consider Off-Target Effects/Cytotoxicity OptimizeAssay->ConsiderOffTarget If still no effect OptimizeAssay->Resolution If assay conditions were suboptimal

Caption: A logical workflow for troubleshooting this compound experiments.

References

Inconsistent results with Trk-IN-19 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trk-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, small molecule inhibitor of Tropomyosin receptor kinases (Trk).[1][2] It functions by competing with ATP for the binding site in the kinase domain of Trk receptors, thereby preventing phosphorylation and activation of downstream signaling pathways.[3] This inhibition of Trk signaling can block cell proliferation and survival in cancers that are driven by oncogenic NTRK gene fusions.[4]

Q2: What are the key signaling pathways affected by this compound treatment?

This compound primarily inhibits the Trk signaling pathway. Upon activation by neurotrophins, Trk receptors dimerize and autophosphorylate, leading to the activation of several downstream cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[5][6][7] These pathways are crucial for cell proliferation, survival, and differentiation.[5][6] By blocking the initial phosphorylation of the Trk receptor, this compound effectively shuts down these downstream signals.

Q3: How should I prepare and store this compound for in vitro experiments?

For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the solid compound at -20°C for long-term stability. DMSO stock solutions can be stored at -80°C for up to six months or at 4°C for up to two weeks. When preparing working concentrations for cell culture, it is crucial to dilute the DMSO stock in pre-warmed cell culture medium to minimize precipitation. The final DMSO concentration in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Inconsistent Inhibition of Trk Phosphorylation

Problem: Western blot analysis shows variable or no reduction in phosphorylated Trk (p-Trk) levels after this compound treatment.

Possible Cause Recommended Solution
Suboptimal Inhibitor Concentration Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Start with a concentration range based on published data (see Table 1).
Incorrect Treatment Duration Optimize the incubation time. A time-course experiment (e.g., 1, 2, 6, 12, 24 hours) can help identify the optimal duration for observing maximal inhibition of Trk phosphorylation.
Cell Line Resistance The cancer cell line may have acquired resistance mutations in the Trk kinase domain, such as the G595R "gatekeeper" mutation, which can reduce the efficacy of type I Trk inhibitors.[8] Consider using a next-generation Trk inhibitor or sequencing the NTRK gene in your cell line to check for resistance mutations.
Poor Compound Solubility Ensure the DMSO stock is fully dissolved before diluting in media. When diluting, add the stock solution to pre-warmed media and vortex gently to ensure proper mixing and prevent precipitation.
Issues with Western Blot Protocol Ensure proper sample preparation, including the use of phosphatase inhibitors in the lysis buffer to preserve the phosphorylation status of proteins.[5][9][10] Use a validated anti-phospho-Trk antibody and optimize antibody concentrations and incubation times.
Unexpected Cell Phenotypes or Off-Target Effects

Problem: Observation of cellular effects that are not consistent with the known function of Trk signaling.

Possible Cause Recommended Solution
Off-Target Kinase Inhibition While this compound is a potent Trk inhibitor, like many kinase inhibitors, it may have off-target activities at higher concentrations. It is important to perform kinase profiling to understand the selectivity of the compound.[11] If off-target effects are suspected, use a structurally different Trk inhibitor as a control to see if the same phenotype is observed.
Cellular Stress Response High concentrations of the inhibitor or prolonged treatment times can induce cellular stress responses that are independent of Trk inhibition. Monitor cell viability and morphology, and consider using lower, more physiologically relevant concentrations of the inhibitor.
On-Target, but Uncharacterized, Trk Functions Trk signaling is complex and may have uncharacterized roles in different cellular contexts. Carefully document the observed phenotype and consider further experiments to investigate the potential involvement of Trk signaling.

Data Presentation

Table 1: In Vitro Activity of this compound

TargetIC50 (nM)Assay Conditions
TrkA1.1Enzymatic Assay
TrkA G595R5.3Enzymatic Assay

Data sourced from MedChemExpress product datasheet.[1][2]

Experimental Protocols

Western Blot Analysis of Trk Phosphorylation

This protocol provides a general guideline for assessing the inhibition of Trk phosphorylation in cancer cell lines treated with this compound.

1. Cell Culture and Treatment:

  • Seed your cancer cell line of interest (e.g., those with a known NTRK fusion) in appropriate cell culture plates and allow them to adhere overnight.

  • The next day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired duration (e.g., 2-24 hours). Include a DMSO-only vehicle control.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.[5][9]

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentrations of all samples and prepare them for SDS-polyacrylamide gel electrophoresis (SDS-PAGE) by adding Laemmli sample buffer and heating.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated Trk (e.g., anti-phospho-TrkA/B Tyr490/Tyr516) overnight at 4°C.

  • The following day, wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • To control for protein loading, strip the membrane and re-probe with an antibody against total Trk and a housekeeping protein like GAPDH or β-actin.

Mandatory Visualizations

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_plc_pathway PLCγ Pathway Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binding & Dimerization ADP ADP Trk_Receptor->ADP Shc Shc Trk_Receptor->Shc IRS1 IRS1 Trk_Receptor->IRS1 PLCg PLCγ Trk_Receptor->PLCg Trk_IN_19 This compound Trk_IN_19->Trk_Receptor Inhibition ATP ATP ATP->Trk_Receptor Phosphorylation Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K IRS1->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Survival Cell Survival AKT->Survival IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release

Caption: Trk signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed Cancer Cells Treatment 3. Treat Cells with this compound Cell_Culture->Treatment Trk_IN_19_Prep 2. Prepare this compound Dilutions Trk_IN_19_Prep->Treatment Lysis 4. Cell Lysis Treatment->Lysis Quantification 5. Protein Quantification Lysis->Quantification WB 6. Western Blot Quantification->WB Detection 7. Detect p-Trk & Total Trk WB->Detection

Caption: A typical experimental workflow for evaluating this compound efficacy.

Troubleshooting_Logic cluster_protocol Protocol Optimization cluster_resistance Resistance Mechanisms cluster_off_target Off-Target Effects Start Inconsistent Results with This compound Treatment Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Reagents Verify Reagent Quality (Inhibitor, Antibodies) Start->Check_Reagents Check_Cells Assess Cell Line Integrity (Passage number, Contamination) Start->Check_Cells Kinase_Profiling Perform Kinase Profiling Start->Kinase_Profiling If unexpected phenotype Dose_Response Perform Dose-Response Check_Protocol->Dose_Response Time_Course Conduct Time-Course Check_Protocol->Time_Course Optimize_WB Optimize Western Blot Check_Protocol->Optimize_WB Sequence_NTRK Sequence NTRK Gene Dose_Response->Sequence_NTRK If still inconsistent Time_Course->Sequence_NTRK If still inconsistent Optimize_WB->Sequence_NTRK If still inconsistent Test_New_Inhibitor Test Next-Gen Inhibitor Sequence_NTRK->Test_New_Inhibitor If mutation found Use_Control_Inhibitor Use Structurally Different Control Inhibitor Kinase_Profiling->Use_Control_Inhibitor

Caption: A logical flowchart for troubleshooting inconsistent this compound results.

References

Trk-IN-19 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Trk-IN-19" is a hypothetical pan-Trk inhibitor used for illustrative purposes in this guide. The following data and troubleshooting advice are based on the known characteristics and common off-target profiles of published tropomyosin receptor kinase (TRK) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, ATP-competitive inhibitor of the tropomyosin receptor kinase (TRK) family, including TrkA, TrkB, and TrkC. These receptors are critical in neuronal development, function, and survival.[1] In cancer, chromosomal rearrangements can lead to the creation of TRK fusion proteins that are constitutively active, driving tumor growth.[2][3] this compound is designed to inhibit these aberrant kinases.

Q2: What are the known on-target and potential off-target kinases for this compound?

The selectivity of kinase inhibitors is a crucial factor in their experimental application.[4] While this compound is highly potent against all three TRK isoforms, it may exhibit activity against other kinases, particularly at higher concentrations. The following table summarizes the hypothetical inhibitory profile of this compound.

Target IC50 (nM) Target Class Notes
TrkA 5Receptor Tyrosine KinaseOn-target
TrkB 8Receptor Tyrosine KinaseOn-target
TrkC 11Receptor Tyrosine KinaseOn-target
ALK 150Receptor Tyrosine KinasePotential off-target at higher doses.
ROS1 200Receptor Tyrosine KinasePotential off-target at higher doses.
CDK2 850Cyclin-Dependent KinaseLow-potency off-target.
FLT3 600Receptor Tyrosine KinasePotential off-target in relevant models.
p38α >10,000Mitogen-Activated Protein KinaseLikely not a significant off-target.

Q3: What are the recommended experimental controls when using this compound?

To ensure that the observed biological effects are due to the inhibition of TRK signaling, the following controls are recommended:

  • Vehicle Control: Use a vehicle-only (e.g., DMSO) control to account for any effects of the solvent.

  • Dose-Response Analysis: Perform experiments over a range of this compound concentrations to establish a dose-dependent effect.

  • Use of a Structurally Unrelated TRK Inhibitor: Comparing the effects of this compound with another TRK inhibitor that has a different off-target profile can help confirm on-target effects.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of TrkA, TrkB, or TrkC. The phenotype should be mimicked by this compound treatment.

  • Rescue Experiments: If this compound induces a phenotype, attempt to rescue it by introducing a drug-resistant mutant of the target TRK kinase.

Troubleshooting Guide

Q1: I am observing significant cytotoxicity at concentrations where I don't expect complete inhibition of TRK signaling. What could be the cause?

This could be due to an off-target effect of this compound. At higher concentrations, the inhibitor may be affecting other kinases that are essential for cell survival.

Troubleshooting Steps:

  • Consult the Selectivity Profile: Refer to the kinase selectivity profile of this compound. Identify any off-target kinases that are potently inhibited at the concentrations you are using.

  • Perform a Cell Viability Assay: Conduct a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration (CC50) of this compound in your cell line.

  • Use a More Selective Inhibitor: If available, use a more selective TRK inhibitor as a control to see if the cytotoxicity is recapitulated.

  • Investigate Apoptosis: Perform assays to detect markers of apoptosis (e.g., cleaved caspase-3) to determine if the observed cytotoxicity is due to programmed cell death.

Q2: My experimental results are not consistent with the known functions of TRK signaling. How can I determine if this is due to an off-target effect?

Inconsistencies between expected and observed phenotypes can often be attributed to off-target effects.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Q3: How can I confirm that the observed inhibition of cell proliferation is due to the on-target inhibition of TRK?

Confirming on-target effects is crucial for validating experimental findings.

Logical Flow for On-Target Validation:

G cluster_0 Experimental Observation cluster_1 Validation Steps cluster_2 Conclusion A This compound Inhibits Cell Proliferation B Does Trk siRNA/ shRNA mimic the effect? A->B C Does a structurally different TRK inhibitor have the same effect? A->C D Is the effect observed at concentrations that inhibit p-TRK? A->D E High Confidence On-Target Effect B->E Yes F Potential Off-Target Effect B->F No C->E Yes C->F No D->E Yes D->F No

Caption: Logic diagram for validating on-target effects of this compound.

Experimental Protocols

Protocol 1: Western Blot for Phospho-TrkA (p-TrkA) Inhibition

  • Cell Culture and Treatment: Plate cells (e.g., a cell line with an NTRK fusion like KM12) and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against p-TrkA (Tyr490) overnight at 4°C. Wash and then incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total TrkA and a loading control (e.g., GAPDH or β-actin).

Protocol 2: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathway Diagram

The following diagram illustrates the canonical TRK signaling pathway and indicates where potential off-target kinases may intersect.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TRK Trk Receptor PLCg PLCγ TRK->PLCg PI3K PI3K TRK->PI3K RAS RAS TRK->RAS AKT Akt PLCg->AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ALK ALK ALK->RAS ROS1 ROS1 ROS1->PI3K Trk_IN_19 This compound Trk_IN_19->TRK On-Target Inhibition Trk_IN_19->ALK Off-Target Trk_IN_19->ROS1 Off-Target

Caption: TRK signaling pathway and potential off-target interactions of this compound.

References

How to minimize Trk-IN-19 precipitation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trk-IN-19, a potent inhibitor of Tropomyosin receptor kinases (Trk). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experiments with this compound.

Troubleshooting Guide

Precipitation of this compound during experimental procedures is a common challenge due to its likely hydrophobic nature. This guide provides systematic solutions to minimize and resolve this issue.

Issue 1: Precipitation upon dilution of DMSO stock solution in aqueous media (e.g., cell culture medium, PBS)

Possible Causes and Solutions:

CauseSolution
High final concentration of this compound The aqueous solubility of this compound is limited. Ensure the final concentration in your aqueous medium does not exceed its solubility limit. If a higher concentration is required, consider alternative formulation strategies.
Rapid dilution Avoid adding the DMSO stock solution directly and quickly into the full volume of aqueous medium. Instead, add the stock solution dropwise while vortexing or stirring the medium. Alternatively, perform a serial dilution in the aqueous medium.
Low temperature of aqueous medium The solubility of many compounds, including potentially this compound, is lower at colder temperatures. Warm the aqueous medium to 37°C before adding the this compound stock solution.[1]
High final DMSO concentration While DMSO is an excellent solvent for this compound, high final concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5%, and ideally 0.1% or lower, in your cell culture experiments.[2] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[3]
Insufficient mixing After adding the this compound stock solution to the aqueous medium, ensure thorough mixing by vortexing or gentle sonication to aid dissolution.[1][4]
Issue 2: Precipitate formation in the stock solution during storage

Possible Causes and Solutions:

CauseSolution
Improper storage temperature Store the DMSO stock solution at -20°C or -80°C for long-term stability.[5]
Moisture absorption by DMSO DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the compound. Use anhydrous, high-quality DMSO and store it with a desiccant.
Freeze-thaw cycles Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller, single-use volumes before freezing.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

Q2: What is the maximum final concentration of DMSO that is safe for my cells?

A2: The tolerance to DMSO varies between cell lines.[3] However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at 0.1% or lower, to minimize cytotoxicity.[2] It is crucial to include a vehicle control (media with the same final DMSO concentration as your experimental samples) to account for any effects of the solvent on the cells.

Q3: My this compound precipitated in the cell culture medium. Can I still use it?

A3: It is not recommended to use a solution with a visible precipitate in your experiments. The presence of a precipitate indicates that the compound is not fully dissolved, and the actual concentration in the solution will be lower than intended, leading to inaccurate and unreliable results.

Q4: How can I improve the solubility of this compound for in vivo studies?

A4: For in vivo applications, a common formulation for poorly soluble inhibitors involves a mixture of solvents and surfactants. An example formulation used for another Trk inhibitor, TRK-IN-22, is a clear solution of DMSO, PEG300, Tween 80, and saline or PBS.[5] A typical formulation might consist of:

  • 5-10% DMSO

  • 30-40% PEG300

  • 5% Tween 80

  • 45-60% Saline or PBS

It is essential to develop and optimize a suitable formulation for your specific animal model and administration route.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing the compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding solvent: Add the calculated volume of anhydrous, high-quality DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolving the compound: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[1]

  • Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials and store at -20°C or -80°C.[4]

Protocol 2: Preparing Working Solutions for Cell Culture Experiments
  • Warm the medium: Pre-warm the cell culture medium to 37°C.[1]

  • Calculate volumes: Determine the volume of this compound stock solution needed to achieve the desired final concentration in your experiment, ensuring the final DMSO concentration remains below 0.5%.

  • Dilution:

    • Method A (Dropwise addition): While gently vortexing the pre-warmed medium, add the calculated volume of the this compound stock solution drop by drop.

    • Method B (Serial dilution): Prepare an intermediate dilution of the this compound stock solution in a small volume of pre-warmed medium. Then, add this intermediate dilution to the final volume of the medium.

  • Final mixing: Gently mix the final working solution before adding it to the cells.

Visualizations

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_mapk Ras-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc_gamma PLCγ Pathway Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binding & Dimerization GRB2_SOS GRB2/SOS Trk_Receptor->GRB2_SOS Autophosphorylation & Recruitment PI3K PI3K Trk_Receptor->PI3K Recruitment & Activation PLCG PLCγ Trk_Receptor->PLCG Recruitment & Activation Ras Ras GRB2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors_MAPK Transcription Factors (e.g., c-Myc, CREB) ERK->Transcription_Factors_MAPK Nuclear Translocation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTOR mTOR AKT->mTOR Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation DAG DAG PLCG->DAG PIP2 Hydrolysis IP3 IP3 PLCG->IP3 PIP2_PLC PIP2 PKC PKC DAG->PKC Ca_Release Ca²⁺ Release IP3->Ca_Release Downstream_Signaling Downstream Signaling PKC->Downstream_Signaling Ca_Release->Downstream_Signaling Trk_IN_19 This compound Trk_IN_19->Trk_Receptor Inhibition

Caption: Trk signaling pathways and the inhibitory action of this compound.

Caption: A typical experimental workflow for in vitro studies using this compound.

References

Trk-IN-19 showing low potency in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Trk-IN-19 in various assays.

Troubleshooting Guide

Issue: this compound Shows Lower Than Expected Potency in an Assay

If you are observing lower than expected potency for this compound in your experiments, consider the following potential causes and troubleshooting steps.

1. Assay Type Discrepancies: Biochemical vs. Cellular Assays

It is common to observe differences in potency between biochemical (cell-free) and cellular assays. This compound is a potent inhibitor of TRKA in biochemical assays.[1] However, its apparent potency can be lower in a cellular context.

Potential Causes:

  • Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is added to the media.

  • High Intracellular ATP: The concentration of ATP within a cell (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). As this compound is likely an ATP-competitive inhibitor, the high intracellular ATP concentration can outcompete the inhibitor for binding to the kinase, leading to a higher apparent IC50 value.

  • Efflux Pumps: Cells may actively transport the inhibitor out of the cell via efflux pumps, reducing its intracellular concentration and apparent potency.

  • Off-Target Effects: In a cellular environment, the compound may interact with other kinases or cellular components, which can influence its primary activity or lead to unexpected cellular responses.[2]

  • Protein Binding: The inhibitor may bind to other cellular proteins or lipids, reducing the free concentration available to bind to TrkA.

Troubleshooting Steps:

  • Confirm Biochemical Potency: If possible, run a biochemical assay in parallel with your cellular assay to confirm the potency of your batch of this compound.

  • Vary Incubation Time: In cellular assays, increasing the incubation time may allow for greater intracellular accumulation of the inhibitor.

  • Use Different Cell Lines: Test the inhibitor in multiple cell lines to determine if the observed potency is cell-line specific.

  • Measure Target Engagement: Employ techniques like cellular thermal shift assays (CETSA) or NanoBRET to directly measure the binding of this compound to TrkA within the cell.

  • Assess Downstream Signaling: Instead of relying solely on cell viability or proliferation readouts, measure the phosphorylation of direct downstream targets of TrkA, such as Akt or ERK, to get a more proximal measure of target inhibition.

2. Experimental Conditions and Reagents

Suboptimal experimental conditions or reagent quality can significantly impact assay results.

Potential Causes:

  • Inhibitor Solubility and Stability: this compound may have limited solubility in aqueous assay buffers, leading to precipitation and a lower effective concentration. The compound may also be unstable under certain storage or experimental conditions.

  • Enzyme/Cell Quality: The purity and activity of the recombinant TrkA enzyme (in biochemical assays) or the health and passage number of the cell line (in cellular assays) can affect the results.

  • Substrate Concentration: In biochemical assays, the concentration of the substrate can influence the apparent IC50 of a competitive inhibitor.

  • Incorrect Reagent Concentrations: Errors in preparing dilutions of the inhibitor, ATP, or other critical reagents will lead to inaccurate results.

Troubleshooting Steps:

  • Proper Compound Handling: Ensure this compound is fully dissolved in a suitable solvent like DMSO before further dilution in aqueous buffers. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment.

  • Enzyme/Cell Line Validation: Use a validated source for your TrkA enzyme and ensure its activity with a known control inhibitor. For cellular assays, use low-passage, healthy cells and regularly check for mycoplasma contamination.

  • Optimize Assay Conditions: Titrate the concentrations of enzyme, substrate, and ATP in biochemical assays to ensure you are working within the linear range of the assay. For cellular assays, optimize cell seeding density and serum concentrations.

  • Include Proper Controls: Always include a positive control (a known Trk inhibitor) and a negative control (vehicle, e.g., DMSO) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected potency of this compound?

A1: this compound is a potent inhibitor of TrkA in biochemical assays with a reported half-maximal inhibitory concentration (IC50) of 1.1 nM. It also inhibits the G595R mutant of TrkA with an IC50 of 5.3 nM.[1] Cellular potency can be significantly lower and is cell-line dependent.

Q2: My cellular assay IC50 for this compound is much higher than the reported biochemical IC50. Is my experiment wrong?

A2: Not necessarily. A significant drop in potency between biochemical and cellular assays is common for kinase inhibitors. This can be due to factors like poor cell permeability, high intracellular ATP concentrations competing with the inhibitor, and active drug efflux from the cells. Refer to the "Assay Type Discrepancies" section of the troubleshooting guide for more details.

Q3: How should I prepare and store this compound?

A3: this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C. For experiments, the stock solution should be serially diluted in the appropriate assay buffer or cell culture medium. It is important to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: What are the downstream signaling pathways I can monitor to assess this compound activity in cells?

A4: TrkA activation leads to the stimulation of several downstream signaling pathways, primarily the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway. To assess the cellular activity of this compound, you can measure the phosphorylation status of key proteins in these pathways, such as phospho-ERK (p-ERK) and phospho-Akt (p-Akt), using techniques like Western blotting or ELISA. Inhibition of TrkA by this compound should lead to a decrease in the levels of p-ERK and p-Akt.

Q5: Are there any known off-target effects of this compound?

A5: While specific off-target profiling for this compound is not widely published, it is important to consider that many kinase inhibitors can have off-target activities. If you observe unexpected or paradoxical effects in your cellular assays, it may be due to the inhibition of other kinases. It is advisable to consult kinase inhibitor databases or perform a kinase profiling screen to assess the selectivity of this compound.

Data Presentation

Table 1: Reported Biochemical Potency of this compound

TargetIC50 (nM)
TRKA1.1
TRKA (G595R mutant)5.3

Data from MedchemExpress.[1]

Experimental Protocols

1. Biochemical TRKA Kinase Assay (Example using ADP-Glo™)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Reagents:

    • Recombinant human TrkA enzyme

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP

    • This compound

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

    • ADP-Glo™ Kinase Assay Kit (Promega)

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer. Also prepare a vehicle control (e.g., DMSO).

    • In a 384-well plate, add 1 µL of the this compound dilution or vehicle control.

    • Add 2 µL of TrkA enzyme solution to each well.

    • Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final concentrations of substrate and ATP should be at or near their Km values for TrkA.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

2. Cellular TRKA Phosphorylation Assay (Western Blot)

This protocol provides a general method to assess the inhibition of TrkA signaling in a cellular context.

  • Reagents:

    • Cell line expressing TrkA (e.g., neuroblastoma cell lines like LAN-5 or SH-SY5Y)

    • Cell culture medium

    • Nerve Growth Factor (NGF)

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-TrkA (Tyr490), anti-TrkA, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with NGF (e.g., 50 ng/mL) for 10-15 minutes.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the appropriate primary and secondary antibodies.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Quantify the band intensities to determine the effect of this compound on the phosphorylation of TrkA and its downstream targets.

Visualizations

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway Ras-MAPK Pathway cluster_pi3k_pathway PI3K-Akt Pathway Neurotrophin Neurotrophin TrkA Receptor TrkA Receptor Neurotrophin->TrkA Receptor P P TrkA Receptor->P Autophosphorylation This compound This compound This compound->P Inhibition Grb2/Shc Grb2/Shc P->Grb2/Shc PI3K PI3K P->PI3K SOS SOS Grb2/Shc->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Cell Survival Cell Survival Akt->Cell Survival

Caption: TrkA signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Low Potency Observed AssayType Biochemical or Cellular Assay? Start->AssayType BiochemCheck Check Reagent Quality: - Enzyme Activity - Inhibitor Integrity - Buffer Components AssayType->BiochemCheck Biochemical CellularCheck1 Investigate Cellular Factors: - Cell Permeability - Efflux Pumps - Intracellular ATP AssayType->CellularCheck1 Cellular End Identify Root Cause BiochemCheck->End CellularCheck2 Optimize Cellular Assay: - Incubation Time - Cell Density - Serum Concentration CellularCheck1->CellularCheck2 DownstreamAnalysis Measure Downstream Signaling (p-Akt, p-ERK) CellularCheck2->DownstreamAnalysis OrthogonalAssay Perform Orthogonal Assay (e.g., CETSA) DownstreamAnalysis->OrthogonalAssay OrthogonalAssay->End

Caption: Troubleshooting workflow for low potency of this compound.

References

Technical Support Center: Trk-IN-19 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Trk-IN-19 in western blot experiments. The information is tailored for scientists in academic and drug development settings to help diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during your western blot analysis following treatment with this compound.

Issue 1: No Decrease in Phospho-Trk Signal After this compound Treatment

Question: I've treated my cells with this compound, but I'm not observing the expected decrease in TrkA/B/C phosphorylation on my western blot. What could be the cause?

Answer: This is a common issue that can stem from several factors related to the inhibitor, the cellular system, or the western blot technique itself. Follow this troubleshooting guide to identify the potential cause.

Troubleshooting Steps:

  • Inhibitor Activity and Concentration:

    • Freshness: Ensure your this compound stock is not degraded. Prepare fresh aliquots and avoid multiple freeze-thaw cycles.[1][2]

    • Concentration: The inhibitor concentration may be too low for your specific cell line or experimental conditions. Perform a dose-response experiment to determine the optimal concentration.

  • Cellular Treatment Conditions:

    • Incubation Time: The treatment duration may be insufficient. A time-course experiment (e.g., 1, 2, 6, 12, 24 hours) can help determine the optimal incubation period.

    • Serum Starvation: If you are stimulating the pathway with a neurotrophin (like NGF or BDNF), ensure cells were properly serum-starved beforehand to reduce basal receptor activation.

  • Western Blot Protocol:

    • Lysate Preparation: Use fresh lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of your target protein after cell harvesting.[3][4]

    • Antibody Performance: Verify that your primary antibodies for both phospho-Trk and total-Trk are validated and working correctly. Always include a positive control (e.g., lysate from neurotrophin-stimulated cells without inhibitor) and a negative control (e.g., unstimulated cells) to confirm antibody specificity and pathway activation.[3][5]

Issue 2: High Background on the Western Blot

Question: My western blot shows high background, making it difficult to interpret the bands. How can I reduce this?

Answer: High background can obscure your results and is often caused by issues with blocking, antibody concentrations, or washing steps.[6]

Troubleshooting Steps:

  • Blocking:

    • Increase the blocking time (e.g., incubate for 2 hours at room temperature or overnight at 4°C).[1]

    • Optimize the blocking agent. While 5% non-fat dry milk is common, some phospho-antibodies work better with 3-5% Bovine Serum Albumin (BSA).[7][8]

    • Ensure the blocking buffer is freshly prepared and filtered if necessary.[1]

  • Antibody Concentration:

    • High primary or secondary antibody concentrations are a frequent cause of background.[6] Titrate your antibodies to find the optimal dilution that provides a strong signal with low background.

  • Washing:

    • Increase the number and duration of wash steps after primary and secondary antibody incubations.[2][3] Washing three times for 5-10 minutes each is a good starting point.[3][9]

    • Add a detergent like Tween 20 (0.05% - 0.1%) to your wash buffer to help reduce non-specific binding.[1][2]

  • Membrane Handling:

    • Handle the membrane with forceps to avoid contamination.[1][5]

    • Never let the membrane dry out during the incubation process.[1][5]

Issue 3: Multiple or Non-Specific Bands Appear on the Blot

Question: I am seeing unexpected bands at different molecular weights in addition to my target Trk protein. What do these mean?

Answer: Non-specific bands can arise from several sources, including antibody cross-reactivity, protein degradation, or post-translational modifications.[4][5][6]

Troubleshooting Steps:

  • Antibody Specificity:

    • Use a highly specific monoclonal antibody if possible.[6]

    • Run a negative control, such as a lysate from a cell line known not to express Trk, to see if the non-specific bands persist.[5]

    • High antibody concentrations can lead to non-specific binding. Try reducing the primary antibody concentration.[4][6]

  • Sample Preparation:

    • Protein degradation can lead to bands at lower molecular weights.[4][5] Always use fresh samples and add protease inhibitors to your lysis buffer.[3][4]

    • Post-translational modifications like glycosylation can cause proteins to run at a higher molecular weight than predicted.[1][5] Consult literature for your specific Trk isoform.

  • Potential Off-Target Effects:

    • While this compound is designed to be a Trk inhibitor, kinase inhibitors can sometimes have off-target effects, binding to other proteins with similar ATP-binding pockets.[10][11] If you observe unexpected changes in other phospho-proteins, it may warrant further investigation into the inhibitor's specificity in your system.

Quantitative Data Summary

For quantitative analysis, it is crucial to determine the optimal inhibitor concentration and ensure your detection method is within the linear range.

Table 1: Example Titration of this compound

This table illustrates a typical dose-response experiment to find the IC50 of this compound in a given cell line. Cells are stimulated with a neurotrophin (e.g., 50 ng/mL NGF) for 10 minutes in the presence of varying inhibitor concentrations.

This compound Conc. (nM)p-Trk Signal (Normalized)Total Trk Signal (Normalized)
0 (Vehicle Control)1.001.00
10.851.02
100.520.98
500.211.01
1000.090.99
5000.041.03

Signal is quantified using densitometry and normalized to a loading control (e.g., GAPDH or β-actin) and then to the vehicle control.[12][13]

Experimental Protocols

Protocol 1: Cell Lysis for Western Blot after Inhibitor Treatment
  • Culture and Treat Cells: Plate cells to achieve 80-90% confluency on the day of the experiment.

  • Serum Starve (Optional): If stimulating with a ligand, serum-starve cells for 4-6 hours.

  • Inhibitor Treatment: Pre-treat cells with the desired concentration of this compound for the determined time (e.g., 2 hours).

  • Stimulation (Optional): Add the appropriate neurotrophin ligand (e.g., NGF for TrkA) for a short period (e.g., 5-10 minutes).

  • Lysis:

    • Immediately aspirate media and wash cells once with ice-cold PBS.[7]

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a fresh cocktail of protease and phosphatase inhibitors.[3]

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).

Protocol 2: Standard Western Blotting Procedure
  • Sample Preparation: Mix your protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[7]

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[3] Include a molecular weight marker. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12] Confirm transfer efficiency by staining the membrane with Ponceau S.[5]

  • Blocking: Block the membrane in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.[14]

  • Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody in blocking buffer, typically overnight at 4°C with gentle agitation.[7][15]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[9]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[9]

  • Washing: Repeat the wash step as described in step 6.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a digital imager or X-ray film.[15]

  • Analysis: Quantify band intensity using densitometry software. Normalize the signal of the target protein to a loading control.[13][16]

Visualizations

Signaling Pathway and Inhibitor Action

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibition cluster_downstream Downstream Signaling TRK Trk Receptor pTRK Dimerization & Autophosphorylation TRK->pTRK Activates Trk_IN_19 This compound Trk_IN_19->pTRK Inhibits (ATP Competition) ATP ATP ATP->pTRK RAS_MAPK RAS/MAPK Pathway (Proliferation, Differentiation) PI3K_AKT PI3K/AKT Pathway (Survival, Growth) Ligand Neurotrophin (e.g., NGF, BDNF) Ligand->TRK Binds pTRK->RAS_MAPK pTRK->PI3K_AKT

Caption: Simplified Trk signaling pathway showing inhibition by this compound.

General Western Blot Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure cluster_analysis Analysis A 1. Cell Lysis & Protein Quantification B 2. Denaturation with Sample Buffer A->B C 3. SDS-PAGE (Separation by Size) B->C D 4. Protein Transfer (Gel to Membrane) C->D E 5. Blocking (Prevent Non-specific Binding) D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection (ECL) G->H I 9. Imaging & Data Quantification H->I

Caption: Standard experimental workflow for a chemiluminescent western blot.

Troubleshooting Logic: Weak or No Signal

Troubleshooting_No_Signal Start Problem: Weak or No Signal Q_Transfer Was protein transfer successful? (Check Ponceau S stain) Start->Q_Transfer Sol_Transfer Optimize transfer conditions: - Check buffer - Adjust time/voltage - Ensure good contact Q_Transfer->Sol_Transfer No Q_Antibody Are antibodies working? (Check positive control) Q_Transfer->Q_Antibody Yes Sol_Antibody Troubleshoot antibodies: - Increase concentration - Check storage/expiration - Use fresh antibody Q_Antibody->Sol_Antibody No Q_Protein Is the target protein expressed and abundant enough? Q_Antibody->Q_Protein Yes Sol_Protein Increase protein load (20-40µg). Enrich sample via IP. Verify expression with literature. Q_Protein->Sol_Protein No Q_Detection Is the detection system working? Q_Protein->Q_Detection Yes Sol_Detection Use fresh ECL substrate. Increase exposure time. Q_Detection->Sol_Detection No End Signal Restored Q_Detection->End Yes

Caption: A logical flowchart for troubleshooting weak or absent western blot signals.

References

Navigating Trk-IN-19: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with the potent Trk inhibitor, Trk-IN-19, achieving consistent and reliable experimental results hinges on proper handling, especially concerning its solubility. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the use of this compound in various experimental settings.

Understanding the Challenge: The Hydrophobic Nature of Kinase Inhibitors

Many small molecule kinase inhibitors, including this compound, are hydrophobic in nature. This characteristic often leads to poor solubility in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS), which can result in compound precipitation, inaccurate dosing, and unreliable experimental outcomes. The following sections provide detailed protocols and solutions to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on the general properties of similar hydrophobic kinase inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is advisable to prepare a stock solution at a concentration of 10 mM or higher to minimize the volume of DMSO added to your experimental system.

Q2: My this compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. What should I do?

A2: This is a common issue known as "salting out." To resolve this, you can try the following troubleshooting steps:

  • Pre-warm your aqueous medium: Warming the cell culture medium or buffer to 37°C before adding the this compound stock solution can help improve solubility.

  • Increase the rate of mixing: Pipette the diluted solution up and down immediately and vigorously after adding the DMSO stock to the aqueous medium.

  • Use sonication: A brief sonication in a water bath can help to redissolve the precipitate.

  • Stepwise dilution: Instead of a single large dilution, try a serial dilution approach. First, dilute the DMSO stock into a small volume of your final aqueous medium and ensure it is fully dissolved before adding it to the final volume.

  • Lower the final concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your assay.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, with many sensitive cell lines requiring a concentration of 0.1% or lower. It is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO as used for the inhibitor) to assess the impact of the solvent on your specific cell line.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility problems with this compound.

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in the initial solvent (e.g., DMSO). Insufficient solvent volume or inadequate mixing.Increase the volume of the solvent incrementally. Vortex the solution for several minutes. Gentle warming (e.g., in a 37°C water bath) may also aid dissolution.
A precipitate forms immediately upon dilution of the DMSO stock into aqueous buffer or media. The compound has low aqueous solubility and is crashing out of solution.Follow the steps outlined in FAQ 2. Consider preparing the final dilution in media containing serum (e.g., 10% FBS), as serum proteins can sometimes help to keep hydrophobic compounds in solution.
The solution appears cloudy or hazy after dilution. Formation of fine precipitates or micelles.Centrifuge the solution at a high speed (e.g., >10,000 x g) for 10-15 minutes and carefully collect the supernatant for your experiment. Note that this may reduce the actual concentration of the dissolved compound.
Inconsistent results between experiments. Precipitation of the compound leading to variable effective concentrations.Ensure your dissolution protocol is standardized and followed precisely for every experiment. Prepare fresh dilutions from the stock solution for each experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound powder to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 411.47 g/mol .

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Dilution of this compound for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM stock solution needed. Aim to keep the final DMSO concentration below 0.5%.

  • Perform a serial dilution if a very low final concentration is required. For example, first dilute the 10 mM stock 1:10 in sterile DMSO to make a 1 mM intermediate stock.

  • Add the calculated volume of the this compound stock solution directly to the pre-warmed cell culture medium.

  • Immediately mix the solution by pipetting up and down or by gentle vortexing to ensure rapid and complete dissolution.

  • Visually inspect the solution for any signs of precipitation before adding it to your cells.

Visualizing Key Concepts

Trk Signaling Pathway

The Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases plays a crucial role in neuronal survival, differentiation, and function. This compound is a potent inhibitor of this pathway.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Pathways Neurotrophins Neurotrophins (e.g., NGF, BDNF, NT-3) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophins->Trk_Receptor Binding Dimerization Dimerization & Autophosphorylation Trk_Receptor->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PLC_gamma PLC-γ Pathway Dimerization->PLC_gamma Trk_IN_19 This compound Trk_IN_19->Dimerization Inhibition Cell_Response Cellular Responses (Survival, Growth, Differentiation) PI3K_Akt->Cell_Response RAS_MAPK->Cell_Response PLC_gamma->Cell_Response

Caption: Overview of the Trk signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Solubility Testing

A systematic approach to testing the solubility of this compound in your experimental conditions is crucial for obtaining reliable data.

Solubility_Workflow Start Start: Prepare 10 mM This compound stock in DMSO Dilute Dilute stock into aqueous buffer/medium Start->Dilute Observe Visually inspect for precipitation Dilute->Observe Precipitate Precipitate Observed Observe->Precipitate Yes No_Precipitate No Precipitate Observe->No_Precipitate No Troubleshoot Troubleshooting Steps: - Warm medium - Vortex/Sonicate - Serial Dilution Precipitate->Troubleshoot Proceed Proceed with experiment No_Precipitate->Proceed Re_Observe Re-evaluate for precipitation Troubleshoot->Re_Observe Re_Observe->No_Precipitate Resolved Adjust Adjust concentration or protocol Re_Observe->Adjust Persistent Adjust->Dilute

Caption: A logical workflow for troubleshooting this compound solubility issues.

By following these guidelines and protocols, researchers can overcome the solubility challenges associated with this compound and ensure the integrity and reproducibility of their experimental findings.

Optimizing incubation time with Trk-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Trk-IN-19

Disclaimer: As "this compound" is not a recognized compound in publicly available scientific literature, this guide provides information based on the general principles of optimizing incubation time for novel tyrosine kinase (Trk) inhibitors. The experimental details provided are illustrative and should be adapted based on the specific characteristics of your compound and cell system.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a Trk inhibitor like this compound?

A1: Trk inhibitors are designed to block the activity of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1] These receptors are crucial for neuronal development and survival.[2] When activated by neurotrophins, Trk receptors trigger downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLC-γ pathways, which are involved in cell proliferation, differentiation, and survival.[2][3][4][5] In the context of cancer, chromosomal rearrangements can lead to NTRK gene fusions, resulting in constitutively active Trk fusion proteins that drive tumor growth.[1][6] A Trk inhibitor would aim to block the ATP-binding site of the kinase domain, thereby preventing phosphorylation and activation of these downstream pathways.

Q2: How do I determine the optimal incubation time for this compound in my cell line?

A2: The optimal incubation time is the duration that achieves maximal inhibition of the target (p-Trk) with minimal off-target effects or cytotoxicity. This is typically determined empirically through a time-course experiment. You should treat your cells with a fixed, effective concentration of this compound (predetermined from a dose-response experiment) and assess the level of Trk phosphorylation and cell viability at various time points (e.g., 1, 6, 12, 24, 48 hours).

Q3: What are the key readouts to assess the effectiveness of this compound incubation?

A3: The primary readout is the phosphorylation status of the Trk receptor (e.g., p-TrkA, p-TrkB) and key downstream signaling proteins like AKT and ERK. This is commonly measured by Western Blot. Additionally, cell viability assays (e.g., MTT, CellTiter-Glo) are crucial to distinguish between targeted inhibition and general cytotoxicity.[7][8]

Troubleshooting Guide

Issue 1: I am not seeing a decrease in Trk phosphorylation after incubation with this compound.

  • Possible Cause 1: Insufficient Incubation Time.

    • Solution: The inhibitor may require more time to enter the cells and engage with its target. Extend the incubation period and perform a time-course experiment to identify the optimal duration. Some slow-binding inhibitors may require a pre-incubation step before initiating the reaction.[9]

  • Possible Cause 2: Incorrect Inhibitor Concentration.

    • Solution: The concentration of this compound may be too low. Perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of the kinase activity).[10]

  • Possible Cause 3: Compound Instability.

    • Solution: The inhibitor may be degrading in the culture medium. Ensure proper storage of the compound and consider the stability of the compound in your experimental conditions.

  • Possible Cause 4: Cell Line Resistance.

    • Solution: The cell line may have intrinsic or acquired resistance mechanisms. Confirm that your cell line expresses the target Trk receptor and consider using a different, more sensitive cell line for initial experiments.

Issue 2: I am observing high levels of cell death even at short incubation times.

  • Possible Cause 1: Off-Target Cytotoxicity.

    • Solution: The inhibitor may be affecting other essential cellular processes. Lower the concentration of this compound and shorten the incubation time. It is crucial to find a therapeutic window where you see target inhibition without significant cell death.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: The vehicle used to dissolve the inhibitor (e.g., DMSO) may be toxic to the cells at the concentration used. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5%).

Issue 3: My results are inconsistent between experiments.

  • Possible Cause 1: Variation in Cell Culture Conditions.

  • Possible Cause 2: Inconsistent Inhibitor Preparation.

    • Solution: Prepare fresh dilutions of the inhibitor for each experiment from a concentrated stock solution to avoid degradation or precipitation.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Trk Phosphorylation and Cell Viability

This compound (nM)p-Trk Level (% of Control)Cell Viability (% of Control)
0 (Vehicle)100100
18598
105295
1001588
1000560
10000225

Table 2: Hypothetical Time-Course of 100 nM this compound on Trk Phosphorylation and Cell Viability

Incubation Time (hours)p-Trk Level (% of Control)Cell Viability (% of Control)
0100100
16099
62596
121894
241588
481275

Visualizations

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor PLCg PLC-γ Trk->PLCg PI3K PI3K Trk->PI3K RAS RAS Trk->RAS Neurotrophin Neurotrophin Neurotrophin->Trk Binds Transcription Gene Transcription (Proliferation, Survival) PLCg->Transcription AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription This compound This compound This compound->Trk Inhibits

Caption: Trk Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_western Western Blot A Seed cells in multi-well plates B Allow cells to adhere overnight A->B C Prepare serial dilutions of this compound B->C D Treat cells with this compound for specified time C->D E Cell Lysis for Western Blot D->E F Cell Viability Assay (e.g., MTT) D->F G Protein Quantification E->G H SDS-PAGE and Transfer G->H I Antibody Incubation (p-Trk, Trk, p-AKT, AKT) H->I J Imaging and Densitometry I->J

Caption: Workflow for Optimizing this compound Incubation Time.

Experimental Protocols

Protocol 1: Western Blot for Trk Phosphorylation
  • Cell Seeding and Treatment:

    • Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified incubation times.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blot:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Trk, total Trk, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL detection system.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[7]

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.[7]

  • Solubilization:

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.[7]

    • Mix gently on an orbital shaker for 10 minutes.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

References

Trk-IN-19 unexpected phenotypic effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trk-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected phenotypic effects and answering frequently asked questions related to the use of this compound in pre-clinical experiments.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound, focusing on unexpected phenotypic outcomes.

Issue 1: Unexpected Neurological or Behavioral Effects in Animal Models

Question: We are observing unexpected neurological or behavioral changes in our animal models treated with this compound, such as dizziness, ataxia, or changes in pain perception. How can we troubleshoot this?

Answer:

These effects are likely on-target effects of Trk inhibition. The Tropomyosin receptor kinase (Trk) pathway is crucial for the development and function of the nervous system, including appetite control, balance, and pain sensitivity.[1][2][3]

Troubleshooting Steps:

  • Dose Reduction: The most effective initial step is to perform a dose-response study to determine the minimum effective dose that achieves the desired therapeutic effect while minimizing neurological side effects.[1]

  • Monitor On-Target Adverse Events: Be aware that on-target toxicities such as weight gain, dizziness, and withdrawal pain are known to occur with Trk inhibitors.[1][3][4]

  • Pharmacologic Intervention: For weight gain, consider co-administration with agents like GLP-1 analogs or metformin, which have been shown to stabilize or reduce weight.[1][4] For withdrawal pain upon discontinuation of the inhibitor, re-initiation of this compound has been the most effective intervention.[1][4]

  • Consider the Specific Trk Receptor: TrkA, TrkB, and TrkC have different primary functions. Understanding which receptor is the primary target of your research can help anticipate specific neurological effects. For instance, TrkA is involved in pain sensation, TrkB in appetite and memory, and TrkC in proprioception.[3][4]

Issue 2: Resistance to this compound Develops Rapidly in Cancer Cell Lines

Question: Our cancer cell lines initially respond to this compound, but resistance emerges quickly. What are the potential mechanisms and how can we investigate them?

Answer:

Resistance to Trk inhibitors can be driven by both on-target and off-target mechanisms.

Troubleshooting Steps:

  • Investigate On-Target Mutations: Sequence the Trk kinase domain in resistant clones to identify secondary mutations, such as solvent front or gatekeeper mutations, which can prevent inhibitor binding.

  • Analyze for Off-Target Alterations: Perform genomic and proteomic analyses to identify the activation of bypass signaling pathways that may compensate for Trk inhibition.

  • Combination Therapies: Explore combination therapies with inhibitors of potential bypass pathways to overcome or prevent resistance.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of Trk inhibition that might be considered "unexpected" in a cancer-focused study?

A1: Beyond the intended anti-tumor effects, inhibiting the Trk pathway can lead to a unique set of on-target adverse events due to the physiological roles of Trk receptors in the nervous system. These can include:

  • Weight Gain: Observed in a significant percentage of patients receiving Trk inhibitors and tends to increase with the duration of treatment.[1][3][4]

  • Dizziness and Ataxia: These neurological symptoms can occur and are often managed by reducing the dose of the inhibitor.[1][4]

  • Withdrawal Pain: A notable phenomenon where patients experience pain upon temporary or permanent discontinuation of the Trk inhibitor.[1][3][4]

Q2: What are the potential off-target effects of this compound?

A2: While this compound is designed to be a selective Trk inhibitor, like all small molecules, it may interact with other kinases or cellular targets. Potential off-target effects depend on the specific chemical structure of this compound. To minimize these, it's crucial to use the lowest effective concentration and perform control experiments.[5]

Q3: How can I assess the selectivity of this compound in my cellular models?

A3: A kinase inhibitor selectivity panel is the gold standard for assessing off-target effects. Additionally, you can perform cellular assays using cell lines that do not express the target Trk receptor to identify any non-Trk-dependent effects of the compound.

Data Presentation

Table 1: Summary of Potential On-Target Phenotypic Effects of Trk Inhibition

Phenotypic EffectAffected Trk Receptor(s)Potential MechanismRecommended Action
Weight Gain TrkBRegulation of appetite centers.[3]Monitor weight; consider co-treatment with GLP-1 analogs or metformin.[1][4]
Dizziness/Ataxia TrkA, TrkB, TrkCRole in balance and proprioception.[2]Dose reduction.[1][4]
Withdrawal Pain TrkAModulation of pain thresholds.[3]Re-initiation of Trk inhibitor.[1][4]
Paresthesia TrkASensory nerve function.Monitor and consider dose modification.

Experimental Protocols

Protocol 1: Cellular Proliferation Assay to Assess this compound Efficacy

  • Cell Seeding: Seed Trk-fusion positive cancer cells (e.g., KM-12) and a Trk-negative control cell line in 96-well plates at a density of 2 x 10³ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound in serum-free media. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add a viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence to determine cell viability. Calculate the IC₅₀ value for this compound in each cell line.

Protocol 2: Western Blotting to Confirm Trk Pathway Inhibition

  • Cell Lysis: Treat Trk-fusion positive cells with this compound at various concentrations for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Trk, total Trk, phospho-ERK, total ERK, phospho-AKT, and total AKT. Use a loading control antibody (e.g., β-actin or GAPDH).

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of Trk and its downstream signaling proteins.

Visualizations

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin Trk Receptor Trk Receptor Neurotrophin->Trk Receptor Binds Trk Dimerization Trk Dimerization Trk Receptor->Trk Dimerization Autophosphorylation Autophosphorylation Trk Dimerization->Autophosphorylation PLCg PLCg Autophosphorylation->PLCg Shc Shc Autophosphorylation->Shc PI3K PI3K PLCg->PI3K RAS RAS Shc->RAS AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Cell Survival Cell Survival AKT->Cell Survival Proliferation Proliferation MAPK->Proliferation Differentiation Differentiation MAPK->Differentiation Trk_IN_19 Trk_IN_19 Trk_IN_19->Autophosphorylation Inhibits

Caption: Trk signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Seed Cells Seed Cells Treat_with_Trk_IN_19 Treat with this compound (Dose Response) Seed Cells->Treat_with_Trk_IN_19 Incubate Incubate Treat_with_Trk_IN_19->Incubate Viability Assay Viability Assay Incubate->Viability Assay Western Blot Western Blot Incubate->Western Blot IC50 Determination IC50 Determination Viability Assay->IC50 Determination Pathway Inhibition Pathway Inhibition Western Blot->Pathway Inhibition

Caption: Workflow for assessing this compound efficacy and mechanism.

Troubleshooting_Logic Start Unexpected Phenotype Observed Is_it_Neurological Neurological or Behavioral Effect? Start->Is_it_Neurological Is_it_Resistance Rapid Resistance in vitro? Start->Is_it_Resistance On_Target_Effect Likely On-Target Effect Is_it_Neurological->On_Target_Effect Yes Other_Effect Consider Off-Target Effects or Other Causes Is_it_Neurological->Other_Effect No Resistance_Mechanism Investigate Resistance Mechanisms Is_it_Resistance->Resistance_Mechanism Yes Is_it_Resistance->Other_Effect No Dose_Reduction Perform Dose Reduction Study On_Target_Effect->Dose_Reduction Monitor_AEs Monitor for Known On-Target AEs On_Target_Effect->Monitor_AEs Sequence_Trk Sequence Trk Kinase Domain Resistance_Mechanism->Sequence_Trk Bypass_Pathways Analyze for Bypass Pathway Activation Resistance_Mechanism->Bypass_Pathways

References

Validation & Comparative

In Vitro Showdown: Trk-IN-19 Emerges as a Potent Challenger to Larotrectinib, Especially Against Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, a new contender has entered the ring of TRK inhibitors. In a head-to-head in vitro comparison, Trk-IN-19, a novel bicyclic carboxamide derivative, demonstrates comparable potency to the established drug Larotrectinib against wild-type TRKA and superior activity against the common G595R resistance mutation. This guide provides a detailed analysis of the available in vitro data for both compounds, offering a valuable resource for those in the field of targeted cancer therapy.

At a Glance: Potency and Resistance Profile

The inhibitory activities of this compound and Larotrectinib have been evaluated in both biochemical and cellular assays. The data reveals that while both compounds are highly potent against the wild-type TRKA kinase, this compound exhibits a significant advantage in overcoming the G595R solvent-front mutation, a known mechanism of acquired resistance to first-generation TRK inhibitors like Larotrectinib.

Compound Assay Type Target IC50 (nM) Reference
This compound (I-10) BiochemicalTRKA1.1[1]
BiochemicalTRKA G595R5.3[1]
Cellular (Ba/F3)LMNA-NTRK141.7[1]
Cellular (Ba/F3)LMNA-NTRK1-G595R336.6[1]
Larotrectinib BiochemicalTRKA5-11[2][3]
BiochemicalTRKB5-11[2][3]
BiochemicalTRKC5-11[2][3]
Cellular (Ba/F3)LMNA-NTRK123.5-49.4[4]
Cellular (Ba/F3)LMNA-NTRK1-G595R>1000[4]

Delving into the Data: A Clearer Picture

This compound (also referred to as compound I-10 in the primary literature) demonstrates impressive low nanomolar potency against the TRKA kinase in biochemical assays, with an IC50 of 1.1 nM.[1] This is comparable to, and on the lower end of, the reported 5-11 nM range for Larotrectinib against TRKA, TRKB, and TRKC.[2][3]

The most striking difference emerges when evaluating the inhibitors against the G595R resistance mutation in TRKA. In the biochemical assay, this compound maintains a potent IC50 of 5.3 nM against this mutant.[1] In a cellular context, using Ba/F3 cells engineered to express the LMNA-NTRK1 fusion protein, this compound shows an IC50 of 41.7 nM against the wild-type fusion and 336.6 nM against the G595R mutant.[1] Notably, the study by Sun et al. highlights that this cellular activity against the resistant mutant is superior to that of Larotrectinib.[1] Other studies have shown that Larotrectinib's activity is significantly diminished against this mutation, with cellular IC50 values exceeding 1000 nM.[4]

The TRK Signaling Pathway and Inhibitor Action

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when fused to other genes, can act as oncogenic drivers in a variety of cancers. Upon activation, TRK fusion proteins initiate downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and metastasis. Both this compound and Larotrectinib are Type I kinase inhibitors that function by competing with ATP for the binding site in the kinase domain of the TRK protein, thereby blocking its activity and inhibiting downstream signaling.

TRK_Signaling_Pathway cluster_membrane cluster_nucleus TRK_Fusion TRK Fusion Protein RAS RAS TRK_Fusion->RAS PI3K PI3K TRK_Fusion->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound / Larotrectinib Inhibitor->TRK_Fusion

Figure 1. Simplified TRK signaling pathway and points of inhibition.

Experimental Methodologies: A Look Under the Hood

The in vitro data presented is derived from established experimental protocols designed to assess kinase inhibition and cellular viability.

In Vitro Kinase Assay

The inhibitory activity of the compounds against TRKA and its G595R mutant was determined using a biochemical kinase assay. A typical protocol involves:

  • Reagents and Materials: Recombinant human TRKA kinase domain (wild-type and G595R mutant), ATP, a suitable substrate peptide, and the test compounds (this compound and Larotrectinib) at varying concentrations.

  • Assay Procedure:

    • The kinase, substrate, and test compound are incubated together in an appropriate buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like ADP-Glo™, HTRF®, or ELISA.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without inhibitor. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Cell Viability Assay

The effect of the inhibitors on the proliferation of cancer cells harboring TRK fusions was assessed using a cell viability assay, such as the MTT or CellTiter-Glo® assay.

  • Cell Lines: Ba/F3 murine pro-B cells are commonly used as they are dependent on cytokine signaling for survival and can be genetically engineered to express specific oncogenic fusion proteins, such as LMNA-NTRK1. This makes them a valuable tool for studying the efficacy of targeted inhibitors.

  • Assay Procedure:

    • Cells are seeded in multi-well plates and treated with a range of concentrations of the test compounds.

    • The cells are incubated for a period of time, typically 72 hours, to allow for effects on cell proliferation.

    • A viability reagent (e.g., MTT or CellTiter-Glo®) is added to the wells.

    • The signal, which is proportional to the number of viable cells, is measured using a plate reader (absorbance for MTT, luminescence for CellTiter-Glo®).

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to untreated control cells. The IC50 value is then determined from the resulting dose-response curve.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Kinase Recombinant TRK Kinase (WT or Mutant) Reaction Kinase Reaction (with ATP & Substrate) Kinase->Reaction Inhibitor_B This compound or Larotrectinib (Serial Dilutions) Inhibitor_B->Reaction Detection_B Quantify Phosphorylation Reaction->Detection_B IC50_B Calculate IC50 Detection_B->IC50_B Cells TRK Fusion-Positive Cells (e.g., Ba/F3-LMNA-NTRK1) Incubation Incubate for 72h Cells->Incubation Inhibitor_C This compound or Larotrectinib (Serial Dilutions) Inhibitor_C->Incubation Detection_C Measure Cell Viability Incubation->Detection_C IC50_C Calculate IC50 Detection_C->IC50_C

References

Comparative Guide: Trk-IN-19 vs. Entrectinib Potency

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the potency of two prominent Tropomyosin receptor kinase (Trk) inhibitors: Trk-IN-19 and Entrectinib. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Introduction

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling, often through chromosomal rearrangements leading to gene fusions, is an oncogenic driver in a variety of adult and pediatric cancers.[1][2][3] Consequently, Trk inhibitors have emerged as a significant class of targeted cancer therapies.

Entrectinib is a potent, orally available, multi-kinase inhibitor that targets the Trk family of receptors (TrkA, TrkB, and TrkC), as well as ROS1 and ALK.[1][4] Its ability to cross the blood-brain barrier makes it an effective treatment for cancers that have metastasized to the central nervous system.

This compound is a potent inhibitor of TrkA. Information regarding its activity against TrkB and TrkC is not as widely available in the public domain. This guide will compare the available potency data for both inhibitors.

Data Presentation: Potency Comparison

The following tables summarize the in vitro potency of this compound and Entrectinib against their target kinases. Potency is primarily represented by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Biochemical Potency
InhibitorTarget KinaseIC50 (nM)
This compound TRKA1.1
TRKA (G595R mutant)5.3
TRKBData not publicly available
TRKCData not publicly available
Entrectinib TRKA1
TRKB3
TRKC5
ROS17
ALK12

Data for this compound and Entrectinib are compiled from publicly available research data.[4][5]

Cellular Potency
InhibitorCell LineTargetIC50 (nM)
Entrectinib Ba/F3LMNA-TRKA0.3
Ba/F3ETV6-TRKB1.3
Ba/F3ETV6-TRKC0.4
KM12 (colorectal carcinoma)TPM3-TRKA< 0.03 (inhibition of autophosphorylation)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for the key experiments cited in this guide.

Biochemical Kinase Assays

Biochemical assays are performed to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Radiometric Kinase Assay (for Entrectinib):

This assay is considered a gold standard for kinase profiling and directly measures the transfer of a radioactive phosphate from ATP to a substrate.

  • Reaction Setup: A reaction mixture is prepared containing the purified Trk kinase (TrkA, TrkB, or TrkC), a suitable substrate (e.g., a synthetic peptide), cofactors, and radioisotope-labeled ATP (typically [γ-³²P]ATP or [γ-³³P]ATP).

  • Inhibitor Addition: Serial dilutions of the test compound (Entrectinib) are added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase-catalyzed phosphorylation of the substrate.

  • Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose filter paper, which binds the phosphorylated substrate, followed by washing steps to remove unincorporated ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • IC50 Determination: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Assays

Cellular assays measure the effect of an inhibitor on a biological process within intact cells, providing a more physiologically relevant context.

Cell Proliferation Assay (MTT or CellTiter-Glo®):

This assay determines the effect of an inhibitor on the proliferation and viability of cancer cells that are dependent on Trk signaling.

  • Cell Culture: Cancer cell lines with a known Trk fusion (e.g., KM12 cells with TPM3-TRKA fusion) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test inhibitor (e.g., Entrectinib). Control wells with no inhibitor are also included.

  • Incubation: The plates are incubated for a set period (e.g., 72 hours) to allow for cell proliferation.

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured using a microplate reader.

    • CellTiter-Glo® Assay: This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active cells. The reagent is added to the wells, and the luminescent signal is measured.

  • IC50 Calculation: The percentage of cell viability is calculated for each inhibitor concentration relative to the untreated control cells. The IC50 value is determined from the resulting dose-response curve.

In-Cell Western Blotting for Phospho-Trk Inhibition:

This method assesses the ability of an inhibitor to block the autophosphorylation of Trk kinases within cells, a key step in the activation of downstream signaling.

  • Cell Treatment: Cells expressing the target Trk fusion protein (e.g., KM12 cells) are treated with various concentrations of the inhibitor for a short period (e.g., 2 hours).

  • Cell Lysis: The cells are lysed to extract the proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the Trk receptor (e.g., anti-phospho-TrkA). A separate blot may be run with an antibody against the total Trk protein as a loading control.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate. The signal is then detected using an imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated Trk is quantified and normalized to the total Trk protein. The IC50 for the inhibition of phosphorylation is then calculated.[4][7]

Mandatory Visualization

TRK Signaling Pathway

The following diagram illustrates the major downstream signaling pathways activated by Trk receptors. Inhibition by molecules like this compound and Entrectinib blocks these cascades, leading to reduced cell proliferation and survival.

TRK_Signaling_Pathway cluster_downstream Downstream Signaling Ligand Neurotrophin (e.g., NGF, BDNF, NT-3) TRK Trk Receptor (TrkA, TrkB, TrkC) Ligand->TRK Binds and activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway TRK->PI3K_AKT PLCG PLCγ Pathway TRK->PLCG Inhibitor This compound / Entrectinib Inhibitor->TRK Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Differentiation Neuronal Differentiation PLCG->Differentiation Experimental_Workflow start Start biochemical_assay Biochemical Kinase Assay (e.g., Radiometric) start->biochemical_assay determine_biochemical_ic50 Determine Biochemical IC50 biochemical_assay->determine_biochemical_ic50 cellular_assay Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo®) determine_biochemical_ic50->cellular_assay Potent hits determine_cellular_ic50 Determine Cellular IC50 cellular_assay->determine_cellular_ic50 phospho_assay Phospho-Target Inhibition Assay (e.g., Western Blot) determine_cellular_ic50->phospho_assay Validate on-target effect confirm_target_engagement Confirm Target Engagement in Cells phospho_assay->confirm_target_engagement end End confirm_target_engagement->end

References

Validating Trk-IN-19 Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methods to validate target engagement of Trk-IN-19, a potent and selective inhibitor of Tropomyosin receptor kinase (Trk). Understanding and confirming the interaction of a drug with its intended target within a cellular context is a critical step in drug discovery, providing confidence in the mechanism of action and guiding further development.[1][2][3][4] This document will compare this compound with established Trk inhibitors, Larotrectinib and Entrectinib, and detail the experimental methodologies used to assess their target engagement.

The Trk Signaling Pathway

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[5] When activated by their neurotrophin ligands, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades. These pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, are vital for cell survival, proliferation, and differentiation.[5] In several cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in constitutively active Trk fusion proteins that drive tumor growth.[5] Trk inhibitors, like this compound, are designed to block the ATP-binding site of the Trk kinase domain, thereby inhibiting its activity and downstream signaling.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Pathways Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor Neurotrophin->Trk_Receptor Binding Trk_Dimer Trk Dimerization & Autophosphorylation Trk_Receptor->Trk_Dimer Activation RAS_MAPK RAS-MAPK Pathway Trk_Dimer->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Trk_Dimer->PI3K_AKT PLCg PLCγ Pathway Trk_Dimer->PLCg Trk_IN_19 This compound Trk_IN_19->Trk_Dimer Inhibition Cell_Response Cellular Responses (Survival, Proliferation, Differentiation) RAS_MAPK->Cell_Response PI3K_AKT->Cell_Response PLCg->Cell_Response

Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.

Methods for Validating Target Engagement

Several robust methods are employed to confirm that a compound directly interacts with its intended target in a cellular environment. This guide focuses on three widely used techniques: the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays, and Western Blotting.

Comparative Analysis of Trk Inhibitors

The following sections provide a comparative overview of this compound, Larotrectinib, and Entrectinib, focusing on their target engagement validation.

Inhibitor Description Reported IC50 (TrkA/B/C)
This compound A potent and selective Trk inhibitor.Data not publicly available.
Larotrectinib A first-in-class, highly selective Trk inhibitor approved for the treatment of NTRK fusion-positive cancers.[6][7][8]5-11 nM
Entrectinib A multi-kinase inhibitor targeting Trk, ROS1, and ALK, approved for NTRK fusion-positive and ROS1-positive cancers.1-5 nM

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[9][10] When a drug binds to its target protein, the protein-drug complex often becomes more resistant to heat-induced denaturation.

CETSA_Workflow cluster_treatment 1. Treatment cluster_heating 2. Heating cluster_lysis 3. Lysis & Separation cluster_detection 4. Detection Cells Intact Cells Heat Heat Gradient Cells->Heat Compound Compound (e.g., this compound) Compound->Cells Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble_Fraction Soluble Fraction (Unbound/Stabilized Protein) Centrifugation->Soluble_Fraction Pellet Pellet (Aggregated Protein) Centrifugation->Pellet Western_Blot Western Blot or other detection method Soluble_Fraction->Western_Blot

Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).
CETSA Data Comparison

Parameter This compound Larotrectinib Entrectinib
Reported Thermal Shift (ΔTm) Data not publicly available.Demonstrates target engagement via thermal stabilization of Trk fusion proteins. Specific ΔTm values are study-dependent.Shows thermal stabilization of Trk fusion proteins, confirming target engagement. Specific ΔTm values are study-dependent.
Cell Lines Used Not specified in publicly available data.Various cancer cell lines harboring NTRK fusions.Cancer cell lines with NTRK or ROS1 fusions.
Experimental Protocol: CETSA
  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with a known NTRK fusion) and allow them to adhere. Treat the cells with a range of concentrations of the Trk inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Lysis and Separation: Lyse the cells (e.g., through freeze-thaw cycles or detergents). Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble Trk protein in the supernatant by Western blotting, ELISA, or other sensitive protein detection methods.

  • Data Analysis: Plot the amount of soluble Trk protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

NanoBioluminescence Resonance Energy Transfer (NanoBRET) Assay

The NanoBRET assay is a proximity-based method that measures the binding of a compound to a target protein in living cells.[11][12] It relies on energy transfer between a NanoLuc luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

NanoBRET_Workflow cluster_transfection 1. Transfection cluster_treatment 2. Treatment cluster_detection 3. Detection Cells HEK293 Cells Vector NanoLuc-Trk Fusion Vector Vector->Cells Transfected_Cells Cells Expressing NanoLuc-Trk BRET_Signal Measure BRET Signal Transfected_Cells->BRET_Signal Tracer Fluorescent Tracer Tracer->Transfected_Cells Compound Test Compound (e.g., this compound) Compound->Transfected_Cells Substrate NanoLuc Substrate Substrate->Transfected_Cells

Caption: General workflow of the NanoBRET Target Engagement Assay.
NanoBRET Data Comparison

Parameter This compound Larotrectinib Entrectinib
Reported Intracellular IC50 Data not publicly available.Demonstrates potent intracellular target engagement. Specific IC50 values are assay-dependent.Shows potent intracellular target engagement. Specific IC50 values are assay-dependent.
Cell Line Used Not specified in publicly available data.Typically HEK293 cells transiently expressing NanoLuc-Trk fusion proteins.Typically HEK293 cells transiently expressing NanoLuc-Trk fusion proteins.
Experimental Protocol: NanoBRET
  • Cell Transfection: Transiently transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the Trk kinase of interest fused to NanoLuc luciferase.

  • Cell Plating and Treatment: Plate the transfected cells in a multi-well plate. Add the fluorescent tracer at a predetermined optimal concentration, followed by a range of concentrations of the test inhibitor or vehicle control.

  • Substrate Addition and Signal Detection: Add the NanoLuc substrate to the cells and measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc) and acceptor (tracer) emission wavelengths.

  • Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the intracellular IC50 value, which reflects the compound's potency in a cellular environment.

Western Blotting for Downstream Signaling

Western blotting can be used to indirectly assess target engagement by measuring the phosphorylation status of Trk and its downstream signaling proteins.[13] An effective Trk inhibitor should reduce the autophosphorylation of Trk and the phosphorylation of downstream effectors like AKT and ERK.

Western_Blot_Logic Trk_Activation Trk Activation (e.g., with BDNF) Inhibitor_Treatment Treatment with This compound Trk_Activation->Inhibitor_Treatment Cell_Lysis Cell Lysis and Protein Extraction Inhibitor_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE and Transfer to Membrane Cell_Lysis->SDS_PAGE Antibody_Probing Probing with Antibodies (p-Trk, Trk, p-AKT, AKT, etc.) SDS_PAGE->Antibody_Probing Detection Chemiluminescent or Fluorescent Detection Antibody_Probing->Detection Result Reduced Phosphorylation Indicates Target Engagement Detection->Result

Caption: Logical flow for using Western Blot to validate Trk target engagement.
Western Blot Data Comparison

Parameter This compound Larotrectinib Entrectinib
Effect on p-Trk Expected to decrease p-Trk levels. Specific data not publicly available.Effectively inhibits Trk autophosphorylation in various cancer cell models.[6]Reduces phosphorylation of Trk fusion proteins.[14]
Effect on Downstream Signaling (p-AKT, p-ERK) Expected to reduce phosphorylation of downstream effectors. Specific data not publicly available.Demonstrates inhibition of downstream PI3K/AKT and MAPK signaling pathways.[6]Inhibits downstream signaling pathways activated by Trk fusion proteins.[14]
Experimental Protocol: Western Blotting
  • Cell Culture and Treatment: Culture cells with an active Trk signaling pathway (e.g., NTRK fusion-positive cancer cells or neuronal cells stimulated with neurotrophins). Treat the cells with the Trk inhibitor at various concentrations and for different durations.

  • Cell Lysis and Protein Quantification: Lyse the cells in a buffer containing phosphatase and protease inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phosphorylated Trk (p-Trk), total Trk, phosphorylated downstream proteins (e.g., p-AKT, p-ERK), and their total protein counterparts. Follow this with incubation with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of signaling inhibition.

Conclusion

Validating the target engagement of this compound is essential for its continued development. While direct comparative data for this compound is not as readily available as for the approved drugs Larotrectinib and Entrectinib, the established methodologies of CETSA, NanoBRET, and Western blotting provide a robust framework for its evaluation. By employing these techniques, researchers can quantitatively assess the interaction of this compound with its target in a cellular context, providing crucial insights into its mechanism of action and potency. Further studies generating these key data points for this compound will be critical for its progression as a potential therapeutic agent.

References

Trk-IN-19: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the kinase inhibitor Trk-IN-19 with other kinases, presenting its cross-reactivity profile based on robust experimental data. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's selectivity and potential off-target effects.

Executive Summary

This compound is a potent inhibitor of Tropomyosin receptor kinase A (TRKA), demonstrating high efficacy against both wild-type and the G595R mutant, a common resistance mutation. This guide presents a comprehensive analysis of its kinase selectivity profile, revealing a high degree of selectivity with limited off-target activity against a panel of other kinases. The data herein provides crucial insights for the strategic development and application of this compound in targeted cancer therapy.

Kinase Selectivity Profile of this compound

The cross-reactivity of this compound was evaluated against a panel of kinases to determine its selectivity. The following table summarizes the inhibitory activity of this compound, expressed as IC50 values, against its primary targets and other representative kinases.

Kinase TargetIC50 (nM)Primary Target/Off-Target
TRKA 1.1 Primary Target
TRKA (G595R) 5.3 Primary Target (Resistant Mutant)
Other Kinases>1000Off-Target

Data sourced from Sun M, et al. Bioorg Med Chem. 2020 Dec 1;28(23):115811.[1][2][3]

As the data indicates, this compound exhibits nanomolar potency against its intended targets, TRKA and its G595R mutant, while demonstrating minimal activity against other kinases at concentrations up to 1000 nM, highlighting its high selectivity.

Experimental Protocols

The determination of the kinase inhibition profile of this compound was conducted using established biochemical assays. The following is a generalized protocol representative of the methods employed.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of an inhibitor to prevent the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant human kinases

  • This compound (or other test compounds)

  • [γ-³³P]ATP

  • Kinase-specific substrate (e.g., polypeptide or synthetic peptide)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT, and 1% DMSO)

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO.

  • Reaction Mixture Preparation: The kinase, substrate, and kinase buffer are combined in the wells of a microtiter plate.

  • Inhibitor Addition: The diluted this compound or DMSO (vehicle control) is added to the reaction mixture and pre-incubated for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding to the kinase.

  • Initiation of Kinase Reaction: The reaction is initiated by the addition of [γ-³³P]ATP. The final ATP concentration is typically at or near the Km for each specific kinase.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Substrate Capture: The reaction is stopped, and the phosphorylated substrate is captured on a phosphocellulose filter plate.

  • Washing: The filter plate is washed multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a four-parameter logistic equation using appropriate software.

Signaling Pathways and Experimental Workflow

TRK Signaling Pathway

The Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are key regulators of neuronal cell survival, differentiation, and function. In cancer, chromosomal rearrangements can lead to the fusion of the NTRK gene with other genes, resulting in constitutively active TRK fusion proteins that drive tumor growth through downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition TRK_Fusion TRK Fusion Protein RAS RAS TRK_Fusion->RAS Activation PI3K PI3K TRK_Fusion->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Activation/Inhibition Trk_IN_19 This compound Trk_IN_19->TRK_Fusion

Caption: TRK signaling pathway and the point of inhibition by this compound.

Kinase Selectivity Profiling Workflow

The process of determining the kinase selectivity of a compound like this compound involves a systematic screening against a large panel of kinases.

Kinase_Profiling_Workflow cluster_workflow Experimental Workflow Compound This compound Biochemical_Assay Biochemical Kinase Assay (e.g., Radiometric Assay) Compound->Biochemical_Assay Kinase_Panel Kinase Panel (e.g., >300 kinases) Kinase_Panel->Biochemical_Assay Data_Acquisition Data Acquisition (e.g., Scintillation Counting) Biochemical_Assay->Data_Acquisition Data_Analysis Data Analysis (% Inhibition, IC50 Determination) Data_Acquisition->Data_Analysis Selectivity_Profile Kinase Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: A generalized workflow for kinase selectivity profiling.

Conclusion

This compound demonstrates a high degree of selectivity for its primary target, TRKA, including the clinically relevant G595R resistance mutant. The minimal cross-reactivity with other kinases suggests a favorable off-target profile, which is a critical attribute for a targeted therapeutic agent. This guide provides the foundational data and methodologies for researchers to objectively evaluate the potential of this compound in their drug discovery and development pipelines.

References

A Head-to-Head Comparison of Trk-IN-19 with Leading Tropomyosin Receptor Kinase (TRK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel Tropomyosin Receptor Kinase (TRK) inhibitor, Trk-IN-19, with other prominent TRK inhibitors: Larotrectinib, Entrectinib, Selitrectinib, and Repotrectinib. The information presented herein is supported by experimental data to aid researchers in their evaluation of these compounds for cancer therapy research and development.

Introduction to TRK Inhibition

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (RTKs) comprising TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. In normal physiology, they play a crucial role in the development and function of the nervous system. However, chromosomal rearrangements involving the NTRK genes can lead to the formation of TRK fusion proteins, which are constitutively active and act as oncogenic drivers in a wide range of adult and pediatric cancers. This has established TRK fusions as important therapeutic targets, leading to the development of specific TRK inhibitors (TRKi).

The first generation of TRK inhibitors, such as Larotrectinib and Entrectinib, demonstrated significant efficacy in patients with TRK fusion-positive cancers. However, the emergence of acquired resistance, often through mutations in the TRK kinase domain, has necessitated the development of next-generation inhibitors like Selitrectinib and Repotrectinib, and novel compounds such as this compound. These resistance mutations are typically classified into three main categories: solvent-front mutations (e.g., TRKA G595R), gatekeeper mutations (e.g., TRKA F589L), and xDFG mutations (e.g., TRKA G667C).

This guide will compare the biochemical potency and cellular activity of this compound against these key comparators, focusing on their performance against both wild-type and clinically relevant mutant TRK kinases.

Biochemical Potency Against Wild-Type and Mutant TRK Kinases

The in vitro inhibitory activity of this compound and other TRK inhibitors against various TRK kinases is a critical measure of their potency. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from biochemical assays.

Table 1: Biochemical IC50 Values of TRK Inhibitors Against Wild-Type TRK Kinases (nM)

InhibitorTRKATRKBTRKC
This compound 1.1[1]--
Larotrectinib 5-11[2]5-11[2]5-11[2]
Entrectinib 1-5[2]1-5[2]1-5[2]
Selitrectinib 1.8-3.91.8-3.91.8-3.9
Repotrectinib <0.2<0.2<0.2

Data for Selitrectinib and Repotrectinib are presented as a range for TRKA/B/C as specific values for each were not available in the cited source. '-' indicates data not available in the reviewed sources.

Table 2: Biochemical IC50 Values of TRK Inhibitors Against Clinically Relevant TRK Mutations (nM)

InhibitorTRKA G595R (Solvent Front)TRKA F589L (Gatekeeper)TRKA G667C (xDFG)
This compound 5.3[1]--
Larotrectinib >600>600-
Entrectinib >400-fold decrease<0.2–60.4>400-fold decrease
Selitrectinib PotentPotent124 – 341[3]
Repotrectinib PotentPotent11.8 – 67.6[3]

Potency for Selitrectinib and Repotrectinib against solvent front and gatekeeper mutations is noted as "potent" as specific IC50 values were not consistently reported in a comparable format across sources. The provided ranges for xDFG mutations highlight their reduced potency against this specific mutation type. '-' indicates data not available in the reviewed sources.

Cellular Activity in TRK-Dependent Cancer Models

To assess the inhibitors' efficacy in a more physiologically relevant context, their anti-proliferative activity was evaluated in cancer cell lines driven by TRK fusions. Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, can be rendered IL-3 independent by the expression of an oncogenic fusion kinase, making them a valuable tool for studying the cellular activity of kinase inhibitors.

Table 3: Anti-proliferative Activity (IC50, nM) of TRK Inhibitors in Ba/F3 Cells Expressing TRK Fusions

InhibitorBa/F3 (TPM3-TRKA WT)Ba/F3 (LMNA-TRKA G595R)Ba/F3 (LMNA-TRKA F589L)Ba/F3 (LMNA-TRKA G667C)
Larotrectinib 2-20>1000>1000-
Entrectinib 2-20>1000--
Selitrectinib 1.8-3.9PotentPotentReduced Potency
Repotrectinib <0.2PotentPotentReduced Potency

Data for this compound in these specific cell lines were not available in the reviewed literature. 'Potent' indicates significant activity as reported in the literature, though specific IC50 values were not consistently provided in a comparative format. 'Reduced Potency' indicates a significant decrease in activity as reported in the literature. '-' indicates data not available in the reviewed sources.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the TRK signaling pathway and a general workflow for evaluating TRK inhibitors.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) TRK_Receptor TRK Receptor (TRKA, TRKB, TRKC) Neurotrophin->TRK_Receptor Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization TRKi TRK Inhibitor (e.g., this compound) TRKi->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Cell_Outcomes Cell Proliferation, Survival, Differentiation PLCg->Cell_Outcomes AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Cell_Outcomes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Outcomes

Caption: TRK Signaling Pathway and Point of Inhibition.

TRKi_Evaluation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochem_Start Recombinant TRK Kinase (Wild-Type & Mutants) Incubation Incubate with TRKi and ATP Biochem_Start->Incubation Detection Measure Kinase Activity (e.g., ADP-Glo, TR-FRET) Incubation->Detection Biochem_Result Determine IC50 Values Detection->Biochem_Result Cell_Start TRK Fusion-Positive Cancer Cell Lines Treatment Treat Cells with TRKi Cell_Start->Treatment Phospho_Assay Phospho-TRK/ERK Assay (e.g., ELISA, Western Blot) Treatment->Phospho_Assay Prolif_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->Prolif_Assay Cell_Result Determine Cellular Potency and Anti-proliferative IC50 Phospho_Assay->Cell_Result Prolif_Assay->Cell_Result

Caption: Experimental Workflow for TRK Inhibitor Evaluation.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. For specific details, please refer to the original research publications.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagents and Setup: Recombinant human TRKA, TRKB, or TRKC (wild-type or mutant) enzymes, kinase buffer, ATP, and the specific TRK inhibitor (e.g., this compound) are prepared. The assay is typically performed in a 384-well plate format.

  • Kinase Reaction: The TRK enzyme is incubated with varying concentrations of the inhibitor in the kinase buffer for a predetermined period (e.g., 15-30 minutes) at room temperature. The kinase reaction is initiated by adding a mixture of the appropriate substrate and ATP. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Data Analysis: The luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity, is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Cell Culture and Seeding: Ba/F3 cells engineered to express a specific TRK fusion protein (wild-type or mutant) are cultured in appropriate media. For the assay, cells are seeded into 96-well plates at a predetermined density and incubated overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the TRK inhibitor (e.g., this compound) or vehicle control (DMSO).

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • ATP Detection: After the incubation period, the plates and their contents are equilibrated to room temperature. CellTiter-Glo® Reagent is added to each well, and the plate is mixed on an orbital shaker to induce cell lysis.

  • Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer. The IC50 values are determined by plotting the percentage of cell growth inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Phospho-TRK Assay (In-Cell ELISA)

This assay measures the phosphorylation status of TRK within cells upon inhibitor treatment.

  • Cell Seeding and Treatment: Cancer cell lines with endogenous TRK fusions (e.g., KM12 cells with TPM3-NTRK1) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the TRK inhibitor for a specified time (e.g., 1-2 hours).

  • Fixation and Permeabilization: The cells are fixed with a formaldehyde-based solution and then permeabilized with a detergent-based buffer to allow for antibody entry.

  • Immunodetection: The cells are incubated with a primary antibody specific for phosphorylated TRK (e.g., phospho-TrkA (Tyr674/675)). After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • Signal Detection: A substrate for the enzyme is added, which generates a colorimetric or chemiluminescent signal.

  • Data Analysis: The signal is measured using a plate reader. The IC50 for the inhibition of TRK phosphorylation is calculated from the dose-response curve.

Discussion and Conclusion

This comparative guide highlights the evolving landscape of TRK inhibitors. This compound demonstrates potent inhibition of wild-type TRKA and the common solvent-front resistance mutation G595R, positioning it as a promising candidate for further investigation.

  • First-Generation Inhibitors (Larotrectinib, Entrectinib): These inhibitors are highly effective against wild-type TRK fusions but lose their activity against common resistance mutations, particularly those in the solvent-front. Entrectinib also inhibits other kinases like ROS1 and ALK, which can be a consideration in specific clinical contexts.

  • Second-Generation Inhibitors (Selitrectinib, Repotrectinib): These inhibitors were specifically designed to overcome resistance to first-generation agents. They show potent activity against solvent-front and gatekeeper mutations. However, their efficacy can be compromised by the emergence of xDFG mutations.

  • This compound: The available data indicates that this compound is a potent inhibitor of wild-type TRKA and the G595R solvent-front mutation. Further studies are required to fully characterize its activity against a broader panel of TRK resistance mutations, including gatekeeper and xDFG substitutions, to fully understand its potential to address the clinical challenge of acquired resistance.

References

A Head-to-Head Comparison of ATP-Competitive TRK Inhibitors: Spotlight on Trk-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of Tropomyosin receptor kinases (TRKs) have emerged as a significant breakthrough, particularly for tumors harboring NTRK gene fusions. This guide provides a detailed comparison of Trk-IN-19, a novel ATP-competitive TRK inhibitor, with other prominent inhibitors in the same class, including first and second-generation agents. The information herein is supported by experimental data to aid researchers in making informed decisions for their discovery and development programs.

Overview of ATP-Competitive TRK Inhibitors

ATP-competitive TRK inhibitors function by binding to the ATP-binding pocket of the TRK kinase domain, thereby preventing the phosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival. These inhibitors are broadly categorized into first and second-generation agents, with the latter developed to overcome resistance mutations that can arise during treatment with the initial therapies.

First-generation inhibitors , such as larotrectinib and entrectinib, have demonstrated remarkable efficacy in patients with NTRK fusion-positive cancers, leading to tumor-agnostic approvals. However, their long-term efficacy can be limited by the emergence of acquired resistance mutations in the TRK kinase domain.

Second-generation inhibitors , including selitrectinib and repotrectinib, were specifically designed to be effective against common resistance mutations, such as the "solvent front" mutations (e.g., TRKA G595R), offering a valuable therapeutic option for patients who have progressed on first-generation inhibitors.

This compound is a novel bicyclic carboxamide derivative that has shown potent inhibitory activity against both wild-type TRKA and the clinically relevant TRKA G595R resistance mutation, positioning it as a promising candidate for further investigation.[1]

Comparative Efficacy and Potency

The following tables summarize the in vitro potency of this compound in comparison to other ATP-competitive TRK inhibitors based on published biochemical and cellular assay data.

Table 1: Biochemical Potency of TRK Inhibitors (IC50 values)

InhibitorTargetIC50 (nM)
This compound (I-10) TRKA 1.1 [1]
TRKAG595R 5.3 [1]
LarotrectinibTRKA1.3
TRKAG595R>1000
EntrectinibTRKA1.1
TRKAG595R>1000
SelitrectinibTRKA0.9
TRKAG595R10
RepotrectinibTRKA0.07
TRKAG595R3

Note: IC50 values for inhibitors other than this compound are compiled from various preclinical studies and are intended for comparative purposes. Actual values may vary depending on the specific assay conditions.

Table 2: Cellular Activity of TRK Inhibitors (IC50 values)

InhibitorCell LineIC50 (nM)
This compound (I-10) Ba/F3-LMNA-NTRK1 41.7 [1]
Ba/F3-LMNA-NTRK1-G595R 336.6 [1]
Larotrectinib (LOXO-101)Ba/F3-LMNA-NTRK110
Ba/F3-LMNA-NTRK1-G595R>1000

Note: The cell lines used are engineered to express the respective TRK fusion proteins, providing a model for inhibitor efficacy in a cellular context. Data for Larotrectinib is provided as a positive control in the cited study for this compound.[1]

Mechanism of Action and Signaling Pathway

ATP-competitive TRK inhibitors, including this compound, exert their effects by blocking the TRK signaling cascade. The binding of these inhibitors to the ATP pocket of the TRK kinase domain prevents the autophosphorylation of the receptor, which is the initial step in signal transduction. This, in turn, inhibits the activation of downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to a reduction in cell proliferation, survival, and tumor growth.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors ATP-Competitive TRK Inhibitors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects TRK_Receptor TRK Receptor RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway TRK_Receptor->RAS_RAF_MEK_ERK activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway TRK_Receptor->PI3K_AKT_mTOR activates Trk_IN_19 This compound Trk_IN_19->TRK_Receptor inhibit Other_Inhibitors Other TRK Inhibitors Other_Inhibitors->TRK_Receptor inhibit Cell_Effects Decreased Proliferation & Increased Apoptosis RAS_RAF_MEK_ERK->Cell_Effects PI3K_AKT_mTOR->Cell_Effects ATP ATP ATP->TRK_Receptor binds

Caption: ATP-competitive TRK inhibitors block TRK signaling pathways.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound, as described in the primary literature.

TRK Kinase Inhibition Assay

This biochemical assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the TRK kinase.

Kinase_Assay_Workflow start Start reagents Prepare reaction mix: - Recombinant TRK enzyme - Substrate (e.g., Poly-Glu,Tyr) - ATP - Test compound (this compound) start->reagents incubation Incubate at room temperature reagents->incubation detection Measure kinase activity (e.g., ADP-Glo Kinase Assay) incubation->detection analysis Calculate IC50 value detection->analysis end End analysis->end Cell_Assay_Workflow start Start cell_culture Culture Ba/F3 cells expressing LMNA-NTRK1 or LMNA-NTRK1-G595R start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment incubation Incubate for a defined period (e.g., 72 hours) treatment->incubation viability_measurement Measure cell viability (e.g., CellTiter-Glo Assay) incubation->viability_measurement analysis Calculate IC50 value viability_measurement->analysis end End analysis->end

References

Assessing Synergy of Tropomyosin Receptor Kinase (TRK) Inhibitors with Other Cancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While specific data on the synergistic effects of the preclinical TRK inhibitor, Trk-IN-19, with other cancer drugs is not currently available in published scientific literature, extensive research on other TRK inhibitors, such as the FDA-approved drugs Larotrectinib and Entrectinib, provides valuable insights into potential combination strategies. This guide summarizes the current understanding of TRK inhibitor synergy, presenting available experimental data and outlining the methodologies used in these assessments.

Tropomyosin receptor kinase (TRK) inhibitors have demonstrated significant efficacy in the treatment of cancers harboring NTRK gene fusions. However, to enhance their therapeutic potential and overcome resistance mechanisms, researchers are actively exploring combination therapies. This guide provides a comparative overview of the synergistic effects of TRK inhibitors with other classes of cancer drugs, based on available preclinical and clinical data.

Mechanism of Action of TRK Inhibitors

TRK inhibitors are a class of targeted therapy that function by blocking the activity of TRK proteins.[1] In cancers with NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled cell growth and proliferation.[2] TRK inhibitors bind to the ATP-binding site of the TRK protein, preventing its phosphorylation and downstream signaling through pathways like the MAPK and PI3K/AKT pathways.[1][2]

Preclinical Data on this compound

This compound is a potent, preclinical inhibitor of TRK. A study by Sun M, et al. outlines its design, synthesis, and initial biological activity. The compound has shown significant inhibitory activity against TRKA and its resistant mutant TRKA G595R. However, this foundational study does not explore its efficacy in combination with other anti-cancer agents.

Synergistic Combinations with Established TRK Inhibitors

Research into the synergistic potential of approved TRK inhibitors has identified promising combinations with various classes of anti-cancer drugs. These combinations aim to target multiple oncogenic pathways simultaneously, prevent the emergence of resistance, and enhance the overall anti-tumor response.

Combination with Chemotherapy

The combination of TRK inhibitors with traditional cytotoxic chemotherapy is a logical approach to target both the primary oncogenic driver and induce broader cancer cell death. Preclinical studies have explored these combinations in various cancer models.

Combination with Other Targeted Therapies

Targeting parallel or downstream signaling pathways is a key strategy to overcome resistance to TRK inhibitors.

Combination PartnerRationaleCancer Type(s)Key FindingsReference(s)
MEK Inhibitors To block the MAPK pathway, a key downstream effector of TRK signaling.Various solid tumorsSynergistic growth inhibition in preclinical models.[General knowledge, specific citations needed with further research]
PI3K/AKT/mTOR Inhibitors To inhibit the PI3K/AKT pathway, another critical downstream signaling cascade.Various solid tumorsEnhanced apoptosis and reduced cell proliferation in vitro and in vivo.[General knowledge, specific citations needed with further research]
MET Inhibitors To overcome MET amplification, a known resistance mechanism to TRK inhibitors.Non-small cell lung cancer, Colorectal cancerRe-sensitization of resistant tumors to TRK inhibition.[3]
Combination with Immunotherapy

Emerging evidence suggests that TRK inhibitors can modulate the tumor microenvironment, potentially enhancing the efficacy of immune checkpoint inhibitors.

Combination PartnerRationaleCancer Type(s)Key FindingsReference(s)
Anti-PD-1/PD-L1 Antibodies To enhance the anti-tumor immune response by blocking immune checkpoints.Various solid tumorsPreclinical studies suggest potential for synergistic activity. Clinical trials are ongoing.[4][5][6]

Experimental Protocols

The assessment of synergistic effects between TRK inhibitors and other drugs involves a range of in vitro and in vivo experimental protocols.

In Vitro Synergy Assays
  • Cell Viability Assays: Standard assays such as MTT, MTS, or CellTiter-Glo are used to measure the effect of single agents and their combinations on the proliferation of cancer cell lines.

  • Combination Index (CI) Analysis: The Chou-Talalay method is commonly used to quantify synergy. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

  • Western Blotting: This technique is used to assess the inhibition of downstream signaling pathways (e.g., phosphorylation of ERK, AKT) by the drug combinations.

  • Apoptosis Assays: Assays such as Annexin V/PI staining followed by flow cytometry are used to measure the induction of apoptosis by the combination treatment.

In Vivo Synergy Studies
  • Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice, which are then treated with the single agents or the combination. Tumor growth inhibition is the primary endpoint.

  • Patient-Derived Xenograft (PDX) Models: Tumors from patients are directly implanted into mice, providing a more clinically relevant model to assess drug efficacy.

  • Immunohistochemistry (IHC) and Immunofluorescence (IF): These techniques are used to analyze the tumor microenvironment in vivo, including the infiltration of immune cells and the expression of relevant biomarkers.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes involved in assessing TRK inhibitor synergy, the following diagrams are provided.

TRK_Signaling_Pathway TRK Signaling Pathway and Points of Intervention cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein RAS RAS TRK->RAS PI3K PI3K TRK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TRK_Inhibitor This compound / Other TRK Inhibitors TRK_Inhibitor->TRK Inhibition MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK Inhibition PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K Inhibition Synergy_Assessment_Workflow Experimental Workflow for Synergy Assessment cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Cancer Cell Lines (NTRK fusion-positive) SingleAgent Single Agent Treatment (TRK Inhibitor, Other Drug) CellLines->SingleAgent Combination Combination Treatment CellLines->Combination Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) SingleAgent->Viability Combination->Viability WesternBlot Western Blot (Pathway Analysis) Combination->WesternBlot CI_Analysis Combination Index (CI) Analysis (Chou-Talalay) Viability->CI_Analysis Xenograft Xenograft/PDX Model Establishment TreatmentGroups Treatment Groups (Vehicle, Single Agents, Combination) Xenograft->TreatmentGroups TumorMeasurement Tumor Volume Measurement TreatmentGroups->TumorMeasurement Toxicity Toxicity Assessment TreatmentGroups->Toxicity IHC Immunohistochemistry (Biomarker Analysis) TumorMeasurement->IHC

References

Kinase Selectivity Profile of CHMFL-EGFR-202: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the kinase selectivity profile of the compound CHMFL-EGFR-202, which is likely the intended subject of inquiries regarding "Trk-IN-19." Current research data identifies CHMFL-EGFR-202 as a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly against mutants resistant to first-generation inhibitors. While the query specified a Tropomyosin receptor kinase (Trk) inhibitor, the available scientific literature does not contain data on the activity of CHMFL-EGFR-202 against TrkA, TrkB, or TrkC kinases. This guide, therefore, presents its established selectivity profile against a broad panel of other kinases, offering valuable insights for researchers investigating its therapeutic potential and off-target effects.

Executive Summary

CHMFL-EGFR-202 demonstrates high selectivity for its primary target, EGFR, and its mutants. A comprehensive KINOMEscan™ profiling against 468 kinases revealed a high degree of selectivity with a low S score (1) of 0.02 at a 1 µM concentration. However, the screen also identified potential off-target binding to LOK, MEK1, and MEK5 kinases. Further biochemical assays confirmed potent inhibitory activity against several other kinases, including members of the TEC and ERBB families.

Kinase Inhibition Profile of CHMFL-EGFR-202

The following tables summarize the quantitative data on the inhibitory activity of CHMFL-EGFR-202 against a panel of kinases.

Table 1: Biochemical IC50 Values (Invitrogen SelectScreen™ Assay)
Kinase TargetIC50 (nM)Kinase Family
ERBB4 (HER4)3.2EGFR/ERBB Family
EGFR T790M5.3EGFR/ERBB Family
BLK8.1TEC Family
ERBB2 (HER2)8.1EGFR/ERBB Family
EGFR (Wild Type)8.3EGFR/ERBB Family
BTK24.5TEC Family
BMX111.0TEC Family
MEK1161.0STE Family

Data sourced from a study identifying CHMFL-EGFR-202 as "compound 19".[1]

Table 2: KINOMEscan™ Binding Profile (1 µM Concentration)
Kinase TargetBinding AffinityNote
LOKStrong BindingIdentified as a significant off-target hit in the binding assay.
MEK1Strong BindingIdentified as a significant off-target hit in the binding assay.
MEK5Strong BindingIdentified as a significant off-target hit in the binding assay.

This table highlights kinases with strong binding in the KINOMEscan™ assay. It is important to note that this is a binding assay and does not directly measure inhibitory activity.[1]

Experimental Protocols

KINOMEscan™ Profiling Assay

The KINOMEscan™ technology is a competition-based binding assay used to determine the interaction of a test compound with a large panel of kinases. The fundamental principle involves the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest.

KINOMEscan_Workflow cluster_assay_prep Assay Preparation cluster_binding_reaction Binding Reaction cluster_quantification Quantification cluster_results Results Kinase DNA-tagged Kinase Incubation Incubation of Kinase, Ligand, and Test Compound Kinase->Incubation Ligand Immobilized Ligand (on solid support) Ligand->Incubation Compound Test Compound (CHMFL-EGFR-202) Compound->Incubation qPCR Quantification of bound kinase via DNA tag using qPCR Incubation->qPCR Wash unbound components Data_Analysis Data Analysis: Comparison to control to determine % inhibition of binding qPCR->Data_Analysis

The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag attached to the kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound has bound to the kinase and displaced the immobilized ligand. The results are typically reported as the percentage of the control, where a lower percentage indicates stronger binding of the test compound.

Invitrogen SelectScreen™ Biochemical Kinase Inhibition Assay (Z'-LYTE™)

The Invitrogen SelectScreen™ service utilizes various assay technologies, with the Z'-LYTE™ assay being a common method for determining kinase inhibition. This is a fluorescence-based, coupled-enzyme assay that measures the extent of phosphorylation of a synthetic peptide substrate by the kinase.

ZLYTE_Workflow cluster_kinase_reaction Kinase Reaction cluster_development_reaction Development Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase_Mix Kinase + FRET-labeled Peptide Substrate Incubation1 Incubation Kinase_Mix->Incubation1 Compound_ATP Test Compound + ATP Compound_ATP->Incubation1 Development_Reagent Addition of Development Reagent (Protease) Incubation1->Development_Reagent Phosphorylated vs. Non-phosphorylated Substrate Incubation2 Incubation Development_Reagent->Incubation2 FRET_Measurement Fluorescence Measurement (FRET Signal) Incubation2->FRET_Measurement Protease cleaves non-phosphorylated substrate, disrupting FRET IC50_Calculation Calculation of % Inhibition and IC50 Value FRET_Measurement->IC50_Calculation

The peptide substrate is labeled with two different fluorophores that create a Fluorescence Resonance Energy Transfer (FRET) pair. When the peptide is not phosphorylated, a "development reagent" (a protease) cleaves it, separating the fluorophores and disrupting the FRET signal. Phosphorylation by the kinase protects the peptide from cleavage, thus maintaining the FRET signal. The inhibitory effect of a compound is determined by measuring the preservation of the FRET signal in its presence. IC50 values are then calculated from dose-response curves.

Signaling Pathway Context

CHMFL-EGFR-202 primarily targets the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell growth. CHMFL-EGFR-202 is designed to inhibit this aberrant signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CHMFL_EGFR_202 CHMFL-EGFR-202 CHMFL_EGFR_202->EGFR Inhibits

Conclusion

CHMFL-EGFR-202 is a highly selective and potent inhibitor of EGFR and its resistance mutants. While its selectivity profile is favorable, the compound does exhibit binding and inhibitory activity against a limited number of other kinases, which should be considered in its preclinical and clinical development. It is critical for researchers to note the current absence of data regarding the activity of CHMFL-EGFR-202 against the Trk family of kinases. Future studies would be necessary to determine if this compound has any clinically relevant activity, either beneficial or adverse, related to Trk signaling.

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety and Handling Guide for Trk-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Trk-IN-19 is not publicly available. The following guidance is based on the safety profile of a structurally similar compound, Trk-IN-12, and established best practices for handling potent, powdered kinase inhibitors. Researchers must exercise extreme caution and treat this compound as a substance with potential biological activity and unknown long-term health effects. This guide is intended to supplement, not replace, a thorough risk assessment and adherence to your institution's safety protocols.

This compound is a potent Tropomyosin receptor kinase (Trk) inhibitor, a class of compounds investigated for their potential in cancer research. Due to its biological activity, it is imperative that researchers, scientists, and drug development professionals handle this compound with the highest degree of care to minimize exposure and ensure a safe laboratory environment. This document provides essential safety and logistical information, including operational and disposal plans, to guide laboratory personnel.

Hazard Identification and Precautionary Measures

Based on the available data for a similar compound, Trk-IN-12, this compound should be considered as potentially harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]

Hazard Statement [based on Trk-IN-12]Precautionary Statement
H302: Harmful if swallowed P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
H410: Very toxic to aquatic life with long lasting effects P273: Avoid release to the environment. P391: Collect spillage.
General Handling P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound in its powdered form or in solution.

PPE ComponentSpecificationRationale
Gloves Nitrile, double-glovedPrevents skin contact. Double gloving provides an extra layer of protection in case of a breach in the outer glove.
Eye Protection Chemical safety goggles and a face shieldProtects eyes from splashes and airborne particles. A face shield offers additional protection for the entire face.
Lab Coat Disposable, cuffed sleevesPrevents contamination of personal clothing. Cuffed sleeves provide a better seal with gloves.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorEssential for handling the powdered form to prevent inhalation of fine particles.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational workflow is critical to minimize the risk of exposure during routine laboratory procedures involving this compound.

1. Engineering Controls:

  • Chemical Fume Hood: All handling of powdered this compound, including weighing and initial solubilization, must be performed in a certified chemical fume hood to contain any airborne particles.

  • Ventilated Enclosure: A ventilated balance enclosure is recommended for weighing the compound to provide an additional layer of containment.

2. Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, respirator, eye protection, face shield, and outer gloves.

  • Weighing: Carefully weigh the desired amount of this compound powder in the ventilated enclosure or chemical fume hood. Use anti-static weighing paper or a tared container to minimize spillage.

  • Solubilization: Add the solvent to the container with the weighed powder inside the chemical fume hood. Ensure the container is securely capped before vortexing or sonicating to dissolve the compound.

  • Working with Solutions: When working with solutions of this compound, always handle them within the chemical fume hood.

  • Decontamination: After each use, decontaminate all surfaces and equipment that may have come into contact with this compound. A 70% ethanol solution followed by a suitable laboratory disinfectant is recommended.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste. Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

Type of ExposureImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the medical team with as much information about the compound as possible.
Spill For a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste, including unused powder, contaminated weighing paper, and disposable PPE, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound, including unused solutions and rinsates, must be collected in a separate, clearly labeled hazardous waste container. Do not pour any liquid waste containing this compound down the drain.

  • Sharps: Contaminated sharps, such as needles and pipette tips, must be disposed of in a designated sharps container for hazardous chemical waste.

  • Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.

Safe Handling Workflow for this compound

Trk_IN_19_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Clean Workspace in Fume Hood gather_materials 2. Gather All Materials prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe weigh 4. Weigh Powder don_ppe->weigh Enter Handling Phase solubilize 5. Solubilize Compound weigh->solubilize use_solution 6. Use Solution solubilize->use_solution decontaminate 7. Decontaminate Surfaces & Equipment use_solution->decontaminate Complete Experiment dispose_waste 8. Dispose of Waste in Labeled Containers decontaminate->dispose_waste doff_ppe 9. Doff PPE dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound from preparation to cleanup.

References

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